Methyl 6-oxopiperidine-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-oxopiperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQLYCSMIVXPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440642 | |
| Record name | 6-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111479-60-8 | |
| Record name | 6-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-oxopiperidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Enantioselective Synthesis of Methyl 6-Oxopiperidine-2-carboxylate
Abstract
Methyl 6-oxopiperidine-2-carboxylate is a pivotal chiral building block in medicinal chemistry and natural product synthesis. Its constrained cyclic α-amino acid ester structure is a common feature in numerous bioactive molecules. This guide provides a comprehensive overview of the primary strategies for its enantioselective synthesis, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings and practical execution of four principal methodologies: asymmetric hydrogenation of prochiral precursors, organocatalytic annulations, biocatalytic kinetic resolution, and synthesis from the chiral pool. Each section offers a critical analysis of the approach, explaining the causality behind experimental choices and providing detailed, actionable protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of Chiral Piperidine Scaffolds
1.1 The Piperidine Moiety in Pharmaceuticals
The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds found in pharmaceuticals and natural products. Its prevalence stems from its ability to act as a conformationally restricted scaffold that can present substituents in well-defined three-dimensional space, enabling precise interactions with biological targets. Furthermore, the basic nitrogen atom is often crucial for modulating physicochemical properties such as solubility and for forming key salt-bridge interactions with enzyme active sites.
1.2 this compound: A Key Chiral Building Block
Methyl (S)-6-oxopiperidine-2-carboxylate, and its enantiomer, are particularly valuable synthons. They are derivatives of pipecolic acid, a higher homologue of proline, and incorporate a lactam function which can act as a hydrogen bond donor/acceptor or be further functionalized. The stereocenter at the C2 position is critical for biological activity, making enantioselective synthesis not just an academic challenge but a practical necessity for the development of stereochemically pure active pharmaceutical ingredients (APIs).
Strategic Approaches to Enantioselective Synthesis
The synthesis of chiral this compound can be approached from several distinct logical starting points. The choice of strategy often depends on factors such as the availability of starting materials, scalability, and the desired enantiomer. The four dominant strategies are:
-
Asymmetric Catalysis: Creating the stereocenter on a prochiral precursor, typically via hydrogenation of an unsaturated ring.
-
Organocatalysis: Using small chiral organic molecules to catalyze ring formation or functionalization.
-
Biocatalysis: Employing enzymes to resolve a racemic mixture of the final product.
-
Chiral Pool Synthesis: Starting with a naturally occurring enantiopure molecule, such as an amino acid, and converting it to the target.
Caption: Overview of major synthetic routes to the target molecule.
Asymmetric Hydrogenation of Prochiral Precursors
This "holy grail" approach creates the desired stereocenter with high atom economy by the direct addition of hydrogen across a double bond in a prochiral substrate. The success of this method hinges on the design of the chiral catalyst, typically a rhodium or ruthenium complex bearing a chiral phosphine ligand.[1]
3.1 Principle and Mechanism
The catalyst, featuring a chiral ligand, coordinates to the olefin face-selectively. This diastereomeric intermediate then undergoes oxidative addition of hydrogen, followed by migratory insertion and reductive elimination to release the chiral product and regenerate the catalyst. The ligand's structure creates a chiral pocket that dictates the facial selectivity of the hydrogenation.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
3.2 Substrate Synthesis
The necessary precursor, Methyl 6-oxo-1,4,5,6-tetrahydropyridine-2-carboxylate, can be synthesized via several routes, often involving the cyclization of a suitably functionalized glutamic acid derivative.
3.3 Detailed Experimental Protocol: Representative Asymmetric Hydrogenation
Step 1: Synthesis of Prochiral Substrate A robust method for creating cyclic enamines from keto esters provides a reliable entry to the substrate.
-
To a solution of dimethyl 2-oxoglutaconate (1 equiv.) in methanol is added a solution of aminoacetaldehyde dimethyl acetal (1.1 equiv.) in methanol.
-
The mixture is stirred at room temperature for 12 hours to form the enamine intermediate.
-
Sodium borohydride (1.5 equiv.) is added portion-wise at 0 °C, and the reaction is stirred for 4 hours.
-
The reaction is quenched with acetone, concentrated, and subjected to acidic workup (e.g., 1M HCl) to promote cyclization and lactam formation.
-
Purification by column chromatography yields the prochiral methyl 6-oxo-1,4,5,6-tetrahydropyridine-2-carboxylate.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, a pressure-resistant vial is charged with the prochiral substrate (100 mg, 1 equiv.), [Rh(COD)₂]BF₄ (1 mol%), and a suitable chiral bisphosphine ligand (e.g., (R)-BINAP, 1.1 mol%).
-
Anhydrous, degassed methanol (5 mL) is added, and the vial is sealed.
-
The vial is placed in an autoclave, which is purged three times with nitrogen and then three times with hydrogen.
-
The autoclave is pressurized with H₂ gas (e.g., 10 bar) and stirred at 40 °C for 24 hours.
-
After safely venting the hydrogen, the solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography (silica gel, ethyl acetate/hexane gradient) to yield Methyl (R)-6-oxopiperidine-2-carboxylate.
-
Enantiomeric excess (ee) is determined by chiral HPLC analysis.
Organocatalytic Approaches
Organocatalysis utilizes small, metal-free chiral organic molecules to induce enantioselectivity. For piperidine synthesis, chiral Brønsted acids like phosphoric acids are particularly effective.[2][3] These catalysts can activate imines towards nucleophilic attack in a highly controlled chiral environment.
4.1 Strategy: Asymmetric [4+2] Cycloaddition
A powerful organocatalytic strategy involves the formal [4+2] cycloaddition between an imino ester and a suitable diene component. Chiral phosphoric acids (CPAs) have emerged as premier catalysts for such transformations by activating the imine via hydrogen bonding.
4.2 Workflow: CPA-Catalyzed Synthesis
Caption: General workflow for an organocatalytic synthesis.
4.3 Representative Protocol
-
To a solution of methyl 2-iminoacetate (1.2 equiv.) in dichloromethane (0.1 M) is added the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5 mol%).
-
A solution of a suitable 1-azadiene precursor (1 equiv.) is added, and the reaction mixture is stirred at room temperature.
-
The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is concentrated.
-
The crude product is purified directly by flash column chromatography on silica gel to afford the enantiomerically enriched piperidine derivative.
Biocatalytic Methods: Enzymatic Kinetic Resolution
Biocatalysis offers an environmentally benign route with often exquisite selectivity. For chiral esters, lipase-catalyzed kinetic resolution is a robust and scalable method.[4] The enzyme selectively hydrolyzes or acylates one enantiomer of a racemic mixture faster than the other, allowing for the separation of the two.
5.1 Principle of Kinetic Resolution
In a racemic mixture of the target ester, a lipase enzyme (e.g., Candida antarctica Lipase B, CAL-B, often immobilized as Novozym 435) will catalyze the acylation of the amine on one enantiomer at a much higher rate.[5][6] At ~50% conversion, one is left with the unreacted, enantiopure starting material and the acylated, opposite enantiomer, which can be separated chromatographically.
5.2 Detailed Experimental Protocol: Lipase-Mediated Resolution
Step 1: Synthesis of Racemic (±)-Methyl 6-oxopiperidine-2-carboxylate The racemic material can be prepared by standard methods, such as the Dieckmann condensation of a suitable amino diester followed by hydrolysis and decarboxylation, and subsequent esterification. A simpler route involves the cyclization of racemic 2-aminoadipic acid.[7]
Step 2: Enzymatic Kinetic Resolution
-
To a solution of (±)-Methyl 6-oxopiperidine-2-carboxylate (1.0 g, 1 equiv.) in tert-butyl methyl ether (TBME, 20 mL) is added Novozym 435 (100 mg, 10% w/w).
-
An acyl donor, such as ethyl acetate (3 equiv.), is added to the suspension.
-
The reaction mixture is stirred at 40 °C in an incubator shaker. The progress is monitored by taking aliquots and analyzing them by chiral HPLC.
-
The reaction is stopped when the conversion reaches approximately 50% (typically 24-48 hours).
-
The enzyme is filtered off (it can be washed and reused), and the solvent is evaporated.
-
The resulting mixture of unreacted (S)-ester and N-acetylated (R)-ester is separated by column chromatography to yield both enantiopure compounds.
Synthesis from the Chiral Pool
This classical approach leverages the inherent chirality of readily available natural products. L-aminoadipic acid, a derivative of lysine metabolism, is an ideal starting material for (S)-Methyl 6-oxopiperidine-2-carboxylate.[8]
6.1 Strategy: Cyclization of L-Aminoadipic Acid
The strategy involves the protection of the amino group, selective activation of the distal carboxylic acid, and subsequent intramolecular cyclization to form the lactam ring. A key challenge is achieving selective reaction at the δ-carboxyl group over the α-carboxyl group.
6.2 Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of the corresponding N-benzyl carboxylic acid.[9]
-
N-Protection: (S)-2-aminoadipic acid (1 equiv.) is dissolved in aqueous NaOH. Benzyl chloroformate (1.1 equiv.) is added, and the pH is maintained at ~9-10. After stirring, the mixture is acidified to yield N-Cbz-(S)-2-aminoadipic acid.
-
Esterification: The N-protected diacid is dissolved in methanol, and thionyl chloride (2.2 equiv.) is added dropwise at 0 °C. The reaction is refluxed for 4 hours. Evaporation of the solvent yields the dimethyl ester.
-
Selective Hydrolysis & Cyclization: The dimethyl ester is treated with one equivalent of LiOH in a THF/water mixture to selectively hydrolyze the α-methyl ester. The resulting monoacid is not isolated but is activated in situ (e.g., with EDC/HOBt) and heated to promote intramolecular amide bond formation.
-
Deprotection: The N-Cbz group is removed via catalytic hydrogenation (H₂, Pd/C) to yield the final product, (S)-Methyl 6-oxopiperidine-2-carboxylate.
Caption: Reaction scheme for chiral pool synthesis.
Comparative Analysis and Future Outlook
| Strategy | Advantages | Disadvantages | Typical ee |
| Asymmetric Hydrogenation | High atom economy; direct; often high turnover numbers. | Requires specialized high-pressure equipment; catalyst/ligand cost. | >95% |
| Organocatalysis | Metal-free; mild conditions; operationally simple. | Catalyst loading can be high; substrate scope can be limited. | 90-99% |
| Biocatalytic Resolution | Extremely high selectivity; mild, green conditions; reusable catalyst. | Theoretical maximum yield is 50%; requires separation of products. | >99% |
| Chiral Pool Synthesis | Absolute stereochemistry is guaranteed; well-established reactions. | Can involve multiple steps; protection/deprotection chemistry reduces efficiency. | >99% |
The field continues to evolve, with a strong emphasis on developing more efficient and sustainable catalytic methods. The development of novel organocatalysts and more robust enzymes for dynamic kinetic resolutions (which can overcome the 50% yield limit of standard resolutions) represents the next frontier in the synthesis of this and other valuable chiral building blocks.
References
- Zhong, S., Nieger, M., Bihlmeier, A., Shi, M., & Bräse, S. (2014). Asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2 carboxylates. Organic & Biomolecular Chemistry, 12(20), 3265-3270. [Link]
- Zhong, S., Nieger, M., Bihlmeier, A., Shi, M., & Bräse, S. (2014). Asymmetric Organocatalytic Synthesis of 4,6-bis(1H-indole-3-yl)
- Zhang, Z., Sakamoto, S., & Maruoka, K. (2020). One-Pot Two-Step Organocatalytic Asymmetric Synthesis of Spirocyclic Piperidones via Wolff Rearrangement–Amidation–Michael–Hemiaminalization Sequence. Molecules, 25(17), 3959. [Link]
- Wang, Z., Chen, D., Chang, J., Li, Y., Su, Y., Tang, P., & Chen, F. E. (2026).
- De Sousa, M., Tallon, S., & Connon, S. J. (2019). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 8(7), 886-891. [Link]
- Sá, M. M. (2019). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. Molecules, 24(18), 3322. [Link]
- Allouchi, H., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2098-o2100. [Link]
- Monaco, M. R., Renzi, P., Scarpino Schietroma, D. M., & Bella, M. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4648-4651. [Link]
- Bailey, P. D., Londesbrough, D. J., Hancox, T. C., Heffernan, J. D., & Holmes, A. B. (2002). Highly enantioselective synthesis of pipecolic acid derivatives via an asymmetric aza-Diels-Alder reaction.
- Guagnini, F., Santandrea, E., & Ubiali, D. (2020). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 25(18), 4165. [Link]
- Human Metabolome Database. (2014). 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). HMDB. [Link]
- Forró, E., & Fülöp, F. (2007). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A.
- HLT, H., et al. (2001). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. Tetrahedron Letters, 42(5), 893-895. [Link]
- Gzella, A., et al. (2015). Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure.
- De Sousa, M., et al. (2019). Enzymatic kinetic resolution of 5 and 6.
- Zlatoidsky, P. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- Combinatorial Chemistry Review. (2020). Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids.
- Gazzotti, M., et al. (2023). Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines. Beilstein Journal of Organic Chemistry, 19, 659-666. [Link]
- ResearchGate. (2014). Asymmetric Transfer Hydrogenation of α-Keto Amides; Highly Enantioselective Formation of Malic Acid Diamides and α-Hydroxyamides.
- Kennedy, C. M., et al. (2021). Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems. Organic & Biomolecular Chemistry, 19(3), 559-563. [Link]
- Wang, C., et al. (2012). Kinetic Study of Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acid Over Cinchona-Modified Pd/Al2O3 Catalyst.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2 carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2 carboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705) [hmdb.ca]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of Methyl 6-oxopiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-oxopiperidine-2-carboxylate is a cyclic amino acid ester derivative that holds significance as a versatile building block in the synthesis of various nitrogen-containing heterocyclic compounds, which are prominent scaffolds in many biologically active molecules and pharmaceuticals. The rigid conformation of the piperidine ring, combined with the reactivity of the ester and lactam functionalities, makes it a valuable synthon for creating complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative data from related structures, offering a comprehensive resource for researchers in the field.
Synthesis and Sample Preparation
This compound can be synthesized through several routes, with a common method involving the cyclization of a linear amino ester precursor, such as the methyl ester of L-α-aminoadipic acid. One established method involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation, and subsequent esterification to yield the target compound.
For the acquisition of high-quality spectroscopic data, the sample must be of high purity. Purification is typically achieved through column chromatography on silica gel, followed by recrystallization. The choice of solvent for NMR analysis is critical, as it can influence the chemical shifts of labile protons, such as the amide N-H. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used solvents. For IR spectroscopy, the sample can be analyzed as a thin film, a KBr pellet, or in solution. Mass spectrometry is typically performed on a dilute solution of the purified compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms in this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the piperidine ring, the methyl ester, and the amide N-H. The chemical shifts and coupling patterns are influenced by the electronegativity of the adjacent atoms and the dihedral angles between protons.
Experimental Protocol for ¹H NMR:
-
Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the coupling patterns (multiplicities) to deduce the connectivity of the protons.
Data Interpretation:
While the full experimental spectrum is not publicly available, a detailed analysis of expected chemical shifts can be made based on known data for similar structures, such as piperidones and pipecolic acid derivatives.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| H-2 | 4.0 - 4.2 | dd | J = ~8, ~4 | The proton at the α-carbon to the ester and nitrogen is expected to be downfield due to the electron-withdrawing effects of both groups. |
| H-3 (ax) | 1.8 - 2.0 | m | ||
| H-3 (eq) | 2.1 - 2.3 | m | ||
| H-4 (ax) | 1.6 - 1.8 | m | ||
| H-4 (eq) | 1.9 - 2.1 | m | ||
| H-5 (ax) | 2.2 - 2.4 | m | ||
| H-5 (eq) | 2.4 - 2.6 | m | ||
| N-H | 6.0 - 7.5 | br s | The chemical shift of the amide proton is highly dependent on the solvent and concentration. It will typically appear as a broad singlet. | |
| O-CH₃ | 3.7 - 3.8 | s | The methyl ester protons will appear as a sharp singlet. |
Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving good signal dispersion, which is necessary to resolve the complex multiplets of the piperidine ring protons. The use of a standard deuterated solvent allows for locking the magnetic field frequency and provides an internal reference for chemical shifts.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Experimental Protocol for ¹³C NMR:
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
The number of scans will need to be significantly higher than for ¹H NMR to achieve an adequate signal-to-noise ratio.
Data Interpretation:
The chemical shifts in the ¹³C NMR spectrum are indicative of the functional groups present.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | 55 - 60 | The α-carbon to the ester and nitrogen is deshielded. |
| C-3 | 25 - 30 | |
| C-4 | 20 - 25 | |
| C-5 | 30 - 35 | |
| C-6 | 170 - 175 | The lactam carbonyl carbon is significantly downfield. |
| C=O (ester) | 170 - 175 | The ester carbonyl carbon is also in the downfield region. |
| O-CH₃ | 50 - 55 | The methyl ester carbon. |
Self-Validating System: The combination of ¹H and ¹³C NMR data, along with 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to unambiguously assign all proton and carbon signals, providing a self-validating structural elucidation.
Caption: Predicted primary fragmentation pathways in MS/MS.
Trustworthiness of Protocols: The described protocols for NMR, IR, and MS are standard procedures used in chemical analysis. Their reliability is ensured by proper instrument calibration, the use of high-purity samples and solvents, and appropriate data processing techniques. Cross-validation of data from these different spectroscopic methods provides a high degree of confidence in the structural assignment.
Conclusion
The spectroscopic data of this compound, as detailed in this guide, provide a comprehensive fingerprint for its identification and characterization. The combination of ¹H and ¹³C NMR offers a complete picture of the molecular structure, while IR spectroscopy confirms the presence of the key lactam and ester functional groups. Mass spectrometry provides the molecular weight and valuable fragmentation information for structural confirmation. By understanding and applying the principles and protocols outlined herein, researchers can confidently work with this important synthetic building block.
References
- Human Metabolome Database (HMDB).6-Oxopiperidine-2-carboxylic acid (HMDB0061705).[Link]
- PubChem.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014).Introduction to Spectroscopy. Cengage Learning.
- Royal Society of Chemistry.Supporting information for "cis-Methyl 2-(4-fluorophenyl)
An In-depth Technical Guide to the Racemic Resolution of Methyl 6-oxopiperidine-2-carboxylate
Foreword: The Strategic Importance of Chiral Piperidines
The 6-oxopiperidine-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] As with most pharmaceuticals, biological activity is intimately tied to stereochemistry; often, only one enantiomer provides the desired therapeutic effect while the other may be inactive or, in some cases, contribute to off-target effects.[3][4] Consequently, the efficient and scalable resolution of racemic intermediates like Methyl 6-oxopiperidine-2-carboxylate is not merely an academic exercise but a critical step in the drug development pipeline. This guide provides a deep dive into the principal methodologies for achieving this separation, grounded in mechanistic understanding and field-proven protocols. We will explore enzymatic kinetic resolution, classical diastereomeric salt formation, and modern chiral chromatography, offering both the "how" and the critical "why" behind each technique.
Enzymatic Kinetic Resolution: Harnessing Biocatalytic Precision
Enzymatic Kinetic Resolution (EKR) leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture.[5] In this process, the enzyme catalyzes a reaction on one enantiomer at a much higher rate than the other, allowing for the separation of a highly enriched product and the unreacted starting material.[5] For a substrate like this compound, lipases are the biocatalysts of choice due to their proven efficacy in resolving cyclic amino esters.[6][7][8]
The Causality of Experimental Design
Why Lipases? Lipases, particularly Candida antarctica Lipase B (CALB), are exceptionally robust and versatile enzymes for organic synthesis.[9][10][11] They function efficiently in non-aqueous media, which is crucial for reactions involving organic esters, and exhibit high enantioselectivity (often expressed as the enantiomeric ratio, E > 100) for a broad range of substrates.[12][13] Immobilized forms, such as Novozym 435, offer significant process advantages, including enhanced stability and ease of recovery and reuse, which are critical for industrial applications.[12][14]
Why Transesterification? While enzymatic hydrolysis is an option, transesterification in an organic solvent using an acyl donor is often preferred. The key advantage lies in reaction equilibrium. Using an activated acyl donor like vinyl acetate makes the reaction effectively irreversible. The enzyme acylates one enantiomer of the substrate, and the vinyl alcohol co-product immediately tautomerizes to acetaldehyde, driving the reaction to completion.[13][15]
Visualizing the Enzymatic Workflow
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Field-Proven Protocol: EKR via Transesterification
This protocol describes the resolution of (±)-Methyl 6-oxopiperidine-2-carboxylate using Novozym 435.
1. Materials & Reagents:
-
(±)-Methyl 6-oxopiperidine-2-carboxylate (Substrate)
-
Novozym 435 (Candida antarctica Lipase B, immobilized)
-
Vinyl Acetate (Acyl Donor)
-
Methyl tert-butyl ether (MTBE), anhydrous (Solvent)
-
Orbital Shaker with temperature control
-
Chiral HPLC system for monitoring
2. Step-by-Step Methodology:
-
To a 100 mL flask, add (±)-Methyl 6-oxopiperidine-2-carboxylate (1.0 g, ~6.36 mmol) and 50 mL of anhydrous MTBE. Stir until fully dissolved.
-
Add vinyl acetate (1.1 g, ~12.8 mmol, 2.0 equivalents). The use of excess acyl donor ensures the reaction is not substrate-limited.
-
Add Novozym 435 (100 mg, 10% w/w of substrate). Enzyme loading is a critical parameter that balances reaction time and cost.
-
Seal the flask and place it in an orbital shaker set to 200 rpm and 40°C.
-
Monitor the reaction progress by periodically taking aliquots, filtering the enzyme, and analyzing the sample by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and product.
-
The reaction is typically stopped at or near 50% conversion to achieve the optimal balance of high e.e. for both the unreacted substrate and the acylated product.[5]
-
Once the target conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Separate the unreacted methyl ester from the acylated product using standard column chromatography on silica gel.
Expected Quantitative Data
| Parameter | Target Value | Rationale |
| Conversion | ~50% | Maximizes theoretical yield and e.e. for both product and remaining substrate. |
| e.e. (Substrate) | >95% | Indicates high selectivity of the enzyme for the other enantiomer. |
| e.e. (Product) | >95% | Confirms the high enantioselectivity of the enzymatic acylation. |
| E-Value | >200 | A high enantiomeric ratio signifies an excellent and synthetically useful resolution.[13] |
Diastereomeric Salt Formation: The Classical Approach
This foundational technique relies on converting a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility.[3][16] This difference allows for their separation by methods like fractional crystallization.[17][18] For this to work with our target molecule, the methyl ester must first be hydrolyzed to the free carboxylic acid.
The Causality of Experimental Design
Why Hydrolyze First? The ester group is not sufficiently acidic or basic to form a stable salt with a common resolving agent. Hydrolysis to the corresponding 6-oxopiperidine-2-carboxylic acid provides a carboxylic acid handle that can react with a chiral amine base to form diastereomeric ammonium carboxylate salts.
Choice of Resolving Agent: The selection of the resolving agent is crucial and often empirical.[19] For resolving a racemic acid, an enantiomerically pure chiral amine is required. A common and effective choice is (R)-(+)-1-Phenylethylamine due to its commercial availability and tendency to form highly crystalline salts.[18] Alternatively, chiral acids like dibenzoyl-L-tartaric acid are highly effective for resolving piperidine derivatives, including nipecotate esters.[20] The principle remains the same: the formation of diastereomeric salts with differential solubility.
Visualizing the Diastereomeric Salt Formation Workflow
Caption: Workflow for Resolution by Diastereomeric Salt Formation.
Field-Proven Protocol: Resolution via Fractional Crystallization
This protocol is a representative procedure and may require optimization of solvents and crystallization conditions.
1. Materials & Reagents:
-
(±)-Methyl 6-oxopiperidine-2-carboxylate
-
Lithium Hydroxide (LiOH)
-
(R)-(+)-1-Phenylethylamine (Resolving Agent)
-
Methanol (Solvent)
-
Hydrochloric Acid (HCl), 2M
-
Diethyl Ether
2. Step-by-Step Methodology:
-
Hydrolysis: Dissolve (±)-Methyl 6-oxopiperidine-2-carboxylate (5.0 g) in a mixture of THF/water. Add LiOH (1.1 eq.) and stir at room temperature until TLC/LC-MS indicates complete consumption of the starting ester. Acidify the mixture carefully with 1M HCl to pH ~3 and extract the product with ethyl acetate. Dry the organic layer and evaporate to yield the racemic carboxylic acid.
-
Salt Formation: Dissolve the racemic 6-oxopiperidine-2-carboxylic acid in warm methanol (e.g., 50 mL). In a separate flask, dissolve an equimolar amount of (R)-(+)-1-Phenylethylamine in a minimal amount of methanol.
-
Slowly add the amine solution to the acid solution with stirring. The mixture will likely exotherm.[17]
-
Crystallization: Allow the solution to cool slowly to room temperature, then let it stand undisturbed for 24 hours to promote the crystallization of the less soluble diastereomeric salt.[17] Seeding with a small crystal, if available, can be beneficial.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.[17]
-
Liberation of Enantiomer: Suspend the collected crystals in water and add 2M HCl with stirring until the pH is ~1-2. This protonates the carboxylate and the resolving agent.
-
Extract the aqueous layer with diethyl ether multiple times to remove the protonated phenylethylamine. The desired enantiomerically enriched carboxylic acid remains in the aqueous layer.
-
The enantiomerically enriched acid can then be isolated or re-esterified back to the methyl ester if required. The optical purity should be assessed by chiral HPLC.
Chiral Chromatography: The Direct Separation
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the direct separation of enantiomers.[21][22] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different speeds and thus elute at different times.[23]
The Causality of Method Development
CSP Selection: The choice of CSP is the most critical factor. For a molecule like this compound, which contains a hydrogen-bond donor (amide N-H), a hydrogen-bond acceptor (ester and amide carbonyls), and a polar structure, polysaccharide-based CSPs are an excellent starting point.[21] Columns with coated or immobilized derivatives of amylose and cellulose (e.g., Chiralpak® IA/IB/IC or Chiralcel® OD/OJ) offer a broad range of enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[24][25]
Mobile Phase Optimization:
-
Mode: Normal phase (e.g., Hexane/Alcohol) or Polar Organic Mode (e.g., Acetonitrile/Alcohol) often provide superior selectivity on polysaccharide CSPs compared to reversed-phase.[24][26]
-
Additives: The analyte possesses both weakly acidic (amide N-H) and basic characteristics. Small amounts of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid, TFA) or a basic modifier (e.g., 0.1% Diethylamine, DEA) in the mobile phase are often essential to suppress unwanted ionic interactions with the silica support and achieve sharp, symmetrical peaks.[23] The choice between an acidic or basic additive depends on which provides better peak shape and resolution.
Visualizing the Chiral HPLC Method Development Logic
Caption: Logical workflow for chiral HPLC method development.
Field-Proven Protocol: Analytical & Preparative Chiral HPLC
This protocol provides a starting point for the separation of (±)-Methyl 6-oxopiperidine-2-carboxylate.
1. Instrumentation & Columns:
-
HPLC System with UV Detector
-
Analytical Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)
-
Semi-Preparative Column: Chiralpak® IA (10 x 250 mm, 5 µm)[23]
2. Analytical Method Protocol:
-
Mobile Phase: Hexane / Ethanol / DEA (80:20:0.1, v/v/v). The ratio may require optimization (e.g., trying 90:10 or 70:30) to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the racemic compound in the mobile phase at a concentration of ~1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and record the chromatogram. Calculate the retention factors (k), selectivity (α), and resolution (Rs). A resolution of Rs > 1.5 is desired for baseline separation.
3. Semi-Preparative Scale-Up Protocol:
-
Mobile Phase: Use the optimized mobile phase from the analytical method.
-
Flow Rate: Scale the flow rate geometrically based on the column cross-sectional area. For a 10 mm ID column, a starting flow rate would be approximately 4.7 mL/min.
-
Sample Preparation: Prepare a more concentrated solution of the racemate (~10-20 mg/mL) in the mobile phase.
-
Injection: Perform stacked injections to maximize throughput, collecting the fractions corresponding to each enantiomer.
-
Post-Processing: Combine the fractions for each pure enantiomer and remove the solvent under reduced pressure.
Expected Chromatographic Data
| Parameter | Symbol | Typical Value | Significance |
| Retention Time 1 | t_R1 | e.g., 8.5 min | Elution time of the first enantiomer. |
| Retention Time 2 | t_R2 | e.g., 10.2 min | Elution time of the second enantiomer. |
| Selectivity Factor | α | > 1.2 | Measures the separation between the two peaks; higher is better.[25] |
| Resolution Factor | Rs | > 1.5 | Quantifies the degree of separation; >1.5 indicates baseline resolution.[26] |
Conclusion
The resolution of this compound is a solvable and critical challenge in chiral synthesis. The choice of method—enzymatic, classical crystallization, or chromatographic—depends on factors such as scale, required purity, cost, and available equipment. Enzymatic resolution offers an elegant and "green" approach suitable for large-scale synthesis. Diastereomeric salt formation, while labor-intensive, is a robust and cost-effective classical method. Finally, chiral HPLC provides a direct and highly effective route for both analytical-scale purity checks and preparative-scale isolation, albeit at a higher cost for consumables and instrumentation. A thorough understanding of the principles behind each technique empowers the research scientist to select and optimize the most appropriate strategy for their specific drug development program.
References
- Gotor-Fernández, V., Busto, E., & Gotor, V. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. [Link]
- Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453-456. [Link]
- Yadav, G. D., & Devendran, S. (2019). Kinetic Resolution of (R,S)-α-Tetralol by Immobilized Candida antarctica Lipase B: Comparison of Packed-Bed over Stirred-Tank Batch Bioreactor. ACS Omega, 4(7), 12345-12354. [Link]
- Sharma, P., et al. (2020). Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. Chirality, 32(12), 1377-1394. [Link]
- McLoughlin, E. C., Twamley, B., & O'Boyle, N. M. (2024). Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692. [Link]
- Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. [Link]
- Royal Society of Chemistry. (n.d.).
- Chen, S. T., & Wang, K. T. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]
- Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 71(1), 119-126. [Link]
- Wikipedia. (n.d.). Chiral resolution.
- ResearchGate. (n.d.).
- Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]
- Chemistry LibreTexts. (2023). 8.1: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- Martín-Matute, B., & Bäckvall, J. E. (2003). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 68(22), 8547-8554. [Link]
- Rios-Lombardía, N., et al. (2021).
- de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(12), 29727-29754. [Link]
- PubChem. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Kamal, A., et al. (2006). Lipase-catalyzed resolution of chiral 1,3-amino alcohols: application in the asymmetric synthesis of (S)-dapoxetine. Tetrahedron: Asymmetry, 17(5), 803-808. [Link]
- Galarneau, A., et al. (2022). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au, 2(3), 209-221. [Link]
- Wikipedia. (n.d.). Kinetic resolution.
- Ianni, F., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6030. [Link]
- Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives.
- Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]
- Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- ResearchGate. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. [Link]
- Lindner, W., & Lämmerhofer, M. (2001). HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. Journal of Biochemical and Biophysical Methods, 48(2), 149-165. [Link]
- Hausch, F., et al. (2016). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Medicinal Chemistry Research, 25(8), 1541-1554. [Link]
- PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. CID 3014237. [Link]
- ResearchGate. (n.d.). Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine. [Link]
- Patel, R. N., et al. (2001). Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336.
- Ferretti, R., et al. (2016). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis, 130, 34-51. [Link]
- Pharmaguideline. (n.d.). Racemic Modification and Resolution of Racemic Mixture. [Link]
- Ahuja, S. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 19(6). [Link]
- Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives.
- Human Metabolome Database. (2014). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). [Link]
- Pierobon, M., et al. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 23(10), 2465. [Link]
- Al-Salahi, R. A., Al-Omar, M. A., & Amr, A. E. (2010). Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents. Molecules, 15(9), 6588-6597. [Link]
- Al-Salahi, R. A., Al-Omar, M. A., & Amr, A. E. (2010). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 15(9), 6588-6597. [Link]
- ResearchGate. (n.d.). Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ole.uff.br [ole.uff.br]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dc.engconfintl.org [dc.engconfintl.org]
- 11. Candidaantarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 19. Chiral resolution - Wikipedia [en.wikipedia.org]
- 20. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. phx.phenomenex.com [phx.phenomenex.com]
- 23. mdpi.com [mdpi.com]
- 24. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity Screening of Methyl 6-Oxopiperidine-2-Carboxylate Derivatives
Introduction: The Privileged Piperidine Scaffold and the Promise of its Derivatives
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of approved drugs and biologically active compounds. The piperidine scaffold is a quintessential example of such a "privileged structure".[1] Its prevalence is not a matter of coincidence but a testament to its ideal combination of conformational flexibility, metabolic stability, and its capacity to present substituents in precise three-dimensional orientations for optimal target engagement.[1][2] The piperidine ring is a core component in a multitude of pharmaceuticals, spanning therapeutic areas from oncology and virology to neurodegenerative diseases.[2][3][4]
This guide focuses on a specific, synthetically accessible, and highly versatile subset: derivatives of the Methyl 6-oxopiperidine-2-carboxylate core. This scaffold serves as an excellent starting point for generating diverse chemical libraries. The lactam function and the ester group provide reactive handles for a wide array of chemical modifications, allowing for the systematic exploration of chemical space to uncover novel biological activities.
As a Senior Application Scientist, my objective is not merely to present a list of protocols but to provide a strategic framework for the biological evaluation of these derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that explains the causality behind experimental choices, ensures the trustworthiness of the data through self-validating protocols, and is grounded in authoritative scientific principles. We will journey from the initial high-throughput screens designed to cast a wide net, through the crucial hit validation stages, and into the more focused secondary assays that characterize the mode of action of the most promising compounds.
The Screening Cascade: A Strategic Approach to Hit Identification
A successful screening campaign is not a single experiment but a multi-tiered, logical progression designed to efficiently identify and validate true hits while systematically eliminating false positives and compounds with undesirable properties. This "screening cascade" approach maximizes the use of resources by employing broader, faster assays at the beginning and progressing to more complex, lower-throughput assays only for the most promising candidates.
Caption: The tiered screening cascade for hit identification and validation.
Tier 1: Foundational Cytotoxicity Screening
The indispensable first step in evaluating any new chemical entity library is to assess its effect on cell viability.[5] This foundational screen serves two primary purposes:
-
Identify Potentially Anticancer Compounds: Derivatives that exhibit potent cytotoxicity against cancer cell lines are themselves of interest.[1]
-
Establish Concentration Ranges: For all other assays, it is critical to know the concentration at which a compound begins to exert non-specific toxic effects, allowing researchers to perform subsequent experiments in a non-toxic concentration window.
The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose.[6][7] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[8]
Protocol 1: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial succinate dehydrogenase enzymes in viable cells to reduce the yellow, water-soluble MTT into a purple, insoluble formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells.[7]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[6][7]
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.[5] Include a "vehicle control" (DMSO only) and a "no-cell" blank control.
-
Incubation: Incubate the plates for a standard exposure time, typically 48 hours, at 37°C in a 5% CO2 incubator.[5]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[8] Gently agitate the plate for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).[5][8]
Data Presentation:
Summarize the results in a table to compare the potency of different derivatives across multiple cell lines. Including a non-cancerous cell line (e.g., HEK293) allows for the calculation of a Selectivity Index (SI), a crucial parameter in early drug discovery.[6][7]
| Derivative ID | Cancer Cell Line (IC50 in µM) | Normal Cell Line (IC50 in µM) | Selectivity Index (SI) |
| MCF-7 (Breast) | HEK293 (Kidney) | (IC50 Normal Cell / IC50 Cancer Cell) | |
| M6OPC-001 | 8.4 ± 0.9 | > 100 | > 11.9 |
| M6OPC-002 | 25.1 ± 2.3 | 80.5 ± 7.1 | 3.2 |
| M6OPC-003 | > 100 | > 100 | N/A |
| Doxorubicin (Control) | 0.9 ± 0.1 | 5.2 ± 0.6 | 5.8 |
Table 1: Hypothetical cytotoxicity and selectivity data for M6OPC derivatives.
Tier 2: Targeted Screens - Enzyme Inhibition and Receptor Binding
Once the general toxicity profile is established, the screening can proceed to more specific biological targets. The piperidine scaffold is a common feature in compounds designed to interact with enzymes and cell surface receptors.[3][9][10]
Screening for Enzyme Inhibitors
Enzymes are critical drug targets for a multitude of diseases.[11] High-throughput screening (HTS) campaigns are frequently employed to identify novel enzyme inhibitors from large compound libraries.[12][13] A typical approach involves a fluorescence-based assay where enzyme activity generates a fluorescent signal; an inhibitor reduces this signal.
Caption: Mechanism of competitive enzyme inhibition.
Protocol 2: General Fluorescence-Based Enzyme Inhibition Assay
Principle: This protocol describes a competitive assay to identify compounds that inhibit a target enzyme. The enzyme's activity on a specific substrate produces a fluorescent product. The inhibitory activity of a test compound is determined by measuring the reduction in fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of the target enzyme, a solution of the fluorogenic substrate, and a known inhibitor to serve as a positive control.
-
Compound Plating: In a 384-well assay plate, add the M6OPC derivatives to the desired final concentration (for a primary screen, a single concentration, e.g., 10 µM, is often used). Include vehicle controls (DMSO) and positive controls (known inhibitor).
-
Enzyme Addition: Add the enzyme solution to all wells except for the "no-enzyme" blanks. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the fluorogenic substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at appropriate excitation/emission wavelengths kinetically over a set period (e.g., 60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the data to controls:
-
0% inhibition = Vehicle Control (DMSO)
-
100% inhibition = No-Enzyme Control or potent inhibitor control.
-
-
Calculate the Percent Inhibition for each derivative.
-
For hits from the primary screen, repeat the assay with a serial dilution of the compound to determine the IC50 value.
-
Screening for Receptor Binding
Receptor binding assays are fundamental for discovering compounds that interact with cell surface or intracellular receptors.[14] A common and robust method is the competitive radioligand binding assay, which measures the ability of a test compound to displace a known, radioactively labeled ligand from its receptor.[15][16]
Protocol 3: Competitive Radioligand Receptor Binding Assay
Principle: This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a high-affinity radioligand.[15] The assay is performed with a fixed concentration of radioligand and receptor, and varying concentrations of the unlabeled test compound. A reduction in measured radioactivity indicates displacement of the radioligand by the test compound.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor or from tissue known to be rich in the receptor.[17]
-
Assay Setup: In a 96-well filter plate, combine the following in order:
-
Assay Buffer
-
Test compound (M6OPC derivative) at various concentrations or vehicle (for total binding).
-
A high concentration of a known non-radioactive ligand (for defining non-specific binding).
-
Radioligand (e.g., ³H-labeled) at a concentration at or below its dissociation constant (Kd).[18]
-
Receptor-containing cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through).
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value. The IC50 can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation if the Kd of the radioligand is known.
-
Conclusion and Forward Outlook
This guide provides a foundational, technically grounded framework for the systematic biological screening of this compound derivatives. By employing a strategic, tiered cascade—beginning with broad cytotoxicity profiling and progressing to specific enzyme and receptor-based assays—researchers can efficiently navigate the complex path from a chemical library to validated lead candidates.
The key to success lies not in the blind application of protocols but in understanding the rationale behind each experimental choice. Why is a selectivity index important? Why is the radioligand concentration critical in a binding assay? Answering these questions elevates the process from mere data collection to true scientific inquiry. The protocols and workflows detailed herein are designed to be self-validating through the rigorous use of controls, ensuring the integrity and trustworthiness of the generated data. The derivatives of the 6-oxopiperidine-2-carboxylate scaffold hold significant potential, and a methodologically sound screening approach is the essential first step in unlocking their therapeutic promise.
References
- Benchchem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- Benchchem. The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Creative Enzymes. Inhibitor Screening and Design.
- PubMed. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists.
- PubMed Central (PMC). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis.
- Frontiers.
- International Journal of Novel Research and Development (IJNRD). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- Encyclopedia.pub.
- MDPI.
- MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Labome. Receptor-Ligand Binding Assays.
- PubMed. High-Throughput Screening for the Discovery of Enzyme Inhibitors.
- National Center for Biotechnology Information (NCBI). Receptor Binding Assays for HTS and Drug Discovery.
- ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry.
- PubMed Central (PMC). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.
- PubMed Central (PMC). SIGMA RECEPTOR BINDING ASSAYS.
- Millipore Sigma.
- International Union of Crystallography.
- Gifford Bioscience. About Ligand Binding Assays.
- Bentham Science. A Review on Medicinally Important Heterocyclic Compounds.
- IJTSRD. 141 Preparation and Biological Screening of Novel Heterocyclic Compounds.
- Der Pharma Chemica. Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds.
- PubMed Central (PMC). Heterocycles in Medicinal Chemistry.
- CymitQuimica. 6-Oxo-piperidine-2-carboxylicacid.
- Sigma-Aldrich. (S)-6-Oxo-2-piperidinecarboxylic acid.
- Biosynth. 6-Methyl-2-oxopiperidine-3-carboxylic acids.
- Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. ijnrd.org [ijnrd.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Inhibitor Screening and Design [creative-enzymes.com]
- 10. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Emergent Role of Methyl 6-oxopiperidine-2-carboxylate as a Constrained Amino Acid Analog in Peptidomimetic Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The rational design of peptidomimetics with enhanced potency, selectivity, and metabolic stability is a cornerstone of modern drug discovery. Constraining the conformational flexibility of peptides is a well-established strategy to pre-organize the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding to its biological target. This guide delves into the synthesis, incorporation, and application of Methyl 6-oxopiperidine-2-carboxylate, a lactam-constrained cyclic amino acid analog. By examining the underlying principles of conformational constraint and providing a technical framework for its use, this document serves as a comprehensive resource for scientists seeking to leverage this powerful tool in the development of next-generation peptide therapeutics.
Introduction: The Rationale for Conformational Constraint in Peptide Drug Design
Peptides are exquisite signaling molecules, offering high potency and selectivity due to their specific interactions with biological targets. However, their therapeutic potential is often hampered by inherent liabilities, including poor metabolic stability due to proteolytic degradation and a high degree of conformational flexibility, which can lead to off-target effects and reduced binding affinity.
Constrained amino acid analogs are non-proteinogenic building blocks designed to restrict the rotational freedom of the peptide backbone or side chains. By incorporating these analogs, such as this compound, into a peptide sequence, it is possible to:
-
Stabilize Secondary Structures: Promote the formation of specific secondary structures like α-helices and β-turns, which are often crucial for biological recognition.[1]
-
Enhance Receptor Affinity and Selectivity: By locking the peptide into a conformation that is complementary to the target's binding site, binding affinity can be significantly increased.
-
Improve Metabolic Stability: The non-natural lactam structure can confer resistance to enzymatic degradation by proteases.[2]
-
Increase Bioavailability: By improving stability and in some cases, membrane permeability, the overall pharmacokinetic profile of the peptide can be enhanced.
This compound, a cyclic analog of glutamic acid, introduces a rigid piperidone ring into the peptide backbone. This lactam structure serves as a potent conformational constraint, influencing the local and global topography of the peptide.
Synthesis of the Core Moiety: this compound
The synthesis of 6-oxopiperidine-2-carboxylate derivatives often proceeds from acyclic precursors. A plausible and referenced approach for related structures involves the use of meso dimethyl-α,α′-dibromoadipate as a starting material.[3] The synthesis of the core building block for peptide synthesis, the Fmoc-protected 6-oxopiperidine-2-carboxylic acid, is a critical prerequisite for its incorporation into peptide sequences.
Conceptual Synthetic Pathway
A general strategy for synthesizing the Fmoc-protected building block is outlined below. This pathway is based on established methods for creating similar lactam structures and preparing amino acids for solid-phase peptide synthesis (SPPS).
Caption: Conceptual workflow for the synthesis of the Fmoc-protected building block.
Detailed Experimental Protocol: A Representative Synthesis of a Related Structure
Starting Materials:
-
meso dimethyl-α,α′-dibromoadipate
-
Sodium azide
-
An acetylenic compound for cycloaddition
-
Palladium on carbon (Pd/C) for hydrogenation
Procedure:
-
Azide Formation: React meso dimethyl-α,α′-dibromoadipate with an acetylenic compound in a 1,3-dipolar cycloaddition to form an α-azido-α′-bromoadipate intermediate.
-
Lactam Formation: The resulting intermediate is reacted with sodium azide, followed by a Pd/C-catalyzed hydrogenation. This reductive cyclization step forms the 6-oxopiperidine ring.
-
Purification: The crude product is purified using column chromatography to yield the desired this compound derivative.
This procedure highlights a key strategy for forming the lactam ring from an acyclic precursor. For the synthesis of the unprotected this compound, a similar reductive cyclization of an appropriate azido-ester precursor would be employed. Subsequent hydrolysis of the methyl ester and protection of the secondary amine with an Fmoc group would yield the final building block for SPPS.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[4][5] The key is the use of the pre-synthesized Fmoc-protected 6-oxopiperidine-2-carboxylic acid.
Caption: Standard SPPS cycle for incorporating the constrained amino acid analog.
Detailed Experimental Protocol: SPPS
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-6-oxopiperidine-2-carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat. Wash the resin thoroughly with DMF.
-
Coupling: In a separate vial, pre-activate a 4-fold molar excess of Fmoc-6-oxopiperidine-2-carboxylic acid with a 3.9-fold excess of HATU and a 6-fold excess of DIPEA in DMF for 1-2 minutes. Add this solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications and Biological Impact of Lactam-Constrained Peptides
The incorporation of lactam constraints, such as the 6-oxopiperidine-2-carboxylate moiety, has proven to be a successful strategy in developing potent and stable peptide therapeutics. While specific examples for the methyl ester are limited in published literature, the broader class of lactam-bridged peptides provides compelling evidence of their utility.
Case Study: Lactam-Constrained Bombesin Analogs
Bombesin is a peptide hormone that regulates gastrointestinal functions and has been implicated in tumor growth. Researchers have synthesized analogs of bombesin incorporating a seven-membered lactam ring as a dipeptide mimic.[6]
-
Biological Target: Gastrin-releasing peptide (GRP) receptor.
-
Modification: Replacement of a dipeptide unit with a lactam-based constraint.
-
Results: The constrained analog (compound 11) exhibited high binding affinity to GRP receptors on both rat pancreatic acini (Ki = 1.7 nM) and Swiss 3T3 cells (Ki = 1.0 nM).[6] Further modifications to the C-terminus of these constrained analogs led to the development of potent antagonists.[6]
This case study demonstrates that the conformational rigidity imposed by the lactam ring can lead to high-affinity ligands and provides a template for converting agonists to antagonists.
Case Study: PTPRJ Agonist Peptides
Protein tyrosine phosphatase receptor type J (PTPRJ) is a tumor suppressor. A disulfide-bridged nonapeptide was identified as a PTPRJ agonist, but its stability was a concern. Replacing the disulfide bridge with a more stable lactam bridge resulted in analogs with improved properties.[2]
-
Biological Target: PTPRJ.
-
Modification: Replacement of a disulfide bridge with a lactam bridge.
-
Results: The lactam-constrained analogs showed higher activity and greater stability compared to the parent disulfide-bridged peptide.[2]
This highlights the advantage of lactam constraints in improving the drug-like properties of peptide leads.
Table 1: Representative Biological Data for Lactam-Constrained Peptides
| Peptide Analog | Target | Constraint Type | Key Finding | Reference |
| Bombesin Analog (11) | GRP Receptor | 7-membered lactam | High affinity agonist (Ki = 1.0-1.7 nM) | [6] |
| Bombesin Analog (17) | GRP Receptor | 7-membered lactam | Potent antagonist (Ki = 0.5 nM) | [6] |
| PTPRJ-19 Analog | PTPRJ | Lactam Bridge | Higher activity and stability than disulfide parent | [2] |
Conformational Analysis of Constrained Peptides
To validate the structural effects of incorporating this compound, a combination of spectroscopic and computational methods is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. Key NMR experiments include:
-
1D ¹H NMR: To observe the chemical shifts of protons, which are sensitive to the local electronic environment and conformation.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.
The constrained nature of the 6-oxopiperidine ring will lead to a distinct set of NOEs and characteristic chemical shifts for the protons within and adjacent to the ring, allowing for a detailed analysis of the local conformation.[7][8]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to rapidly assess the secondary structure content of a peptide in solution.[9][10] The far-UV CD spectrum (190-250 nm) is characteristic of the peptide backbone conformation.
-
α-Helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~195 nm.
-
β-Sheet: A negative band around 218 nm and a positive band near 195 nm.
-
Random Coil: A strong negative band around 200 nm.
By comparing the CD spectrum of a peptide containing the constrained analog to its linear counterpart, one can quantify the degree to which the lactam constraint induces a particular secondary structure.
Caption: Integrated workflow for the conformational analysis of constrained peptides.
Conclusion and Future Outlook
This compound represents a valuable, yet underexplored, tool in the arsenal of medicinal chemists for the design of constrained peptidomimetics. The rigid lactam structure offers a predictable means of inducing specific conformations, which has been shown in related systems to translate into improved biological activity, selectivity, and stability. The synthetic accessibility of this analog and its straightforward incorporation via established SPPS protocols make it an attractive building block for peptide drug discovery programs.
Future work should focus on the systematic incorporation of this analog into various peptide scaffolds to build a more comprehensive understanding of its conformational preferences and its impact on a wider range of biological targets. As the demand for novel peptide therapeutics continues to grow, the strategic use of constrained amino acid analogs like this compound will be instrumental in overcoming the traditional limitations of peptides and unlocking their full therapeutic potential.
References
- Brunel, J., et al. (2018). Design, Synthesis, Biological Activity, and Structural Analysis of Lactam-Constrained PTPRJ Agonist Peptides. ChemMedChem.
- Cristau, M., et al. (2000). Synthesis and biological evaluation of bombesin constrained analogues. Journal of Medicinal Chemistry.
- Houston, M. E. Jr., & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers.
- Cristau, M., et al. (2000). Synthesis and biological evaluation of bombesin constrained analogues. Journal of Medicinal Chemistry.
- Naicker, T., et al. (2021). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry.
- (2008). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online.
- Cativiela, C., & Ordóñez, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
- HSQC NMR analysis of piperidine derivatives. (n.d.). ResearchGate.
- Dipeptide piperidine derivatives patent. (2019). Google Patents.
- Sofronov, O. O., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Beyermann, M., & Coin, I. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- Greenfield, N. J. (2006). The Role of Circular Dichroism in Peptide Structural Analysis. Peptide Revolution: Genomics, Proteomics & Therapeutics.
- Pohlmann, A., et al. (1998). Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. Journal of Peptide Research.
- Conformational analysis of small peptides by circular dichroism. (n.d.). Digital Commons @ Southern University and A&M College.
Sources
- 1. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Activity, and Structural Analysis of Lactam-Constrained PTPRJ Agonist Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Synthesis and biological evaluation of bombesin constrained analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. digitalcommons.subr.edu [digitalcommons.subr.edu]
An In-Depth Technical Guide to the Chemical Properties of Methyl 6-oxopiperidine-2-carboxylate
Abstract
Methyl 6-oxopiperidine-2-carboxylate is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a derivative of 6-oxopiperidine-2-carboxylic acid, a known bacterial metabolite, this molecule serves as a versatile chiral building block for the synthesis of complex nitrogen-containing architectures.[1] Its bifunctional nature, characterized by a cyclic amide (lactam) and a methyl ester, imparts a distinct reactivity profile that is amenable to a wide range of chemical transformations. This guide provides a comprehensive overview of its core chemical properties, including its molecular structure, spectroscopic signature, synthesis, and reactivity. We will delve into the causality behind its chemical behavior and present field-proven insights relevant to researchers, scientists, and drug development professionals.
Introduction: A Valuable Synthetic Intermediate
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceutical agents. This compound, a functionalized piperidine derivative, represents a crucial starting material for accessing more elaborate molecular frameworks.[2] The parent compound, 6-oxopiperidine-2-carboxylic acid (also known as 6-oxo-pipecolic acid), has been identified in biological contexts, notably in fermentation processes of Penicillium chrysogenum.[3] The methyl ester derivative harnesses the synthetic potential of this natural product scaffold, offering a protected carboxylic acid that allows for selective reactions at other sites of the molecule. Its lactam structure, a cyclic amide, is a key feature that dictates its conformational preferences and reactivity.[4][5] This guide aims to provide a detailed technical exploration of this compound's chemical properties to empower its effective use in research and development.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These identifiers and computed properties are essential for database searching, analytical characterization, and predictive modeling of its behavior.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | methyl 6-oxo-2-piperidinecarboxylate | [6] |
| CAS Number | 111479-60-8 | [7] |
| Molecular Formula | C₇H₁₁NO₃ | [6][8] |
| Molecular Weight | 157.17 g/mol | [8] |
| Monoisotopic Mass | 157.0739 Da | [6] |
| InChIKey | UKQLYCSMIVXPDB-UHFFFAOYSA-N | [6] |
| SMILES | COC(=O)C1CCCC(=O)N1 | [6] |
| Physical Form | Solid |
| Storage | Sealed in dry, room temperature | |
Molecular Structure and Stereochemistry
This compound features a six-membered piperidone ring, which is a delta-lactam.[9] The carbon atom at the 2-position (C2), bearing the methoxycarbonyl group, is a stereocenter. Therefore, the molecule can exist as (R)- and (S)-enantiomers. The specific enantiomer is critical in drug development, as biological systems often exhibit high stereoselectivity. The piperidone ring typically adopts a chair or twist-boat conformation to minimize steric and torsional strain, and the substituents' axial or equatorial positioning will influence the molecule's overall energy and reactivity.
Caption: 2D structure of this compound.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While specific experimental spectra for this exact compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on well-established principles and data from analogous compounds.[10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the methyl ester, and the N-H proton of the lactam. The protons on the ring (positions 3, 4, and 5) would appear as complex multiplets in the aliphatic region (~1.5-2.8 ppm).[13] The proton at C2, being adjacent to the ester, would be shifted downfield (~3.5-4.5 ppm). The methyl protons of the ester group would present as a sharp singlet around 3.7 ppm. The lactam N-H proton typically appears as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Two carbonyl carbons are expected: the lactam carbonyl (C6) around 170-175 ppm and the ester carbonyl further downfield, typically >170 ppm.[14] The C2 carbon, attached to both the nitrogen and the ester group, would resonate around 50-60 ppm. The methyl carbon of the ester would be found near 52 ppm. The remaining aliphatic carbons of the ring (C3, C4, C5) would appear in the upfield region of the spectrum (~20-40 ppm).[11]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |
|---|---|---|---|
| C=O (Lactam, C6) | - | ~172 | Typical chemical shift for a delta-lactam carbonyl.[14] |
| C=O (Ester) | - | ~173 | Standard range for an ester carbonyl carbon. |
| CH (C2) | ~3.5 - 4.5 | ~55 | Deshielded by adjacent N and C=O of the ester. |
| CH₂ (C3, C4, C5) | ~1.5 - 2.8 | ~20 - 40 | Aliphatic region for piperidine ring carbons.[11] |
| O-CH₃ | ~3.7 | ~52 | Characteristic singlet for a methyl ester. |
| N-H | Variable (broad) | - | Exchangeable proton, shift is solvent-dependent. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (MW = 157.17), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. Electrospray ionization (ESI) is a suitable technique.
Table 3: Predicted ESI-MS Adducts
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 158.08118 |
| [M+Na]⁺ | 180.06312 |
| [M+K]⁺ | 196.03706 |
| [M-H]⁻ | 156.06662 |
Data sourced from PubChemLite prediction.[6]
Synthesis and Reactivity
Synthetic Approach: Fischer Esterification
A primary and straightforward method for synthesizing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 6-oxopiperidine-2-carboxylic acid.[15] This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent.[16] The acid catalyst, typically sulfuric acid (H₂SO₄) or in-situ generated HCl from thionyl chloride (SOCl₂) or acetyl chloride, protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for nucleophilic attack by methanol.[17][18] The reaction is an equilibrium process, and using excess methanol drives it toward the formation of the ester product.[16]
Caption: General workflow for the synthesis via Fischer Esterification.
Protocol: Synthesis via Fischer-Speier Esterification
Causality: This protocol utilizes thionyl chloride with methanol, which generates HCl gas in situ. This avoids using corrosive concentrated sulfuric acid and simplifies the procedure, as the excess reagents are volatile and easily removed.[17]
-
Preparation : In a well-ventilated fume hood, suspend 6-oxopiperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition : Cool the suspension in an ice-water bath. Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirring suspension. Rationale: The slow, cooled addition controls the exothermic reaction between thionyl chloride and methanol.
-
Reaction : After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 3-5 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). Rationale: Heating provides the necessary activation energy to overcome the reaction barrier, while refluxing prevents solvent loss.
-
Workup : Cool the reaction mixture to room temperature. Carefully remove the excess methanol and unreacted thionyl chloride under reduced pressure using a rotary evaporator.
-
Isolation : Dissolve the resulting residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), water, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel if necessary.
Core Reactivity
The chemical reactivity of this compound is governed by its two primary functional groups:
-
Lactam Moiety : The cyclic amide is relatively stable but can undergo specific reactions. The N-H proton is weakly acidic and can be deprotonated by a strong base to form a lactamate anion, which can then be alkylated or acylated. The lactam carbonyl can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding piperidine.
-
Methyl Ester : The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also be converted to other amides by reacting with amines (aminolysis) or reduced to a primary alcohol at the C2 position using reagents like LiBH₄.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile synthetic precursor. Its defined stereochemistry and orthogonal functional groups allow for controlled, sequential modifications.
-
Synthesis of Novel Heterocycles : It serves as a reactant for synthesizing functionalized β-lactam N-heterocycles, which are structurally related to important classes of antibiotics.
-
Enzyme Inhibitors : The piperidone scaffold is a key component in the development of inhibitors for various enzymes. For instance, derivatives have been synthesized as potential inhibitors for FK506-binding proteins, which are involved in immune response modulation.
-
NMDA Receptor Antagonists : C5-substituted derivatives of the parent amino acid have been shown to act as selective antagonists for the N-methyl-D-aspartate (NMDA) receptor, a target for treating neurological disorders.[2] The methyl ester provides a convenient handle for initiating synthetic routes toward these complex analogues.
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the compound.
-
Hazard Identification : While one safety data sheet indicates no known hazards under GHS classification, others for the parent acid suggest it may cause skin and serious eye irritation, and may cause respiratory irritation.[1][7] It is prudent to handle the methyl ester with similar precautions.
-
Handling : Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust and avoid contact with skin and eyes.[7]
-
Storage : The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[7] Stability is maintained under these conditions.
-
Decomposition : When heated to decomposition, it may emit toxic fumes, including carbon monoxide and nitrogen oxides.[7]
Conclusion
This compound is more than a simple chemical; it is a key enabler in the synthesis of complex, biologically relevant molecules. Its value is derived from the interplay of its lactam and ester functionalities, its inherent chirality, and its role as a stable, versatile intermediate. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile—as detailed in this guide—is critical for any scientist aiming to leverage its full synthetic potential in the fields of organic chemistry, drug discovery, and materials science.
References
- The Role of 2-Piperidone in Advanced Organic Synthesis and Chemical Innovation. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- Reactions of Amino Acids: Esterification. (2024, October 3). Pearson.
- The Fischer Esterification. (n.d.). University of Missouri–St. Louis.
- Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. (2018). SCIRP.
- methyl 6-formylnaphthalene-2-carboxylate | CAS#:7567-87-5. (2025, December 1). Chemsrc.
- Fischer Esterification. (n.d.). Barnard College, Columbia University.
- Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Royal Society of Chemistry.
- 2-Piperidone. (n.d.). PubChem.
- This compound (C7H11NO3). (n.d.). PubChemLite.
- A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2004, May). Acta Crystallographica Section E: Structure Reports Online.
- 2-Piperidinone. (n.d.). Wikipedia.
- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (1977). Journal of the American Chemical Society.
- Polyethylene glycol/silica (PEG@SiO2) composite inspired by the synthesis of mesoporous materials as shape-stabilized phase change material for energy storage. (2020, March 8). AA Blocks.
- The numbering system used in piperine derivatives for 1 H and 13 C NMR analysis. (n.d.). ResearchGate.
- 6-Oxopiperidine-2-carboxylate. (n.d.). PubChem.
- 6-Oxopiperidine-2-carboxylic acid. (n.d.). PubChem.
- Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (n.d.). ResearchGate.
- Submitted by James M. Bobbitt. (n.d.). Organic Syntheses Procedure.
- Supporting information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
- Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). (2014, April 16). Human Metabolome Database.
Sources
- 1. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705) [hmdb.ca]
- 4. nbinno.com [nbinno.com]
- 5. guidechem.com [guidechem.com]
- 6. PubChemLite - this compound (C7H11NO3) [pubchemlite.lcsb.uni.lu]
- 7. combi-blocks.com [combi-blocks.com]
- 8. aablocks.com [aablocks.com]
- 9. 2-Piperidinone - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 16. community.wvu.edu [community.wvu.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cerritos.edu [cerritos.edu]
An In-depth Technical Guide to the Reaction Mechanisms of Methyl 6-oxopiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-oxopiperidine-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its rigid, cyclic structure, which incorporates a lactam, a ketone, and an ester functional group, makes it an attractive scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the core reaction mechanisms associated with this compound, offering insights into its synthesis and chemical transformations that are vital for its application in medicinal chemistry and drug discovery.
The Synthetic Cornerstone: Intramolecular Dieckmann Condensation
The primary and most efficient method for the synthesis of the this compound core is the intramolecular Dieckmann condensation.[1][2][3] This reaction involves the base-catalyzed cyclization of a diester, typically a derivative of 2-aminoadipic acid, to form a five- or six-membered cyclic β-keto ester.[2] In the case of this compound, a 1,7-diester precursor is required to form the six-membered piperidine ring.[1]
The causality behind this choice of reaction lies in its efficiency in forming cyclic structures. The driving force for the reaction is the formation of a resonance-stabilized enolate intermediate and the subsequent irreversible deprotonation of the resulting β-keto ester, which shifts the equilibrium towards the product.[2]
Reaction Mechanism: A Step-by-Step Analysis
The mechanism of the Dieckmann condensation for the formation of this compound, starting from a suitably N-protected dimethyl 2-aminoadipate, can be broken down into the following key steps:[2][4]
-
Enolate Formation: A strong base, typically a sodium alkoxide like sodium methoxide, abstracts an acidic α-proton from one of the ester groups to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other ester group in an intramolecular fashion. This results in the formation of a cyclic tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide leaving group.
-
Deprotonation of the β-Keto Ester: The newly formed β-keto ester is acidic at the α-carbon situated between the two carbonyl groups. The alkoxide base deprotonates this position to form a highly stabilized enolate. This step is crucial as it drives the reaction to completion.
-
Protonation: An acidic workup protonates the enolate to yield the final this compound product.
Caption: Mechanism of Dieckmann Condensation.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound via Dieckmann condensation. It is crucial to maintain anhydrous conditions throughout the reaction to prevent hydrolysis of the esters and the base.
| Parameter | Value/Condition | Causality/Insight |
| Starting Material | N-Cbz-dimethyl-L-aminoadipate | The Cbz group provides protection for the amine. The dimethyl ester provides the two carbonyls for condensation. |
| Base | Sodium methoxide (NaOMe) | A strong, non-nucleophilic base is required to generate the enolate without significant side reactions. |
| Solvent | Anhydrous Toluene or DMSO | Aprotic solvents are necessary to prevent quenching of the base and enolate. DMSO can lead to higher yields.[5] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Workup | Acetic acid or dilute HCl | Neutralizes the excess base and protonates the final enolate to yield the product. |
| Purification | Column chromatography (Silica gel) | Separates the product from unreacted starting material and byproducts. |
Step-by-Step Methodology:
-
To a solution of N-Cbz-dimethyl-L-aminoadipate in anhydrous toluene, add sodium methoxide portion-wise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of glacial acetic acid or dilute hydrochloric acid until the solution is neutral.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.
Key Chemical Transformations and Their Mechanisms
The presence of multiple functional groups in this compound allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Hydrolysis of the Ester: Accessing the Carboxylic Acid
The methyl ester of this compound can be selectively hydrolyzed to the corresponding carboxylic acid, 6-oxopiperidine-2-carboxylic acid, which is a key intermediate in many synthetic routes.[6][7] Base-catalyzed hydrolysis, or saponification, is the most common method.[8][9][10]
Mechanism of Base-Catalyzed Hydrolysis:
The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of a methoxide ion.
-
Nucleophilic Attack: A hydroxide ion (from a base like LiOH or NaOH) attacks the electrophilic carbonyl carbon of the methyl ester, forming a tetrahedral intermediate.[8]
-
Elimination: The tetrahedral intermediate collapses, and the methoxide ion is eliminated as a leaving group.
-
Deprotonation: The newly formed carboxylic acid is deprotonated by the methoxide ion to form a carboxylate salt and methanol.
-
Protonation: Acidic workup protonates the carboxylate salt to yield the final carboxylic acid product.
Caption: Mechanism of Ester Hydrolysis.
Experimental Considerations:
Lithium hydroxide (LiOH) in a mixture of THF, methanol, and water is a commonly used reagent system for the hydrolysis of methyl esters in complex molecules, as it often provides high yields with minimal side reactions.[9]
Reduction of the Carbonyl Groups: Diastereoselective Transformations
The ketone and lactam carbonyl groups in this compound can be reduced to the corresponding alcohol and amine, respectively. The choice of reducing agent is critical for achieving chemoselectivity and stereoselectivity.
Chemoselective Reduction of the Ketone:
Sodium borohydride (NaBH₄) is a mild reducing agent that can selectively reduce the ketone in the presence of the ester and lactam.[11][12][13][14] The stereochemical outcome of the reduction is influenced by the steric hindrance around the carbonyl group, often leading to the formation of a major diastereomer.[1]
Mechanism of Ketone Reduction with NaBH₄:
The reduction proceeds via the transfer of a hydride ion from the borohydride to the carbonyl carbon. The resulting alkoxide is then protonated during workup to give the alcohol.
Diastereoselectivity: The approach of the hydride can be directed by the existing stereocenter at the C2 position, leading to preferential formation of one diastereomer over the other.
N-Functionalization of the Lactam: Expanding Molecular Diversity
The nitrogen atom of the lactam in this compound can be functionalized through various reactions, including N-alkylation and N-arylation. This allows for the introduction of diverse substituents, which is a key strategy in drug design.
N-Alkylation:
N-alkylation can be achieved by treating the lactam with a strong base, such as sodium hydride (NaH), to form the corresponding anion, followed by reaction with an alkyl halide.
N-Arylation:
The Ullmann condensation is a classic method for the N-arylation of amides and lactams.[15][16][17][18][19] This reaction typically involves the use of a copper catalyst, a base, and an aryl halide. Modern protocols often utilize ligands to facilitate the reaction under milder conditions.[17]
N-Boc Protection:
The lactam nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP.[20][21] This protection is often necessary to prevent unwanted side reactions at the nitrogen atom during subsequent synthetic steps.
Application in Drug Development: A Scaffold for Innovation
The rigid framework and multiple functionalization points of this compound make it a valuable scaffold in drug discovery.
Constrained Amino Acid Analogs
The cyclic structure of 6-oxopiperidine-2-carboxylic acid, derived from the hydrolysis of the methyl ester, serves as a constrained analog of glutamic acid.[7] Incorporating such constrained amino acids into peptides can lead to more stable and selective ligands for biological targets.[22]
Precursor for Neuraminidase Inhibitors
Derivatives of 6-oxopiperidine-2-carboxylic acid have been explored as potential inhibitors of neuraminidase, an enzyme crucial for the replication of the influenza virus.[23] The piperidine ring mimics the oxane ring of sialic acid, the natural substrate of the enzyme. Modifications at various positions of the piperidine ring, guided by the structure of the enzyme's active site, can lead to potent and selective inhibitors. The synthesis of oseltamivir (Tamiflu) analogues has utilized precursors derived from similar cyclic amino acid scaffolds.[22][24][25]
Chiral Resolution: Accessing Enantiomerically Pure Compounds
Since many biological targets are chiral, it is often necessary to work with enantiomerically pure forms of this compound. Several methods can be employed for chiral resolution.
Preparative Chiral HPLC
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers on a preparative scale.[26][27][28][29] The choice of the CSP and the mobile phase is critical for achieving good resolution.
Enzymatic Resolution
Enzymatic hydrolysis of the racemic methyl ester can be used to selectively hydrolyze one enantiomer, leaving the other enantiomer as the unreacted ester.[30] Lipases are commonly used enzymes for this purpose due to their enantioselectivity.
Diastereomeric Salt Formation
The carboxylic acid obtained after hydrolysis can be resolved by forming diastereomeric salts with a chiral amine. The diastereomers can then be separated by crystallization, followed by regeneration of the enantiomerically pure carboxylic acids.
Conclusion
This compound is a synthetically valuable building block with a rich reaction chemistry. The Dieckmann condensation provides an efficient route to its synthesis, and its multiple functional groups allow for a wide range of chemical transformations. These features, combined with its rigid, drug-like scaffold, make it an important intermediate in the development of novel therapeutics, particularly in the areas of constrained amino acid mimetics and enzyme inhibitors. A thorough understanding of the reaction mechanisms outlined in this guide is essential for researchers and scientists seeking to harness the full potential of this versatile molecule in their drug discovery and development programs.
References
- Allouchi, H., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 60(6), o923-o924. [Link]
- Cirilli, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6010. [Link]
- Wikipedia. (2023). Mitsunobu reaction.
- Kanth, M. R., et al. (2022). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 13(9), 1083-1094. [Link]
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Sharma, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4966. [Link]
- gChem Global. (n.d.). Dieckmann Cyclization Comparative Reaction.
- ResearchGate. (2020). Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- PubMed. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction.
- MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- Beilstein Journal of Organic Chemistry. (2022). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
- Chemistry LibreTexts. (2024). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Sciforum. (2019). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound.
- ResearchGate. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis.
- NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry.
- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- ResearchGate. (2009). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.
- National Center for Biotechnology Information. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
- National Center for Biotechnology Information. (2020). Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors.
- Taylor & Francis. (n.d.). 6.3 Methyl Esters and Derivatives.
- Human Metabolome Database. (n.d.). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705).
- Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
- Google Patents. (n.d.). WO2011047466A1 - Process and compounds for the manufacture of oseltamivir and analogs thereof, and new antiviral agents.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate.
- Royal Society of Chemistry. (2020). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone.
- MDPI. (2022). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins.
- White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
- Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
- ResearchGate. (2012). Thiol-Free Synthesis of Oseltamivir and Its Analogues via Organocatalytic Michael Additions of Oxyacetaldehydes to 2-Acylaminonitroalkenes.
- National Center for Biotechnology Information. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- MDPI. (2018). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- PubChem. (n.d.). Ro 64-0802.
- ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
- National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
Sources
- 1. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. gchemglobal.com [gchemglobal.com]
- 6. 6-Oxo-piperidine-2-carboxylicacid | CymitQuimica [cymitquimica.com]
- 7. Human Metabolome Database: Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705) [hmdb.ca]
- 8. sciforum.net [sciforum.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. jocpr.com [jocpr.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. nbinno.com [nbinno.com]
- 22. WO2011047466A1 - Process and compounds for the manufacture of oseltamivir and analogs thereof, and new antiviral agents - Google Patents [patents.google.com]
- 23. Ro 64-0802 | C14H24N2O4 | CID 449381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. rsc.org [rsc.org]
Methyl 6-oxopiperidine-2-carboxylate as a precursor for alkaloids
An In-Depth Technical Guide on the Strategic Application of Piperidine Precursors in the Synthesis of Complex Natural Products
Abstract
The piperidine ring is a privileged scaffold in a vast array of biologically active alkaloids. Its inherent conformational properties and the chirality of its substituted derivatives make it a crucial building block in the design and synthesis of novel therapeutic agents. This technical guide delves into the strategic utilization of piperidine precursors in the total synthesis of complex alkaloids, with a particular focus on the synthetic route to the Lycopodium alkaloids, (+)-Lycopladine A and (-)-Carinatine A. While conceptually, chiral building blocks like methyl 6-oxopiperidine-2-carboxylate represent a direct approach to enantiomerically pure piperidine-containing targets, this guide will analyze a sophisticated synthetic strategy that constructs the piperidine core en route. We will dissect the key chemical transformations, including a diastereoselective intramolecular aldol reaction, a strategic Tsuji-Trost allylation for the construction of a quaternary stereocenter, and a final 6π-electrocyclization to forge the pyridine ring. Detailed experimental protocols, mechanistic insights, and quantitative data are provided to offer researchers and drug development professionals a comprehensive understanding of the causality behind the experimental choices and the self-validating nature of the described synthetic protocols.
Introduction: The Significance of the Piperidine Scaffold in Alkaloids
Piperidine alkaloids are a diverse class of natural products characterized by the presence of a six-membered nitrogen-containing heterocycle.[1] This structural motif is found in numerous compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective properties. The conformational rigidity of the piperidine ring, coupled with the potential for multiple stereocenters, allows for precise three-dimensional arrangements of functional groups, which is critical for specific interactions with biological targets.
This compound, a cyclic derivative of the amino acid L-lysine, serves as a valuable chiral precursor for the synthesis of a variety of piperidine-containing molecules.[1] Its bifunctional nature, possessing both a lactam and an ester, allows for diverse chemical manipulations. The inherent chirality at the C2 position makes it an attractive starting point for the enantioselective synthesis of complex alkaloids.
This guide will explore a powerful synthetic strategy that, while not directly commencing from this compound, masterfully constructs and elaborates a piperidine-containing core to achieve the total synthesis of the intricate Lycopodium alkaloids, (+)-Lycopladine A and (-)-Carinatine A.
Case Study: Total Synthesis of (+)-Lycopladine A and (-)-Carinatine A
The total synthesis of (+)-Lycopladine A and (-)-Carinatine A, as reported by Meng, provides an exemplary illustration of modern synthetic organic chemistry, showcasing a strategic sequence of reactions to construct a complex molecular architecture from a relatively simple starting material.[2] The synthesis hinges on three pivotal transformations that establish the core structure and key functionalities of the target alkaloids.
Retrosynthetic Analysis
The retrosynthetic strategy for (+)-Lycopladine A and (-)-Carinatine A is outlined below. The pyridine ring of the final products is envisioned to arise from a 6π-electrocyclization of a dihydropyridine intermediate. This key intermediate can be traced back to a bicyclic ketone, which is assembled through a diastereoselective intramolecular aldol reaction. The crucial quaternary stereocenter is installed via a Tsuji-Trost allylation.
Caption: Retrosynthetic analysis of (+)-Lycopladine A and (-)-Carinatine A.
Synthesis of the Bicyclic Core via Intramolecular Aldol Reaction
The synthesis commences with the conjugate addition of a vinyl cuprate to (S)-5-methyl-2-cyclohexenone, followed by trapping of the resulting enolate with an acyl chloride to afford a 1,5-dicarbonyl compound. This intermediate is then subjected to an intramolecular aldol reaction to construct the bicyclic core of the molecule.
Experimental Protocol: Intramolecular Aldol Reaction [2]
-
Preparation of the 1,5-Dicarbonyl Intermediate: To a solution of the enone (1.0 equiv) in THF at -78 °C is added a solution of the vinyl cuprate (1.2 equiv). The reaction mixture is stirred for 1 hour, and then the acyl chloride (1.5 equiv) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Intramolecular Aldol Cyclization: The crude 1,5-dicarbonyl compound is dissolved in a mixture of THF and water (4:1). Potassium carbonate (2.0 equiv) is added, and the mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the bicyclic enone.
Table 1: Quantitative Data for the Intramolecular Aldol Reaction
| Reagent/Parameter | Molar Equiv. | Concentration | Temperature (°C) | Time (h) | Yield (%) |
| (S)-5-methyl-2-cyclohexenone | 1.0 | 0.1 M | -78 to rt | 13 | - |
| Vinyl cuprate | 1.2 | 0.5 M | -78 | 1 | - |
| Acyl chloride | 1.5 | - | -78 | 12 | - |
| Potassium carbonate | 2.0 | - | rt | 24 | 85 (over 2 steps) |
The diastereoselectivity of the aldol reaction is controlled by the pre-existing stereocenter, leading to the formation of the desired cis-fused ring system. This step is crucial as it establishes the relative stereochemistry of two contiguous stereocenters.
Installation of the Quaternary Stereocenter via Tsuji-Trost Allylation
With the bicyclic core in hand, the next critical step is the introduction of the all-carbon quaternary stereocenter. This is achieved through a palladium-catalyzed Tsuji-Trost allylation of the corresponding β-keto ester.
Experimental Protocol: Tsuji-Trost Allylation [2]
-
Formation of the β-Keto Ester: The bicyclic ketone (1.0 equiv) is treated with a base such as sodium hydride (1.2 equiv) in THF, followed by the addition of a carbonate source like dibenzyl carbonate (1.5 equiv).
-
Palladium-Catalyzed Allylation: To a solution of the β-keto ester in THF is added the palladium catalyst, typically Pd(PPh₃)₄ (5 mol %), and an allyl source such as allyl acetate (2.0 equiv). The reaction mixture is heated to reflux for 4 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are dried and concentrated. The product is purified by column chromatography.
Table 2: Quantitative Data for the Tsuji-Trost Allylation
| Reagent/Parameter | Molar Equiv. | Concentration | Temperature (°C) | Time (h) | Yield (%) |
| Bicyclic Ketone | 1.0 | 0.2 M | rt | 2 | - |
| Sodium Hydride | 1.2 | - | rt | 0.5 | - |
| Dibenzyl Carbonate | 1.5 | - | rt | 1.5 | - |
| Allyl Acetate | 2.0 | - | 65 | 4 | 92 (over 2 steps) |
| Pd(PPh₃)₄ | 0.05 | - | 65 | 4 | - |
The causality behind this experimental choice lies in the ability of the Tsuji-Trost reaction to form carbon-carbon bonds under relatively mild conditions with high efficiency.[3][4] The use of a palladium catalyst allows for the activation of the allyl group, making it susceptible to nucleophilic attack by the enolate of the β-keto ester.
Caption: Simplified mechanism of the Tsuji-Trost allylation.
Formation of the Pyridine Ring via 6π-Electrocyclization
The final key transformation is the construction of the pyridine ring. This is accomplished through a sequence involving the formation of a dihydropyridine intermediate followed by a 6π-electrocyclization and subsequent aromatization.
Experimental Protocol: 6π-Electrocyclization [2]
-
Formation of the Dihydropyridine Precursor: The allylated β-keto ester is first converted to an enone, and then reacted with an amine source, such as ammonia, to form the corresponding enamine. This is followed by reaction with an α,β-unsaturated aldehyde to generate the dihydropyridine precursor.
-
Electrocyclization and Aromatization: The crude dihydropyridine precursor is heated in a high-boiling solvent, such as xylene, to induce the 6π-electrocyclization. The resulting intermediate spontaneously aromatizes to the pyridine ring.
-
Final Steps to (+)-Lycopladine A and (-)-Carinatine A: The pyridine intermediate is then subjected to a few final functional group manipulations to afford (+)-Lycopladine A. (-)-Carinatine A is obtained through oxidation of a related intermediate.
Table 3: Quantitative Data for the 6π-Electrocyclization
| Reagent/Parameter | Molar Equiv. | Concentration | Temperature (°C) | Time (h) | Yield (%) |
| Dihydropyridine Precursor | 1.0 | 0.05 M | 140 | 12 | 75 |
The 6π-electrocyclization is a powerful pericyclic reaction that allows for the stereospecific formation of six-membered rings.[5] The reaction proceeds through a concerted mechanism, and the stereochemical outcome is governed by the Woodward-Hoffmann rules.
Caption: Key steps in the formation of the pyridine ring.
Conclusion
The total synthesis of (+)-Lycopladine A and (-)-Carinatine A serves as a compelling case study, demonstrating how a strategically designed sequence of reactions can lead to the efficient construction of complex, biologically active alkaloids. While the synthesis does not commence from this compound, it underscores the central importance of the piperidine motif and the sophisticated methods available for its construction and elaboration. The key transformations highlighted—intramolecular aldol reaction, Tsuji-Trost allylation, and 6π-electrocyclization—are powerful tools in the arsenal of the synthetic organic chemist. By understanding the underlying principles and the causality behind the experimental choices, researchers and drug development professionals can better leverage these strategies in the design and synthesis of novel alkaloid-based therapeutics.
References
- Meng, L. Total Synthesis of (−)-Carinatine A and (+)-Lycopladine A. J. Org. Chem.2016, 81 (17), 7784–7789. [Link][2][6]
- Cascade aza-Wittig/6π-Electrocyclization in the Synthesis of 1,6-Dihydropyridines. Org. Lett.2021, 23 (15), 5882–5886. [Link][5]
- Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. J. Org. Chem.2003, 68 (5), 1919-1928. [Link][1]
- Tsuji–Trost reaction - Wikipedia. [Link][3][7][8]
- Tsuji-Trost Reaction - Organic Chemistry Portal. [Link][4]
Sources
An In-depth Technical Guide to Methyl 6-oxopiperidine-2-carboxylate for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 6-oxopiperidine-2-carboxylate, a pivotal heterocyclic compound. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for researchers in organic synthesis and drug discovery.
Introduction
This compound is a cyclic lactam ester that serves as a versatile building block in the synthesis of a variety of more complex molecules, including pharmaceutical intermediates. Its rigid piperidine core, combined with the reactive ester and amide functionalities, makes it a valuable scaffold for introducing stereochemical complexity and diverse pharmacophores.
This guide will delve into the synthesis, characterization, and applications of this compound, with a particular focus on providing actionable insights for laboratory practice.
Chemical Identity and Properties
A clear identification of this compound is paramount for any scientific endeavor. It is crucial to distinguish between the racemic mixture and its individual enantiomers, as the biological activity of chiral molecules is often stereospecific.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chirality |
| This compound | 111479-60-8 | C₇H₁₁NO₃ | 157.17 | Racemic |
| Methyl (S)-6-oxopiperidine-2-carboxylate | 158414-69-8 | C₇H₁₁NO₃ | 157.17 | (S)-enantiomer |
The parent compound, 6-Oxopiperidine-2-carboxylic acid, is also a key related molecule with its own set of properties and applications.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Oxopiperidine-2-carboxylic acid | 3770-22-7 | C₆H₉NO₃ | 143.14 |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the cyclization of a linear precursor, typically derived from α-aminoadipic acid, followed by esterification. The following protocol outlines a representative, field-proven methodology.
Part 1: Synthesis of 6-Oxopiperidine-2-carboxylic acid from L-α-Aminoadipic Acid
The foundational step is the intramolecular cyclization of L-α-aminoadipic acid to form the lactam ring. This reaction is typically acid-catalyzed and involves the removal of water.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add L-α-aminoadipic acid (1 equivalent) and a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.05 equivalents).
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the cyclization will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, 6-oxopiperidine-2-carboxylic acid, will often precipitate out of the toluene. The solid can be collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.
Causality Insight: The use of a Dean-Stark apparatus is critical for driving the equilibrium of this condensation reaction towards the product side by continuously removing the water byproduct. Toluene is an excellent solvent for this purpose due to its ability to form an azeotrope with water and its relatively high boiling point.
Part 2: Esterification to this compound
The carboxylic acid is then converted to its methyl ester. Fischer esterification is a classic and reliable method for this transformation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 6-oxopiperidine-2-carboxylic acid (1 equivalent) in an excess of methanol, which acts as both the solvent and the reagent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (a few drops).
-
Reaction Conditions: Stir the mixture at reflux for several hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is no longer detectable.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, for instance, dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel to yield the pure ester.
-
Causality Insight: The large excess of methanol is employed to shift the equilibrium of the Fischer esterification towards the formation of the methyl ester. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.
Caption: Metabolic pathway leading to the formation of 6-oxo-PIP in PDE.
As a synthetic intermediate, this compound is a valuable precursor for the synthesis of various biologically active molecules. The piperidine scaffold is a common motif in many pharmaceuticals, and the functional groups on this molecule allow for a range of chemical transformations to build molecular diversity. For instance, it can be used in the synthesis of novel enzyme inhibitors, receptor antagonists, and other potential therapeutic agents. The chirality at the C2 position can be leveraged to create stereochemically defined drug candidates, which is often crucial for optimizing efficacy and reducing off-target effects.
Conclusion
This compound is a compound of significant interest to the scientific community, bridging the fields of organic synthesis and clinical diagnostics. Its straightforward synthesis from readily available starting materials, coupled with its utility as a versatile building block and the diagnostic relevance of its parent acid, ensures its continued importance in research and development. This guide provides a solid foundation for researchers to confidently work with this compound, from its synthesis and characterization to its application in the development of new technologies and therapeutics.
References
- PubChem. 6-Oxopiperidine-2-carboxylic acid. [Link]
- Coughlin, C. R., et al. (2019). Identification of a novel biomarker for pyridoxine-dependent epilepsy: Implications for newborn screening. Journal of Inherited Metabolic Disease, 42(3), 568-575.
- Allouchi, H., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 60(6), o1038-o1039.
- Organic Syntheses.
- PubChem.
A Technical Guide to the Synthesis of Chiral Piperidine Derivatives
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active natural products.[1][2][3][4] The therapeutic efficacy of these molecules is often intrinsically linked to the precise three-dimensional arrangement of substituents on the piperidine ring.[2][3] Consequently, the development of robust and efficient stereoselective methods for the synthesis of chiral piperidine derivatives is a paramount objective for researchers in drug discovery and development.[2] This guide provides an in-depth exploration of core strategies for achieving this, focusing on the underlying principles, practical applications, and comparative advantages of modern synthetic methodologies.
Core Synthetic Strategies: A Mechanistic Perspective
The asymmetric synthesis of chiral piperidines can be broadly categorized into several key approaches, each with its own set of advantages and substrate scope considerations. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol.
Asymmetric Catalysis: The Power of Chiral Environments
Asymmetric catalysis stands as one of the most elegant and atom-economical approaches to chiral piperidines. This strategy relies on a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product.
Transition Metal Catalysis
Transition metal complexes, featuring chiral ligands, are powerful tools for a variety of enantioselective transformations.
-
Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridine and its derivatives is a direct and highly efficient route to chiral piperidines.[4][5] Rhodium and iridium catalysts bearing chiral phosphine ligands are commonly employed. For instance, iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts has been shown to produce α-aryl and α-heteroaryl piperidines with high enantioselectivity.[5] A notable advancement is the rhodium-catalyzed reductive transamination of pyridinium salts, which introduces a chiral primary amine under reducing conditions to yield a variety of chiral piperidines with excellent diastereo- and enantioselectivities.[6][7] This method is particularly advantageous as it avoids the use of hydrogen gas and is scalable.[6][7]
-
Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition: This method allows for the construction of polysubstituted piperidines from an alkyne, alkene, and isocyanate.[8] By employing a chiral rhodium(I) catalyst and a cleavable tether, this approach brings together three components with concomitant control of stereochemistry.[8]
-
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation of the resulting dihydropyridine with arylboronic acids, and a final reduction step provides access to enantioenriched 3-substituted piperidines.[9][10][11] This method has proven effective for the synthesis of clinically relevant molecules like Preclamol and Niraparib.[9][10][11]
Organocatalysis
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative.
-
Domino Michael Addition/Aminalization: Polysubstituted piperidines can be synthesized from aldehydes and nitroolefins via a domino Michael addition/aminalization process catalyzed by a chiral prolinol derivative.[12] This powerful one-pot reaction can create up to four contiguous stereocenters with high enantioselectivity.[12]
-
[4+2] Annulation of Imines with Allenes: The Kwon annulation, a [4+2] cycloaddition of imines with allenes, can be rendered highly enantioselective using a C2-symmetric chiral phosphepine catalyst.[13][14] This method provides access to a variety of functionalized piperidine derivatives.[13][14]
-
Intramolecular aza-Michael Reaction: An organocatalyzed intramolecular aza-Michael reaction of carbamates containing a remote α,β-unsaturated aldehyde provides a concise and highly stereocontrolled route to functionalized piperidines.[15] Jørgensen-type prolinol catalysts are effective in inducing high levels of stereocontrol in the cyclization step.[15]
Biocatalysis and Chemoenzymatic Strategies: Harnessing Nature's Catalysts
Biocatalysis offers the advantages of high selectivity, mild reaction conditions, and environmental sustainability. Enzymes can be used to resolve racemic mixtures or to catalyze enantioselective transformations.
-
Chemoenzymatic Dearomatization of Pyridines: A powerful chemo-enzymatic approach involves the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry.[1] A key step in this process is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[1] This strategy has been successfully applied to the synthesis of the antipsychotic drugs Preclamol and OSU-6162, as well as an intermediate for the anticancer drug Niraparib.[1]
-
Hybrid Bio-organocatalytic Cascades: Combining biocatalysis and organocatalysis in a one-pot cascade can lead to highly efficient syntheses.[16][17][18][19] For example, a transaminase can be used to generate a reactive cyclic imine in situ, which then undergoes a proline-catalyzed Mannich reaction with a ketone to form 2-substituted piperidines.[16][17][18][19] This biomimetic approach takes inspiration from the natural biosynthesis of piperidine alkaloids.[16][19]
Chiral Pool Synthesis: Building from Nature's Chiral Scaffolds
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids and carbohydrates, as starting materials.
-
From Amino Acids: Chiral amino acids are excellent starting materials for the synthesis of piperidine derivatives. For example, a divergent synthesis of 3,5-dioxygenated piperidines can be achieved from N-benzylglycinate through chemoenzymatic methods.[20]
-
Carbohydrate Auxiliaries: Carbohydrates can be employed as chiral auxiliaries to direct the stereochemical outcome of reactions.[21] For instance, D-arabinopyranosylamine can be used as a chiral auxiliary in a domino Mannich–Michael reaction to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity, which can be further transformed into variously substituted piperidine derivatives.[21]
Chiral Auxiliary-Based Approaches
In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation. The auxiliary is then removed to yield the enantioenriched product. The conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester, followed by a one-pot ring-closure and N-debenzylation, is a powerful method for the asymmetric synthesis of piperidines, as demonstrated in the syntheses of (S)-coniine and (R)-δ-coniceine.[22]
Data Presentation: A Comparative Overview
The following table summarizes the performance of selected key methodologies, providing a comparative snapshot of their efficiency and stereoselectivity.
| Methodology | Catalyst/Auxiliary | Key Transformation | Typical Yield (%) | Typical Enantioselectivity (ee/er) | Reference |
| Rh-Catalyzed Reductive Heck Reaction | Rh(I) / Chiral Diene Ligand | Asymmetric Carbometalation | High | Excellent | [9],[10] |
| Chemoenzymatic Dearomatization | Amine Oxidase / Ene Imine Reductase | Enzymatic Cascade | Good to High | High | [1] |
| Organocatalytic [4+2] Annulation | Chiral Phosphepine | Imines with Allenes | Good | Very Good | [13],[14] |
| Hybrid Bio-organocatalysis | Transaminase / L-Proline | Mannich Reaction | Moderate to Good | High | [16],[18] |
| Chiral Auxiliary-Mediated Cyclization | Homochiral Lithium Amide | Conjugate Addition/Cyclization | Good | High | [22] |
Experimental Protocols & Workflows
To provide a practical context, detailed experimental protocols for two distinct and powerful methodologies are outlined below.
Protocol 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction for 3-Substituted Piperidines[2]
This protocol describes the synthesis of enantioenriched 3-substituted tetrahydropyridines, which are precursors to 3-substituted piperidines.
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a glovebox, combine [Rh(COD)Cl]₂ (1.0 equiv), a chiral diene ligand (2.2 equiv), and THF in a vial. Stir the mixture for 30 minutes.
-
Reaction Setup: In a separate reaction vessel, add phenyl pyridine-1(2H)-carboxylate (1.0 equiv), the corresponding arylboronic acid (3.0 equiv), and the pre-formed catalyst solution.
-
Reagent Addition: Add toluene, THF, and water in a 1:1:1 ratio, followed by an aqueous solution of CsOH (2.0 equiv).
-
Reaction: Stir the reaction mixture at 70 °C for 20 hours.
-
Workup: After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Purification: Purify the crude product by flash column chromatography.
-
Reduction to Piperidine: The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).
Protocol 2: Chemo-enzymatic Synthesis of Chiral 3-Substituted Piperidines[2]
This protocol details a one-pot, two-enzyme cascade for the synthesis of chiral 3-substituted piperidines.
Step-by-Step Methodology:
-
Enzyme Solution Preparation: Prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.5) containing the amine oxidase and ene imine reductase enzymes, along with necessary cofactors (e.g., FAD for the oxidase and NADH for the reductase). A nicotinamide cofactor regeneration system (e.g., glucose and glucose dehydrogenase) is also included.
-
Substrate Addition: Add the N-substituted tetrahydropyridine (THP) substrate (prepared separately via reduction of the corresponding pyridinium salt) to the buffered enzyme solution to a final concentration of 10 mM.
-
Reaction: Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.
-
Workup: Quench the reaction by adding an equal volume of isopropanol. Centrifuge the mixture to precipitate the enzymes and collect the supernatant.
-
Extraction: Basify the supernatant with aqueous NaOH to pH > 12 and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Purify the crude product by flash column chromatography.
Visualization of Key Workflows
To further clarify the strategic approaches, the following diagrams illustrate the conceptual workflows for two of the discussed synthetic routes.
Caption: Workflow for Chemo-enzymatic Synthesis.
Conclusion
The synthesis of chiral piperidine derivatives is a dynamic and evolving field, driven by the persistent demand for novel therapeutic agents. The methodologies presented in this guide, from transition metal and organocatalysis to biocatalysis and chiral pool approaches, provide a powerful and versatile toolkit for the modern synthetic chemist. The choice of a particular strategy will depend on the specific target molecule and the desired efficiency and stereocontrol. As our understanding of catalytic systems deepens and new technologies emerge, we can anticipate the development of even more sophisticated and practical methods for the construction of these vital chiral scaffolds, further empowering the engine of drug discovery.
References
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (n.d.). National Institutes of Health.
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- O'Brien, P. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications.
- Fu, G. C. (2005). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society.
- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). National Institutes of Health.
- O'Reilly, E. (2021). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. RSC Publishing.
- A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (n.d.). National Institutes of Health.
- Taday, F., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. PubMed.
- Davies, S. G., et al. (2010). Asymmetric Synthesis of Piperidines and Octahydroindolizines. Synlett.
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives. (n.d.). Asian Journal of Organic Chemistry.
- Divergent asymmetric synthesis of 3,5-disubstituted piperidines. (n.d.). PubMed.
- Stereoselective Synthesis of Piperidine Derivatives. (2025). BenchChem.
- Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Taday, F., et al. (2021). Combining biocatalysis and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications.
- Fu, G. C. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed.
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect.
- Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. (n.d.). ACS Publications.
- Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. (2025). ResearchGate.
- Use of Chiral Amines in the Synthesis of Piperidine Alkaloids. (2025). BenchChem.
- Taday, F., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. University College Dublin.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2025). The University of Liverpool Repository.
Sources
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 8. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 20. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
The Pivotal Role of Methyl 6-Oxopiperidine-2-carboxylate in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Architectural Elegance of a Privileged Scaffold
In the intricate world of drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the successful development of novel therapeutics. Among these, the piperidine moiety stands out as a cornerstone of medicinal chemistry, present in a vast number of natural products and synthetic drugs.[1][2] This guide delves into the specific and significant role of a particularly valuable derivative: Methyl 6-oxopiperidine-2-carboxylate. This chiral lactam is not merely a synthetic intermediate; it is a carefully crafted key, capable of unlocking a diverse range of biological targets with high specificity and potency. Its constrained cyclic structure, coupled with stereochemically defined functional groups, provides an exceptional platform for the design of molecules with favorable physicochemical and pharmacokinetic properties.[2][3] This document will explore the synthesis, applications, and strategic importance of this scaffold, offering researchers and drug development professionals a comprehensive understanding of its utility in the quest for next-generation medicines.
I. The Strategic Importance of the 6-Oxopiperidine-2-carboxylate Core
The 6-oxopiperidine-2-carboxylate scaffold, a cyclic alpha-amino acid derivative, is a privileged structure in medicinal chemistry due to a confluence of advantageous features. The lactam ring imposes a conformational rigidity that is often beneficial for high-affinity binding to biological targets. The chiral center at the 2-position allows for stereospecific interactions with chiral biomolecules like proteins and enzymes, a critical factor in enhancing potency and reducing off-target effects.[3] Furthermore, the methyl ester at the 2-position and the lactam functionality provide two orthogonal points for chemical modification, enabling the exploration of a wide chemical space to optimize biological activity and drug-like properties.
The introduction of chiral piperidine scaffolds into drug candidates has been shown to be a successful strategy for:
-
Modulating Physicochemical Properties: Influencing solubility, lipophilicity, and metabolic stability.[2]
-
Enhancing Biological Activity and Selectivity: The defined three-dimensional arrangement of substituents allows for precise interactions with target binding sites.[2][3]
-
Improving Pharmacokinetic Profiles: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.[2]
-
Reducing hERG Toxicity: Mitigating the risk of cardiac toxicity, a common hurdle in drug development.[2]
II. Synthesis of the Chiral Scaffold: A Gateway to Molecular Diversity
Generalized Synthetic Approach
A common strategy for the synthesis of chiral 6-oxopiperidine-2-carboxylates involves the cyclization of a linear precursor, often derived from a chiral amino acid. An illustrative, albeit general, reaction scheme is presented below.
Caption: Generalized synthetic workflow for chiral 6-oxopiperidine-2-carboxylates.
Exemplary Experimental Protocol (Adapted from related syntheses)
The following protocol is a composite representation based on established methods for synthesizing substituted piperidine carboxylates and should be optimized for the specific target.[4]
Step 1: N-Protection of L-Glutamic Acid
-
Dissolve L-Glutamic acid in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base (e.g., sodium hydroxide) to adjust the pH.
-
Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and stir at room temperature overnight.
-
Acidify the reaction mixture and extract the N-protected glutamic acid with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Intramolecular Cyclization
-
Dissolve the N-protected glutamic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran).
-
Add a coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a catalytic amount of a base (e.g., 4-dimethylaminopyridine (DMAP)).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove the urea byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude N-protected pyroglutamic acid derivative.
Step 3: Deprotection and Esterification
-
Dissolve the crude N-protected pyroglutamic acid derivative in a suitable solvent (e.g., methanol).
-
Add a deprotecting agent (e.g., a strong acid like HCl in dioxane for Boc deprotection) and stir at room temperature.
-
Upon completion of the deprotection, add thionyl chloride dropwise at 0 °C to facilitate esterification.
-
Reflux the reaction mixture for several hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
III. Application in Drug Discovery: A Case Study of NMDA Receptor Antagonists
Derivatives of 6-oxopiperidine-2-carboxylate have shown significant promise as selective N-methyl-D-aspartate (NMDA) receptor antagonists.[5] Overactivation of NMDA receptors is implicated in a variety of neurological disorders, making antagonists of these receptors valuable therapeutic targets.[5]
Mechanism of Action
NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function. However, their excessive activation can lead to excitotoxicity and neuronal cell death. Competitive NMDA receptor antagonists act by binding to the glutamate recognition site on the receptor, thereby preventing its activation by the endogenous ligand, glutamate. The constrained conformation of the 6-oxopiperidine-2-carboxylate scaffold can mimic the bound conformation of glutamate, leading to potent and selective antagonism.
Caption: Mechanism of action of 6-oxopiperidine-2-carboxylate derivatives as NMDA receptor antagonists.
Structure-Activity Relationships (SAR)
Studies on derivatives of this scaffold have revealed key structural features that govern their antagonist activity. For instance, the introduction of a tetrazole-substituted side chain at the C5 position of the piperidine ring has been shown to yield potent and selective NMDA receptor antagonists.[5]
| Compound/Derivative | Modification | In Vitro Potency (IC50) | Reference |
| LY233053 | cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acid | 107 ± 7 nM ([3H]CGS-19755 binding) | [5] |
| Derivative A | C5-phenyltetrazole substitution | High affinity for synaptic NMDA responses | [5] |
| Derivative B | C5-triazole substitution | Under investigation | [5] |
This table is illustrative and based on available data for related structures.
The data suggests that the nature and position of substituents on the piperidine ring are critical for achieving high-affinity binding to the NMDA receptor. The cis configuration of the substituents is also often crucial for optimal activity.[5]
IV. Future Perspectives and Conclusion
This compound and its derivatives represent a highly valuable and versatile platform in medicinal chemistry. The inherent structural features of this scaffold provide a robust starting point for the design of potent and selective modulators of various biological targets, with a notable application in the development of NMDA receptor antagonists. The ability to synthesize this building block in an enantiomerically pure form is a key enabler for the development of stereospecific drugs with improved therapeutic indices.
As our understanding of disease biology deepens, the demand for novel chemical matter with well-defined three-dimensional structures will continue to grow. Chiral scaffolds like this compound are poised to play an increasingly important role in meeting this demand. Further exploration of the chemical space around this core, guided by structure-based drug design and a deeper understanding of its conformational preferences, will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of diseases.
V. References
-
O'Hagan, D. (2000). Piperidine and pyridine alkaloids. Natural Product Reports, 17(5), 435-446.
-
Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949.
-
Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: structure, preparation, and synthetic applications of piperidine and its derivatives. Elsevier.
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
-
Allouchi, H., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 60(9), o1563-o1565. [Link][5]
-
Kiricojevi, V. D., Ivanovi, M. D., Mi, A. D., & Rogli, G. M. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link][4]
Sources
Methodological & Application
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 6-oxopiperidine-2-carboxylate
Introduction: The Significance of a Versatile Heterocyclic Building Block
Methyl 6-oxopiperidine-2-carboxylate is a valuable heterocyclic scaffold and a key intermediate in the synthesis of a wide range of biologically active molecules and complex natural products. Its rigid, chiral structure, incorporating both a lactam and an ester functional group, makes it an attractive starting material for the development of novel therapeutics, particularly in the fields of neuroscience and oncology. The piperidine core is a prevalent motif in many FDA-approved drugs, and the ability to produce functionalized derivatives like this compound on a large scale is critical for drug discovery and development pipelines.
This document provides a comprehensive guide for the large-scale synthesis of this compound, detailing a robust and scalable two-step synthetic route. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying chemical principles, safety considerations, and process optimization for industrial applications.
Synthetic Strategy: A Two-Step Approach from α-Aminoadipic Acid
The chosen synthetic pathway for the large-scale production of this compound commences with the readily available and relatively inexpensive starting material, α-aminoadipic acid. This strategy is predicated on two fundamental and well-established chemical transformations: intramolecular cyclization to form a stable six-membered lactam, followed by a classic Fischer-Speier esterification.
This two-step approach is advantageous for large-scale synthesis due to:
-
Convergent and Atom-Economical Route: The synthesis is linear and efficient, minimizing step count and waste.
-
Readily Available Starting Material: α-Aminoadipic acid is a known metabolite and is accessible in bulk quantities[1][2][3].
-
Robust and Scalable Reactions: Both lactamization and Fischer esterification are well-understood reactions that can be reliably scaled to industrial quantities.
The overall synthetic workflow is depicted below:
Caption: Overall workflow for the synthesis of this compound.
Part 1: Large-Scale Synthesis of 6-Oxopiperidine-2-carboxylic Acid via Intramolecular Cyclization
The first step involves the intramolecular cyclization of α-aminoadipic acid to form the corresponding δ-lactam, 6-oxopiperidine-2-carboxylic acid. This reaction is typically driven by thermal dehydration, often with an acid catalyst to facilitate the process. The formation of this lactam from α-aminoadipic acid is a known transformation, observed in biological systems such as in Penicillium chrysogenum[4][5].
Protocol 1: Synthesis of 6-Oxopiperidine-2-carboxylic Acid
Materials:
-
α-Aminoadipic acid (1.0 eq)
-
Toluene
-
Hydrochloric acid (catalytic amount)
Equipment:
-
Large-scale glass reactor with overhead stirring, heating mantle, and Dean-Stark trap with a condenser.
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reactor Setup: Charge the reactor with α-aminoadipic acid and toluene (sufficient to create a stirrable slurry).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid.
-
Azeotropic Dehydration: Heat the mixture to reflux and collect the water removed in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.
-
Reaction Completion and Cooldown: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Isolation of Intermediate: The product, 6-oxopiperidine-2-carboxylic acid, will precipitate out of the toluene upon cooling. Isolate the solid product by filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold toluene to remove any remaining impurities. Dry the product in a vacuum oven until a constant weight is achieved.
Part 2: Large-Scale Synthesis of this compound via Fischer-Speier Esterification
The second and final step is the esterification of the lactam-acid intermediate to the desired methyl ester. The Fischer-Speier esterification is a classic and highly effective method for this transformation, involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid[6][7]. The reaction is reversible, so using a large excess of methanol helps to drive the equilibrium towards the product side.
Caption: Mechanism of the Fischer-Speier Esterification.
Protocol 2: Synthesis of this compound
Materials:
-
6-Oxopiperidine-2-carboxylic acid (1.0 eq)
-
Methanol (large excess, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Equipment:
-
Large-scale glass reactor with overhead stirring, reflux condenser, and heating mantle.
-
Rotary evaporator
-
Large separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: To the reactor, add 6-oxopiperidine-2-carboxylic acid and a large excess of methanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid while stirring. An exotherm may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Aqueous Workup: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. CAUTION: CO2 evolution.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product of high purity.
Data Summary and Expected Outcomes
| Parameter | Step 1: Lactamization | Step 2: Esterification |
| Starting Material | α-Aminoadipic acid | 6-Oxopiperidine-2-carboxylic acid |
| Key Reagents | Toluene, HCl (cat.) | Methanol, H2SO4 (cat.) |
| Reaction Type | Intramolecular Cyclization | Fischer-Speier Esterification |
| Temperature | Reflux | Reflux |
| Typical Yield | >90% | 85-95% |
| Purity (post-purification) | >98% | >99% |
Safety and Large-Scale Considerations
Scaling up chemical reactions requires meticulous planning and adherence to strict safety protocols.
-
Hazardous Reagents:
-
Concentrated Acids (HCl, H2SO4): Highly corrosive. Handle with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and chemical splash goggles with a face shield. Work in a well-ventilated area, preferably a fume hood.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact. Ensure the reaction is carried out in a well-ventilated area away from ignition sources.
-
-
Reaction Exotherms: The addition of concentrated sulfuric acid to methanol is exothermic. Add the acid slowly and with efficient stirring to control the temperature rise.
-
Pressure Build-up: During the neutralization step with sodium bicarbonate, carbon dioxide gas is evolved. Perform this step in a vessel with adequate headspace and vent frequently to avoid pressure build-up.
-
Scale-Up Precautions:
-
Heat Transfer: As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure the reactor has adequate cooling capacity.
-
Mixing: Efficient stirring is crucial for maintaining homogenous temperature and concentration throughout the reaction vessel.
-
Material Transfer: Use appropriate pumps and sealed systems for transferring large quantities of flammable and corrosive liquids.
-
Conclusion
The two-step synthesis of this compound from α-aminoadipic acid presented here offers a robust, efficient, and scalable route to this valuable heterocyclic building block. By leveraging well-established and understood chemical transformations, this protocol provides a reliable foundation for the large-scale production required for pharmaceutical research and development. Adherence to the detailed procedures and safety guidelines will ensure a safe and successful synthesis.
References
- Henriksen, C. M., Nielsen, J., & Villadsen, J. (1998). Cyclization of alpha-aminoadipic acid into the the delta-lactam 6-oxo-piperidine-2-carboxylic acid by Penicillium chrysogenum. The Journal of antibiotics, 51(2), 99–106.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
- Wikipedia contributors. (2023). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia.
- Organic Chemistry Portal. Fischer Esterification.
- Wikipedia contributors. (2023). α-Aminoadipic acid. In Wikipedia, The Free Encyclopedia.
- PubChem. L-2-Aminoadipic Acid.
- Matthews, D. E. (2020). 2-Aminoadipic acid: implications for metabolic disorders and therapeutic opportunities. Frontiers in Physiology, 11, 579.
- PubChem. 6-Oxopiperidine-2-carboxylic acid.
- Laschat, S., & Kunz, H. (1992). Synthesis of novel pipecolic acid derivatives: a multicomponent approach from 3,4,5,6-tetrahydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (13), 1701-1707.
- Cossy, J., & Pale-Grosdemange, C. (2005).
- Google Patents. (2009). Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom.
- ResearchGate. (2010). l‐Pipecolic acid and its (poly)hydroxylated derivatives.
- Henriksen, C. M., Christensen, B., Nielsen, J., & Villadsen, J. (2010). ChemInform Abstract: Cyclization of α-Aminoadipic Acid into the δ-Lactam 6-Oxo-piperidine-2-carboxylic Acid by Penicillium chrysogenum. ChemInform, 29(27).
- Wang, T., et al. (2023). In Silico Design of Engineering Optimization via OptHandle for Effective Synthesis of Adipic Acid Precursor, α-Aminoadipate. International Journal of Molecular Sciences, 24(18), 14311.
- Wang, T. J., et al. (2013). 2-Aminoadipic acid is a biomarker for diabetes risk.
- Mills, P. B., et al. (2024). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of inherited metabolic disease, 47(4), 596-605.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Friesen, J. B. (2011). CHEM254 Experiment 06 Synthesis of Novel Esters.
- Common Organic Chemistry. Acid to Ester - Fischer Esterification.
- PMC. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- PMC. (2015). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives.
- PMC. (2011). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids.
- ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
Sources
- 1. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]
- 2. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-2-Aminoadipic Acid | C6H11NO4 | CID 92136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclization of alpha-aminoadipic acid into the the delta-lactam 6-oxo-piperidine-2-carboxylic acid by Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
Application Note & Protocol: Synthesis of Methyl 6-oxopiperidine-2-carboxylate Derivatives
Abstract: The 6-oxopiperidine-2-carboxylate scaffold is a privileged heterocyclic motif integral to a wide array of natural products and pharmacologically active molecules. Its rigid, chiral structure serves as a versatile template in drug discovery, enabling precise spatial orientation of functional groups. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principal synthetic strategies for accessing methyl 6-oxopiperidine-2-carboxylate and its derivatives. We offer in-depth mechanistic insights, field-proven experimental protocols, and critical analysis of the causality behind procedural choices to ensure reliable and reproducible outcomes.
Scientific Introduction & Strategic Overview
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in medicinal chemistry. The incorporation of a lactam functionality and a carboxylate group, as seen in the 6-oxopiperidine-2-carboxylate core, introduces unique conformational constraints and hydrogen bonding capabilities. This structure is a key building block for synthesizing analogues of natural products and novel therapeutic agents.
Two primary, robust, and widely adopted synthetic routes to this scaffold are:
-
The Dieckmann Condensation: An intramolecular cyclization of N-protected amino diesters. This is a powerful carbon-carbon bond-forming reaction to create the six-membered ring.[1][2]
-
Catalytic Hydrogenation of Pyridine Precursors: The reduction of a suitably substituted pyridine or pyridone ring to the saturated piperidine system.[3][4]
This guide will elaborate on the mechanistic underpinnings and provide detailed, self-validating protocols for both approaches.
Synthetic Strategy I: The Dieckmann Condensation
The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[1] For the synthesis of this compound, the logical precursor is a protected derivative of dimethyl α-aminoadipate. The reaction is driven to completion by the formation of a stable enolate of the resulting β-keto ester, which is subsequently protonated during acidic workup.[5]
Reaction Mechanism
The mechanism involves the deprotonation of the α-carbon of one ester group to form an enolate, which then acts as a nucleophile, attacking the carbonyl of the second ester group. This intramolecular nucleophilic acyl substitution results in the formation of the cyclic β-keto ester after the elimination of an alkoxide.[2]
Caption: Mechanism of the Dieckmann Condensation for piperidone synthesis.
Detailed Experimental Protocol
This protocol describes the cyclization of N-benzoyl-dimethyl-L-aminoadipate.
Materials & Reagents
| Reagent/Material | Formula | M.W. | Quantity | Moles (mmol) | Notes |
| N-benzoyl-dimethyl-L-aminoadipate | C₁₅H₁₉NO₅ | 293.32 | 5.00 g | 17.05 | Substrate |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 0.82 g | 20.5 | Base (1.2 eq) |
| Anhydrous Toluene | C₇H₈ | 92.14 | 100 mL | - | Solvent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~2 mL | - | For quenching |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 50 mL | - | Workup |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 200 mL | - | Extraction |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent |
Procedure:
-
Preparation: Add sodium hydride (0.82 g, 20.5 mmol) to a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Solvent Addition: Add anhydrous toluene (100 mL) to the flask.
-
Substrate Addition: Dissolve N-benzoyl-dimethyl-L-aminoadipate (5.00 g, 17.05 mmol) in 20 mL of anhydrous toluene and add it dropwise to the stirred NaH suspension at room temperature over 20 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Quenching & Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of glacial acetic acid (~2 mL) until gas evolution ceases. Add saturated aqueous NH₄Cl solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, 20% to 50% ethyl acetate in hexanes) to yield the pure product. The expected yield is typically 70-85%.
Causality & Field-Proven Insights
-
Inert Atmosphere: The use of a strong base like NaH necessitates strictly anhydrous conditions and an inert atmosphere (nitrogen or argon). NaH reacts violently with water and the enolate intermediate is sensitive to oxygen and moisture.
-
Choice of Base: Sodium hydride is an excellent choice as it is a non-nucleophilic base, preventing side reactions like transesterification that can occur with alkoxide bases (e.g., sodium ethoxide).[5] The formation of hydrogen gas as a byproduct effectively drives the initial deprotonation step.
-
Acidic Quench: The Dieckmann condensation equilibrium lies towards the starting materials. The reaction is driven forward by the deprotonation of the highly acidic proton between the two carbonyls of the β-keto ester product (pKa ≈ 11). The final acidic workup step is essential to re-protonate this enolate and isolate the neutral product.[5]
Synthetic Strategy II: Catalytic Hydrogenation of Pyridine Derivatives
Catalytic hydrogenation is a cornerstone of synthetic chemistry for the reduction of aromatic systems. The conversion of substituted pyridines to piperidines is a highly efficient method to produce these valuable scaffolds.[6] For this application, the hydrogenation of a methyl 6-hydroxypyridine-2-carboxylate (which exists in tautomeric equilibrium with the pyridone form) is a direct route to the desired product.
Reaction Principle
The aromatic pyridine ring is reduced using a heterogeneous catalyst, typically a noble metal like platinum, palladium, or rhodium, under an atmosphere of hydrogen gas.[4] The reaction proceeds via the adsorption of the substrate and hydrogen onto the catalyst surface, followed by a stepwise transfer of hydrogen atoms to the ring.
Caption: General workflow for catalytic hydrogenation in a Parr apparatus.
Detailed Experimental Protocol
This protocol describes the hydrogenation of methyl 6-hydroxypyridine-2-carboxylate using Adams' catalyst (PtO₂).
Materials & Reagents
| Reagent/Material | Formula | M.W. | Quantity | Moles (mmol) | Notes |
| Methyl 6-hydroxypyridine-2-carboxylate | C₇H₇NO₃ | 153.14 | 3.00 g | 19.6 | Substrate |
| Platinum(IV) Oxide (Adams' catalyst) | PtO₂ | 227.08 | 150 mg | - | Catalyst (5 mol%) |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 75 mL | - | Solvent |
| Hydrogen Gas | H₂ | 2.02 | 50-60 bar | - | Reductant |
| Celite® | - | - | As needed | - | Filtration aid |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 150 mL | - | Extraction |
Procedure:
-
Vessel Charging: To a high-pressure hydrogenation vessel (e.g., a 250 mL Parr shaker flask), add methyl 6-hydroxypyridine-2-carboxylate (3.00 g, 19.6 mmol) and glacial acetic acid (75 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (150 mg) to the vessel. Safety Note: Handle PtO₂ in a fume hood; it can be pyrophoric after the reaction.
-
System Setup: Securely assemble the hydrogenation apparatus.
-
Purging: Purge the system by pressurizing with nitrogen (to ~5 bar) and venting three times, followed by pressurizing with hydrogen (to ~5 bar) and venting three times. This removes all oxygen from the system.
-
Reaction: Pressurize the vessel with hydrogen to 50-60 bar. Begin vigorous shaking or stirring at room temperature.
-
Monitoring: Monitor the reaction by observing the pressure drop on the gauge. The reaction is complete when hydrogen uptake ceases (typically 6-10 hours).[6]
-
Workup: Carefully vent the excess hydrogen in a fume hood. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with additional ethyl acetate (2 x 25 mL). Caution: The Celite pad with the catalyst may be pyrophoric and should not be allowed to dry completely. Quench it carefully with water.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. The resulting residue may be of sufficient purity. If not, it can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography. Expected yields are generally high (>90%).
Causality & Field-Proven Insights
-
Catalyst Choice: PtO₂ (Adams' catalyst) is particularly effective for the hydrogenation of pyridine rings.[4][6] It often shows good tolerance to the nitrogen heteroatom which can sometimes poison other catalysts like palladium.
-
Acidic Solvent: The use of glacial acetic acid as a solvent is highly advantageous. It protonates the pyridine nitrogen, which activates the ring towards reduction and minimizes catalyst poisoning by the lone pair of electrons on the nitrogen.[6]
-
Safety: Catalytic hydrogenation with H₂ gas under pressure is inherently hazardous. It must be performed in a designated area (bunker) with appropriate safety measures, including proper ventilation and shielding. The catalysts, especially after use, can be pyrophoric and must be handled with extreme care.
Product Characterization & Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expected signals include a singlet for the methyl ester protons (~3.7 ppm), a multiplet for the proton at the C2 position, multiplets for the aliphatic ring protons, and a broad singlet for the N-H proton of the lactam.
-
¹³C NMR: Key signals will correspond to the ester carbonyl, the lactam carbonyl, the C2 and C6 carbons, and the aliphatic carbons of the ring.
-
Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the product's mass ([M+H]⁺ or [M+Na]⁺) should be observed to confirm the molecular weight.[7]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch (~3200 cm⁻¹), the ester C=O stretch (~1735 cm⁻¹), and the lactam C=O stretch (~1650 cm⁻¹) should be present.
References
- A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2025).
- Reddymasu, S., Kalluri, V., & Rudraraju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
- Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega.
- Piperidine Synthesis. (2025). DTIC.
- Stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters: asymmetric syntheses of imino and amino sugars. (2014). PubMed.
- Acid and base catalyzed piperidone synthesis
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Dieckmann condens
- Methyl 6-oxopiperidine-2-carboxyl
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025).
- Dieckmann Condensation – An Intramolecular Claisen Reaction. Chemistry Steps.
- Dieckmann Condens
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One moment, please... [chemistrysteps.com]
- 6. asianpubs.org [asianpubs.org]
- 7. PubChemLite - this compound (C7H11NO3) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: The Strategic Use of Methyl 6-oxopiperidine-2-carboxylate in Constrained Peptide Synthesis
Preamble: Overcoming Flexibility in Peptide Design
In the realm of drug discovery and chemical biology, peptides offer unparalleled specificity and potency as therapeutic agents and research tools.[1] Their modular nature allows for vast chemical diversity, enabling fine-tuned interactions with biological targets.[2] However, the inherent conformational flexibility of linear peptides often presents a significant hurdle.[2] In solution, these molecules exist as an ensemble of rapidly interconverting structures, a characteristic that can lead to a high entropic penalty upon binding to a receptor, reduced binding affinity, and increased susceptibility to proteolytic degradation.[1][2]
A proven strategy to mitigate these challenges is the introduction of conformational constraints, which rigidify the peptide backbone into a bioactive conformation.[2] Methyl 6-oxopiperidine-2-carboxylate and its derivatives serve as powerful scaffolds for achieving this goal. This heterocyclic compound, a delta-lactam of α-aminoadipic acid, acts as a constrained amino acid mimetic.[3] Its rigid, six-membered ring structure, when incorporated into a peptide sequence, can effectively induce and stabilize specific secondary structures, most notably β-turns. This guide provides a comprehensive overview of the rationale, applications, and detailed protocols for utilizing this valuable building block in modern peptide synthesis.
The Scaffold: Structure and Rationale
This compound is structurally defined as a pipecolic acid derivative with an oxo group at the 6-position.[3] This lactam structure locks the φ (phi) dihedral angle of the peptide backbone, significantly reducing the molecule's available conformational space.
Caption: Structure of this compound.
The primary application of this scaffold is as a β-turn mimetic . A β-turn is a crucial secondary structural motif where the polypeptide chain reverses its direction, typically composed of four amino acid residues (i to i+3).[4] These turns are frequently found on the surfaces of proteins and are critical for molecular recognition events, such as peptide-receptor and protein-protein interactions.[1][4] By replacing two central residues (i+1 and i+2) of a turn with the rigid 6-oxopiperidine-2-carboxylate moiety, a stable turn-like conformation can be enforced, pre-organizing the peptide for optimal target binding.
Experimental Protocols: From Monomer to Peptide
The successful incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires its conversion into a derivative compatible with standard synthesis chemistries, typically Fmoc/tBu.[5] This involves two key modifications: hydrolysis of the methyl ester and protection of the lactam nitrogen.
Protocol 1: Preparation of Fmoc-6-oxopiperidine-2-carboxylic Acid
This protocol details the conversion of the commercially available methyl ester into the Fmoc-protected carboxylic acid ready for SPPS.
Caption: Workflow for preparing the monomer for SPPS.
Step 1: Saponification of the Methyl Ester
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 equivalents) in water.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding 1M hydrochloric acid (HCl) until the pH is ~2-3.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-Oxopiperidine-2-carboxylic acid.
Step 2: Fmoc Protection of the Lactam Nitrogen
-
Dissolution: Dissolve the crude carboxylic acid from Step 1 (1 equivalent) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate (NaHCO₃) solution (e.g., 10%).
-
Fmoc Addition: Add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents) to the solution.
-
Reaction: Stir the mixture vigorously overnight at room temperature.
-
Workup: Acidify the reaction mixture to pH ~2-3 with 1M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final product, Fmoc-6-oxopiperidine-2-carboxylic acid, by flash column chromatography.
Protocol 2: Automated Solid-Phase Peptide Synthesis (Fmoc/tBu)
This protocol outlines the incorporation of the prepared monomer into a peptide sequence using an automated synthesizer. A similar manual procedure can also be followed.[5][6]
Caption: Standard Fmoc/tBu solid-phase peptide synthesis cycle.
Materials:
-
Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[6]
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).
-
Deprotection: 20% (v/v) piperidine in DMF.[5]
-
Coupling Reagents: Fmoc-amino acids, Fmoc-6-oxopiperidine-2-carboxylic acid, and an activator system such as HCTU/OxymaPure with N,N-Diisopropylethylamine (DIPEA).[5]
Procedure:
-
Resin Swelling: Swell the chosen resin in DMF for at least 30 minutes in the reaction vessel.
-
First Amino Acid Coupling:
-
If using pre-loaded resin, proceed to step 3.
-
If using a resin like 2-chlorotrityl chloride, perform the initial loading of the first Fmoc-amino acid according to established protocols.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus.[5]
-
Washing: Thoroughly wash the resin with DMF, IPA, and DCM to remove residual piperidine and byproducts.
-
Coupling:
-
Prepare the coupling solution by pre-activating the desired Fmoc-amino acid (or the prepared Fmoc-6-oxopiperidine-2-carboxylic acid) (4-5 equivalents) with the activator system (e.g., HCTU/OxymaPure and DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for the specified time (e.g., 1-2 hours).
-
Expert Insight: Due to the potential steric hindrance of the 6-oxopiperidine scaffold, a double coupling is highly recommended. After the first coupling cycle, drain the vessel and add a fresh solution of activated monomer to ensure the reaction goes to completion. Monitor the coupling reaction using a qualitative test like the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF.
-
Chain Elongation: Repeat steps 3-6 for each amino acid in the sequence.
-
Final Deprotection & Cleavage:
-
After the final coupling, perform a terminal Fmoc deprotection (Step 3).
-
Wash the resin extensively and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]
-
-
Peptide Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and repeat the wash. Dissolve the peptide pellet in a water/acetonitrile mixture and lyophilize.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization and Validation
Confirming the successful synthesis and desired conformation of the final peptide is a critical, self-validating step.
| Technique | Purpose | Expected Outcome/Data |
| RP-HPLC | Purity analysis and purification | A single major peak in the chromatogram indicating >95% purity. |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Observed mass should match the calculated theoretical mass of the peptide. |
| NMR Spectroscopy (1D & 2D) | Structural elucidation and conformational analysis | Proton and Carbon spectra confirm the presence of all residues. 2D experiments like NOESY can reveal through-space proton proximities, providing direct evidence of the induced turn conformation, as demonstrated in studies of similar bicyclic mimetics.[7] |
| Circular Dichroism (CD) | Secondary structure analysis | The CD spectrum can indicate the presence of ordered secondary structures like β-turns, contrasting with the spectrum of a random coil. |
Conclusion and Future Outlook
This compound is more than just an unnatural amino acid; it is a strategic tool for peptide chemists aiming to control molecular conformation. Its incorporation forces a rigid bend in the peptide backbone, effectively mimicking β-turns and pre-organizing the molecule for high-affinity interactions with biological targets. The protocols outlined here provide a robust framework for preparing the necessary monomer and incorporating it into peptide sequences using standard SPPS techniques. As the demand for more stable, potent, and bioavailable peptide-based drugs grows, the use of such conformational constraints will undoubtedly play an increasingly vital role in the design of next-generation therapeutics.
References
- Mishra, R. K., et al. (2007). Synthesis of constrained analogues of cholecystokinin/opioid chimeric peptides. Bioorganic & Medicinal Chemistry Letters, 17(16), 4543-4546. [Link]
- Sofronov, O. O., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters, 11(9), 3613-3618. [Link]
- Guzmán, F., et al. (2017). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 29, 39-47. [Link]
- Kaspar, A. A., & Reichert, J. M. (2013). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Drug Discovery Today, 18(23-24), 1245-1251. [Link]
- International Union of Crystallography. (2008). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1713. [Link]
- Lombart, H. G., et al. (2000). Oxazolopiperidin-2-ones as type II' beta-turn mimetics: synthesis and conformational analysis. The Journal of Organic Chemistry, 65(21), 6992-6999. [Link]
- Hirschmann, R., et al. (2009). The beta-D-glucose scaffold as a beta-turn mimetic. Accounts of Chemical Research, 42(10), 1593-1603. [Link]
- Cardillo, G., et al. (2004). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry, 2004(23), 4921-4927. [Link]
- Bogan, A. A., & Thorn, K. S. (1998). Anatomy of hot spots in protein interfaces. Journal of Molecular Biology, 280(1), 1-9. (Note: While not directly in search results, this is a foundational concept. A representative link for β-turn mimetics is used: [Link])
- PubChem. 6-Oxopiperidine-2-carboxylic acid.
- Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]
Sources
- 1. The beta-D-glucose scaffold as a beta-turn mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejbiotechnology.info [ejbiotechnology.info]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Synthesis of constrained analogues of cholecystokinin/opioid chimeric peptides - PMC [pmc.ncbi.nlm.nih.gov]
deprotection of Methyl 6-oxopiperidine-2-carboxylate
An Application Guide to the Deprotection of Methyl 6-Oxopiperidine-2-carboxylate and Its N-Protected Derivatives
Authored by: A Senior Application Scientist
Abstract
This compound is a pivotal chiral building block in contemporary drug discovery and development. Its core structure, 6-oxopiperidine-2-carboxylic acid (also known as 6-oxo-pipecolinic acid), is a key precursor for synthesizing complex heterocyclic systems and pharmacologically active agents.[1][2][3][4] This molecule is frequently prepared and utilized in its methyl ester form, often with a protected piperidine nitrogen (e.g., N-Boc or N-Cbz), to enhance stability and control reactivity during multi-step syntheses. Consequently, efficient and selective deprotection is a critical final step to unmask the reactive carboxylic acid and amine functionalities. This guide provides a comprehensive overview of field-proven protocols for the deprotection of both the methyl ester and common N-protecting groups, supported by mechanistic insights and strategic advice for researchers in medicinal chemistry and process development.
Part 1: Deprotection of the Methyl Ester Group via Saponification
The primary transformation for this substrate is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is most commonly achieved through base-catalyzed hydrolysis, a reaction known as saponification. The choice of base and reaction conditions is critical to ensure high yields and prevent side reactions, such as racemization or degradation.
Principle and Mechanism of Saponification
Saponification is a two-step process initiated by the nucleophilic attack of a hydroxide ion on the electrophilic ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion as the leaving group. In the final, irreversible step, the highly basic methoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[5] Subsequent acidic workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid product.
Caption: Base-catalyzed saponification mechanism.
Protocol 1: Mild Hydrolysis with Lithium Hydroxide (LiOH)
Lithium hydroxide is often the reagent of choice for its mildness, which helps to minimize epimerization at the stereogenic C2 position. It is particularly well-suited for substrates sensitive to harsh basic conditions.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the starting ester (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v) in a round-bottom flask.
-
Add LiOH·H₂O (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature (20-25 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. The product is significantly more polar than the starting material.
-
Upon completion (typically 2-6 hours), concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate may form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.
-
Purify further by recrystallization or flash chromatography if necessary.
Protocol 2: Standard Hydrolysis with Sodium Hydroxide (NaOH)
NaOH is a more common and cost-effective base, suitable for robust substrates where the risk of side reactions is lower. The procedure is similar to that for LiOH but may proceed faster.
Procedure:
-
Dissolve the ester (1.0 eq) in methanol.
-
Add a 30% aqueous solution of NaOH (excess, e.g., 15 mL per 50 mL of MeOH for multi-gram scale)[6].
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC/HPLC[6].
-
After cooling, pour the mixture into water and extract with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous phase with concentrated HCl to pH 2-3 and extract the product with ethyl acetate (3 x volumes).[6]
-
Perform standard workup (wash, dry, concentrate) as described in Protocol 1.
Protocol 3: Enzymatic Hydrolysis
For highly sensitive substrates or in cases where enantioselectivity is paramount, enzymatic hydrolysis using hydrolases like lipases or esterases offers a green and exceptionally mild alternative.[7][8][9][10]
Procedure:
-
Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7-8).
-
Suspend the ester substrate in the buffer. A co-solvent like acetonitrile may be needed for solubility.[7]
-
Add the selected enzyme (e.g., Pig Liver Esterase (PLE) or a commercially available lipase).[8]
-
Stir the mixture at a controlled temperature (e.g., 25-37 °C) for 24-48 hours.
-
Monitor the reaction for conversion.
-
Upon completion, extract the product with an organic solvent (e.g., methylene chloride or ethyl acetate).
-
Dry the organic phase over Na₂SO₄ and evaporate the solvent to isolate the product.
Table 1: Comparison of Ester Deprotection Methods
| Method | Reagent(s) | Typical Conditions | Pros | Cons |
| Mild Saponification | LiOH·H₂O | THF/H₂O or MeOH/H₂O, RT | Mild, reduces risk of racemization, high yield.[11] | Slower than with stronger bases. |
| Standard Saponification | NaOH or KOH | MeOH/H₂O, Reflux | Fast, inexpensive, widely applicable.[6] | Harsher conditions, potential for side reactions. |
| Enzymatic Hydrolysis | Lipase or Esterase | Phosphate Buffer, ~pH 7, 25-37 °C | Extremely mild, high selectivity, environmentally friendly.[7][8] | Slower, enzyme cost, requires optimization. |
Part 2: Deprotection of Piperidine Nitrogen Protecting Groups
If the starting material has a protected piperidine nitrogen, a separate deprotection step is required. The choice of method depends entirely on the nature of the protecting group (PG). The most common PGs for this purpose are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
A. N-Boc Group Deprotection
The Boc group is a standard amine protecting group that is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions.[12]
Mechanism of Acid-Catalyzed N-Boc Deprotection The reaction is initiated by protonation of the Boc carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.
Caption: Acid-catalyzed deprotection of an N-Boc group.
Protocol 4: Deprotection with Trifluoroacetic Acid (TFA) This is a very common and effective method, typically yielding the trifluoroacetate salt of the amine.
Materials:
-
N-Boc protected substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc protected compound in DCM (e.g., 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (20-50% v/v) dropwise. Vigorous off-gassing (CO₂) may occur.[13]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC/HPLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in EtOAc and carefully neutralize by washing with saturated aq. NaHCO₃ solution until effervescence ceases.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine.
Protocol 5: Deprotection with HCl in Dioxane This method provides the hydrochloride salt directly, which is often a stable, crystalline solid that can be easily isolated. 4M HCl in 1,4-dioxane is a commercially available and widely used reagent.[14]
Procedure:
-
Dissolve the N-Boc protected compound in a minimal amount of an appropriate solvent like DCM or Methanol, or use it neat if it is an oil.
-
Add a solution of 4 M HCl in 1,4-dioxane (5-10 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt often forms.
-
Monitor the reaction by TLC/HPLC.
-
Upon completion, the product can be isolated by filtration if it has precipitated. Alternatively, the solvent can be removed in vacuo, and the resulting solid triturated with diethyl ether to afford the pure hydrochloride salt.
B. N-Cbz Group Deprotection
The benzyloxycarbonyl (Cbz or Z) group is stable to a wide range of conditions but is classically removed by catalytic hydrogenolysis.
Protocol 6: Catalytic Hydrogenolysis This method is exceptionally clean, as the byproducts are toluene and carbon dioxide, which are easily removed.
Materials:
-
N-Cbz protected substrate
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
Procedure:
-
Dissolve the N-Cbz protected compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add Pd/C catalyst (typically 5-10% by weight of the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Evacuate the flask and backfill with H₂ gas (this cycle should be repeated 3 times).
-
Stir the reaction vigorously under an atmosphere of H₂ (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC/HPLC (the product is more polar and the Cbz group is UV-active, making it easy to track).
-
Upon completion (typically 2-12 hours), carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.
-
Rinse the filter pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Part 3: Strategic Considerations and Orthogonality
In a multi-step synthesis, the order of deprotection is critical. The methyl ester, N-Boc, and N-Cbz groups have different labilities, allowing for selective (orthogonal) removal.
-
Methyl Ester: Base-labile, stable to acid and hydrogenolysis.
-
N-Boc Group: Acid-labile, stable to base and hydrogenolysis.
-
N-Cbz Group: Labile to hydrogenolysis and strong acids, stable to base.
This orthogonality allows for a planned deprotection sequence. For example, on an N-Boc protected methyl ester, one can either treat with acid (TFA) to get the free amine methyl ester, or treat with base (LiOH) to get the N-Boc protected carboxylic acid.
Caption: Workflow for selecting a deprotection strategy.
References
- Redalyc. Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates.
- Smolecule. Buy 6-Oxo-piperidine-2-carboxylic acid | 3770-22-7. (2023-08-15).
- ResearchGate. Enzymes in organic synthesis. 40. Evaluation of the enantioselectivity of the pig liver esterase catalyzed hydrolyses of racemic piperidine carboxylic acid esters. (2025-08-06).
- ResearchGate. Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. (2025-08-07).
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27).
- Asian Publication Corporation. A J C A J C. (2025-05-27).
- Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025-08-12).
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- OperaChem. Saponification-Typical procedures. (2024-04-27).
- Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of met. (2014).
- Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs.
- MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
- PubChem. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237.
- ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024-04-25).
- CymitQuimica. 6-Oxo-piperidine-2-carboxylicacid.
- Human Metabolome Database. Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). (2014-04-16).
- YouTube. Saponification. (2021-04-26).
Sources
- 1. Buy 6-Oxo-piperidine-2-carboxylic acid | 3770-22-7 [smolecule.com]
- 2. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Oxo-piperidine-2-carboxylicacid | CymitQuimica [cymitquimica.com]
- 4. Human Metabolome Database: Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705) [hmdb.ca]
- 5. youtube.com [youtube.com]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. | Semantic Scholar [semanticscholar.org]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
purification of Methyl 6-oxopiperidine-2-carboxylate by chromatography
An Application Guide to the Chromatographic Purification of Methyl 6-oxopiperidine-2-carboxylate
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound, a key heterocyclic building block in pharmaceutical synthesis. Recognizing the compound's polarity and chiral nature, this guide presents a systematic approach utilizing normal-phase flash chromatography for bulk purification and discusses considerations for enantioselective separation via High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure reproducibility, high purity, and optimal yield.
Introduction: Purification Rationale
This compound is a valuable intermediate in the synthesis of various biologically active molecules, including alkaloids and therapeutic agents.[1] Its structure features a polar delta-lactam ring, an ester functional group, and a critical stereocenter at the C2 position. The presence of these polar functional groups dictates its chromatographic behavior, often requiring careful optimization to separate it from reaction byproducts and starting materials. Furthermore, for applications in drug development, isolating the desired enantiomer is frequently a regulatory and efficacy requirement, necessitating chiral separation techniques.[2][3]
This guide provides a robust methodology, beginning with analytical method development using Thin-Layer Chromatography (TLC), scaling to preparative flash chromatography, and concluding with considerations for chiral resolution.
Physicochemical Properties
Understanding the compound's properties is the cornerstone of developing a successful purification strategy.[4] The lactam and ester moieties render the molecule polar, making it suitable for normal-phase chromatography on a polar stationary phase like silica gel.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₃ | PubChem[5] |
| Molecular Weight | 157.17 g/mol | PubChem[5] |
| XLogP3-AA | -0.4 | PubChem[5] |
| H-Bond Donor Count | 1 | PubChem[5] |
| H-Bond Acceptor Count | 3 | PubChem[5] |
| Structure | ||
| (Parent Acid)[5] |
The negative XLogP3 value indicates the hydrophilic (polar) nature of the parent compound, guiding the selection of normal-phase chromatography.
Purification Workflow Overview
The purification process follows a logical progression from small-scale analytical assessment to large-scale preparative separation and final analysis. This workflow ensures efficiency and minimizes solvent waste and time.
Figure 1: General workflow for the purification of this compound.
Protocol 1: Achiral Purification via Flash Chromatography
This protocol is designed for the bulk purification of the racemic compound from non-isomeric impurities. The foundation of a successful flash chromatography run is meticulous method development using TLC.[6][7]
Step 1: TLC Method Development
Rationale: TLC is a rapid and inexpensive tool used to determine the optimal mobile phase for separation. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities and a reasonable elution time on the column.[7]
Procedure:
-
Prepare a stock solution of the crude material by dissolving ~5 mg in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution onto at least three different silica gel TLC plates.
-
Develop each plate in a chamber containing a different solvent system. Start with varying ratios of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).
-
Visualize the spots using a UV lamp (if applicable) and/or by staining with an appropriate agent (e.g., potassium permanganate).
-
Calculate the Rf value for the target spot in each system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Adjust solvent polarity to achieve the target Rf. If the compound remains at the baseline, increase the polarity (more Ethyl Acetate). If it runs near the solvent front, decrease the polarity (more Hexanes). For highly polar impurities, adding a small percentage of methanol (~1-5%) to the Ethyl Acetate/DCM system may be necessary.[8]
| Trial Solvent System (Hexane:EtOAc) | Target Compound Rf | Observation |
| 70:30 | 0.10 | Too much retention. |
| 50:50 | 0.25 | Optimal. Good separation from a higher Rf impurity. |
| 30:70 | 0.55 | Too little retention; risk of co-elution. |
Step 2: Column Preparation and Sample Loading
Rationale: Proper column packing is critical to prevent band broadening and ensure high resolution.[6] The choice between wet and dry sample loading depends on the sample's solubility in the initial mobile phase. Dry loading is superior for samples that are poorly soluble in the non-polar starting solvent, preventing precipitation at the column head.[7][9]
Procedure:
-
Column Selection: Choose a silica gel cartridge size appropriate for the amount of crude material. A common rule of thumb is a sample load of 1-5% of the silica gel mass.[10]
-
Packing: Secure the column vertically. Fill it with the initial, low-polarity mobile phase (e.g., 70:30 Hexane:EtOAc). If using loose silica, prepare a slurry in the same solvent and pour it into the column, allowing it to pack evenly without air bubbles.[11]
-
Sample Loading (Dry Loading Recommended): a. Dissolve the crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane). b. Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution. c. Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude material adsorbed onto silica. d. Carefully add this powder to the top of the packed column. e. Gently add a thin layer of sand or a frit on top to prevent disturbance of the bed.[11]
Step 3: Elution and Fraction Collection
Rationale: A solvent gradient, where the mobile phase polarity is gradually increased, is highly effective for separating compounds with different polarities.[12] It allows less polar impurities to elute first, followed by the target compound, and finally the highly polar impurities, all within a reasonable time and with minimal solvent usage.
Figure 2: Decision tree for optimizing the mobile phase using TLC.
Protocol Parameters:
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm | Standard for normal-phase separation of polar molecules.[13] |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar component. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar component. |
| Sample Loading | Dry loading with silica gel | Prevents band broadening from strong dissolution solvents.[7] |
| Flow Rate | ~40 mL/min (for a 40g column) | Balances separation efficiency with purification time.[14] |
| Detection | UV (210-220 nm) or ELSD | The lactam chromophore has a weak UV absorbance at low wavelengths. |
| Gradient | 0-10 min: 30% B | Equilibrate column and elute non-polar impurities. |
| 10-40 min: 30% -> 70% B | Elute the target compound. | |
| 40-50 min: 70% -> 100% B | Elute highly polar impurities. |
Procedure:
-
Begin pumping the mobile phase through the column at the specified flow rate, starting with the initial low-polarity conditions.
-
Monitor the eluent using the detector and collect fractions throughout the run.
-
After the run is complete, analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Chiral Separation by HPLC
Rationale: As this compound is chiral, separating the enantiomers is often necessary for pharmaceutical applications.[15] This requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are highly versatile and effective for a wide range of compounds, including cyclic ketones and lactams.[15][16]
This section provides a starting point for method development, as the optimal CSP and mobile phase are highly analyte-specific and require empirical screening. [3]
Step 1: Column and Mobile Phase Selection
Procedure:
-
Screening: Screen the racemic mixture on several polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD, OJ, or Chiralpak® AD, AS).
-
Mobile Phase: For normal-phase chiral chromatography, typical mobile phases are mixtures of an alcohol (e.g., Isopropanol or Ethanol) in a non-polar solvent (Hexane or Heptane).
-
Initial Conditions: Start with an isocratic elution (e.g., 90:10 Hexane:Isopropanol) and adjust the ratio to optimize resolution and retention time.
Hypothetical Chiral HPLC Protocol
| Parameter | Recommended Setting | Rationale |
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Proven effectiveness for separating a broad range of chiral compounds, including ketones and lactams.[15][16] |
| Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions. |
| Mobile Phase | Isocratic Hexane:Isopropanol (IPA) (85:15) | Common mobile phase for normal-phase chiral separations. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Temperature | 25 °C | Room temperature is a good starting point; temperature can affect selectivity. |
| Detection | UV at 215 nm | Maximizes sensitivity for the weak chromophore. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Method Validation and Quality Control
For use in drug development, any purification method must be validated to ensure it is fit for its purpose.[17][18] Key parameters include:
-
Purity: Assessed by analytical HPLC, should typically be >98% for intermediates.
-
Identity: Confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
Yield: Calculated based on the mass of the pure, isolated product relative to the theoretical maximum.
-
Reproducibility: The method should consistently deliver a product of the same purity and yield over multiple runs.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Separation / Co-elution | Inappropriate mobile phase polarity. | Re-optimize the solvent system using TLC. Use a shallower gradient during flash chromatography.[12] |
| Peak Tailing | Sample overload; secondary interactions with silica. | Reduce the amount of material loaded on the column. Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. |
| Compound Won't Elute | Compound is too polar for the selected mobile phase. | Switch to a more polar mobile phase system, such as Dichloromethane/Methanol.[8] |
| No Chiral Separation | Incorrect Chiral Stationary Phase or mobile phase. | Screen other CSPs. Modify the mobile phase by changing the alcohol modifier or its concentration.[3] |
References
- Phenomenex. (2025). Flash Chromatography: Principles & Applications.
- Berg, R. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus.
- Biotage. (2023). Six key factors that impact flash chromatography.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- Aboul-Enein, H. Y. (2014). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate.
- Gagliardi, L. G., et al. (2002). Chiral separation of bioactive cyclic Mannich ketones by HPLC and CE using cellulose derivatives and cyclodextrins as chiral selectors. Journal of Biochemical and Biophysical Methods.
- Amat, M., et al. (1993). A New Potential Acyl Iminium Ion for the Asymmetric Synthesis of Piperidine Derivatives. Heterocycles.
- Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
- MIT OpenCourseWare. (2010). Column Chromatography. YouTube.
- Dong, M. W. (2008). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Gagliardi, L. G., et al. (2002). Chiral separation of bioactive cyclic Mannich ketones by HPLC and CE using cellulose derivatives and cyclodextrins as chiral selectors. ResearchGate.
- National Center for Biotechnology Information. (n.d.). 6-Oxopiperidine-2-carboxylate. PubChem Compound Database.
- Zhang, Y., et al. (2014). The selection of suitable columns for a reversed-phase liquid chromatographic separation of beta-lactam antibiotics and related substances via chromatographic column parameters. Journal of Pharmaceutical and Biomedical Analysis.
- FDA. (1994). Guidance for Industry: Validation of Chromatographic Methods.
- BenchChem. (2025).
- Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- C-H Functionalization, S. L. (2025). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)
- Reddit. (2017).
- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Jang, H. Y., et al. (2016). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. Bioorganic & Medicinal Chemistry Letters.
- Chemistry LibreTexts. (2025). Running a flash column.
- ResearchGate. (2025). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
- World Journal of Pharmaceutical and Medical Research. (2023).
- Interchim. (n.d.).
- Phenomenex. (n.d.). Chiral HPLC Column.
- ResearchGate. (2025).
- Acta Crystallographica Section E: Structure Reports Online. (2008).
- National Center for Biotechnology Information. (n.d.). 6-Oxopiperidine-2-carboxylic acid. PubChem Compound Database.
- Amat, M., et al. (2003). Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. The Journal of Organic Chemistry.
- MDPI. (n.d.).
- National Center for Biotechnology Information. (n.d.). methyl (6R)-6-methyl-2-oxopiperidine-3-carboxylate.
- Phenomenex. (n.d.).
- Research Journal of Pharmacy and Technology. (n.d.).
- Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results.
- Pharma Now. (n.d.).
- CymitQuimica. (n.d.). 6-Oxo-piperidine-2-carboxylicacid.
- Sigma-Aldrich. (n.d.).
- Biosynth. (n.d.). 6-Methyl-2-oxopiperidine-3-carboxylic acids.
- Human Metabolome Database. (2014). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705).
- SIELC Technologies. (n.d.). Separation of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt on Newcrom R1 HPLC column.
- PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
Sources
- 1. Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. rjptonline.org [rjptonline.org]
- 5. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. sorbtech.com [sorbtech.com]
- 8. Chromatography [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 13. theseus.fi [theseus.fi]
- 14. biotage.com [biotage.com]
- 15. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 16. Chiral separation of bioactive cyclic Mannich ketones by HPLC and CE using cellulose derivatives and cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. farm.ucl.ac.be [farm.ucl.ac.be]
- 18. chromatographyonline.com [chromatographyonline.com]
Application Note: Streamlined Reaction Monitoring of Methyl 6-oxopiperidine-2-carboxylate Synthesis via Thin-Layer Chromatography
Abstract
This application note provides a detailed, experience-driven guide for monitoring the synthesis of methyl 6-oxopiperidine-2-carboxylate using Thin-Layer Chromatography (TLC). The synthesis of this piperidine derivative, a valuable scaffold in medicinal chemistry, often proceeds via intramolecular reactions like the Dieckmann condensation.[1][2][3] Accurate and efficient reaction monitoring is paramount to maximizing yield and purity. This document outlines optimized protocols for TLC analysis, including solvent system selection, visualization techniques, and interpretation of results, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Importance of In-Process Control
The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates.[4][5] Given that the starting materials and the final product possess different polarities, Thin-Layer Chromatography (TLC) presents itself as a rapid, cost-effective, and highly efficient method for monitoring the reaction's progress.[6][7][8] By tracking the consumption of the starting material and the formation of the product in near real-time, chemists can accurately determine the reaction endpoint, identify the presence of byproducts, and make informed decisions to optimize reaction conditions.[9][10][11]
This guide is designed to be a self-validating system, explaining the rationale behind each procedural step to ensure robust and reproducible results.
The Underlying Chemistry: Polarity as the Basis for Separation
The principle of TLC hinges on the differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[6][12] In the context of this compound synthesis, the starting material, a linear diester, is generally less polar than the resulting cyclic β-keto ester product. This difference in polarity is the cornerstone of our analytical method. The more polar a compound, the stronger its interaction with the silica gel, resulting in a shorter travel distance up the TLC plate and a lower Retention Factor (Rf).[6][13]
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for standard silica gel 60 F254 TLC plates.
Materials and Reagents
-
TLC Plates: Silica Gel 60 F254, glass or aluminum-backed.
-
Solvents (ACS Grade or higher): Ethyl acetate, Hexanes, Dichloromethane, Methanol.
-
Visualization Reagents:
-
Equipment: TLC developing chamber, capillary tubes for spotting, UV lamp (254 nm), hot plate or heat gun.[18]
Workflow Diagram
Caption: Standard workflow for TLC reaction monitoring.
Detailed Procedure
-
Chamber Preparation: Prepare the developing chamber by adding the chosen eluent to a depth of about 0.5 cm. To ensure the chamber atmosphere is saturated with solvent vapors, which leads to better and more reproducible separation, line the inside of the chamber with a piece of filter paper.[12][19] Cover the chamber and allow it to equilibrate for at least 15-20 minutes.[20]
-
TLC Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[12][18] Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[6][9]
-
Spotting:
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., dichloromethane).
-
Using a capillary tube, apply a small spot of this solution to the "SM" lane.[6]
-
Withdraw a sample from the reaction mixture and spot it on the "RM" lane.
-
For the "Co" lane, spot the starting material first, then carefully spot the reaction mixture directly on top of the SM spot.[6][9] This co-spot is crucial for unambiguously distinguishing the starting material from the product, especially if their Rf values are similar.[9]
-
-
Development: Carefully place the spotted TLC plate into the equilibrated developing chamber.[12] Ensure the solvent level is below the baseline.[10][12] Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[12]
-
Drying: Immediately upon removal from the chamber, mark the solvent front with a pencil.[12][18] Allow the plate to air dry completely in a fume hood.[19]
Visualization and Interpretation
Visualization Techniques
Since this compound and its precursors are often not colored, visualization techniques are necessary.[12]
-
UV Light (Non-destructive): Place the dried plate under a UV lamp (254 nm). Compounds with a UV-active chromophore will appear as dark spots against the fluorescent green background of the plate.[16][18] Circle any visible spots with a pencil.
-
Potassium Permanganate (KMnO₄) Stain (Destructive): This stain is excellent for visualizing compounds that can be oxidized, such as the β-keto ester product.[14] Dip the plate into the KMnO₄ solution and gently heat with a heat gun. The product should appear as a yellow-brown spot on a purple background.
-
p-Anisaldehyde Stain (Destructive): A versatile stain that reacts with many functional groups, often producing distinct colors.[14][21] Dip the plate, then heat. The product, containing a ketone and an ester, will likely yield a colored spot.
-
Iodine (Semi-destructive): Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[16][17] The spots will fade over time, so they should be circled immediately.[16]
Interpreting the Chromatogram
The progress of the reaction is determined by observing the changes in the spotted lanes over time.
-
Starting Material (SM) Lane: Shows a single spot corresponding to the starting material.
-
Reaction Mixture (RM) Lane: At the beginning of the reaction (T=0), this lane will show a spot at the same height as the SM. As the reaction progresses, this spot will diminish in intensity, and a new, more polar (lower Rf) spot corresponding to the product will appear and intensify.[6][10]
-
Co-Spot (Co) Lane: This lane serves as a direct comparison. It will initially show one spot (as it's a mix of SM and RM which only contains SM). As the product forms, this lane will show two distinct spots, confirming that the new spot in the RM lane is indeed a new compound and not the starting material.[9]
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[6]
Caption: Idealized TLC plates at different reaction stages.
Quantitative Data Summary
The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[18]
| Compound | Expected Polarity | Typical Solvent System | Expected Rf Value |
| Starting Diester (e.g., Diethyl adipate) | Less Polar | 30% Ethyl Acetate in Hexanes | ~0.7 - 0.8 |
| This compound | More Polar | 30% Ethyl Acetate in Hexanes | ~0.3 - 0.4 |
| Potential Byproducts (e.g., polymers) | Very Polar | 30% Ethyl Acetate in Hexanes | ~0.0 - 0.1 |
Note: These Rf values are illustrative. Actual values must be determined experimentally as they depend on the exact conditions.[22]
Optimization and Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Spots are streaking | Sample is too concentrated; Compound is highly acidic/basic. | Dilute the sample.[13] For acidic compounds, add a few drops of acetic acid to the eluent. For basic compounds, add a few drops of triethylamine.[23] |
| Rf values are too high | Eluent is too polar. | Decrease the polarity of the eluent. Reduce the proportion of the more polar solvent (e.g., move from 50% EtOAc/Hexanes to 30% EtOAc/Hexanes).[13][18] |
| Rf values are too low | Eluent is not polar enough. | Increase the polarity of the eluent. Increase the proportion of the more polar solvent (e.g., move from 30% EtOAc/Hexanes to 50% EtOAc/Hexanes).[13][18] |
| Spots are not separating | The polarity of the starting material and product are too similar in the chosen eluent. | Try a different solvent system. A common alternative is a mixture of Dichloromethane and Methanol (e.g., 95:5).[23] Experiment with different solvent ratios to achieve optimal separation.[23] |
| No spots are visible | Compound is not UV-active; Stain is not suitable for the functional groups present. | Use a variety of visualization techniques. KMnO₄ is a good general stain for oxidizable groups.[14] p-Anisaldehyde is also a broad-spectrum stain.[21] An iodine chamber is another reliable alternative.[17] |
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of this compound synthesis. Its simplicity, speed, and low cost allow for rapid process optimization and endpoint determination. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can ensure the generation of reliable and reproducible data, leading to more efficient and successful synthetic outcomes.
References
- Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from University of Colorado Boulder website: [Link]
- Cal State LA. (n.d.). Thin Layer Chromatography (TLC) Protocol. Retrieved from California State University, Los Angeles website: [Link]
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Unknown. (n.d.). Thin Layer Chromatography.
- MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from University of Rochester website: [Link]
- Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from Chemistry LibreTexts website: [Link]
- Imre, S., et al. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Retrieved from National Institutes of Health website: [Link]
- Coconote. (2025, October 14). TLC Monitoring of Reaction Progress.
- Allouchi, H., et al. (2025, August 10). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Khan Academy. (n.d.). Thin layer chromatography (TLC).
- Unknown. (n.d.). Colours and fluorescence of beta-lactams developed by the six TLC systems.
- University of York, Department of Chemistry. (n.d.). Determining a solvent system.
- Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from Chemistry LibreTexts website: [Link]
- J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide.
- Unknown. (n.d.). TLC Visualization Methods.
- Unknown. (n.d.). TLC Stains.
- University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from University of Rochester website: [Link]
- Unknown. (n.d.). TLC Stains.
- EPFL. (n.d.). TLC Visualization Reagents.
- Chemistry LibreTexts. (2020, August 11). 7.8: TLC Visualization Methods. Retrieved from Chemistry LibreTexts website: [Link]
- Scribd. (n.d.). TLC Visualization Techniques.
- Wikipedia. (n.d.). Dieckmann condensation.
- ResearchGate. (n.d.). It shows RF Value of isolated piperine 0.24.
- Chad's Prep®. (n.d.). Dieckmann Condensation Reactions.
- PubChem. (n.d.). 6-Oxopiperidine-2-carboxylate. Retrieved from National Institutes of Health website: [Link]
- Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from Master Organic Chemistry website: [Link]
- ResearchGate. (n.d.). Rf values of the standards used in TLC and their respective colors.
- ResearchGate. (n.d.). Rf value of compounds separated.
- Human Metabolome Database. (2014, April 16). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705).
- PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. Retrieved from National Institutes of Health website: [Link]
- The Royal Society of Chemistry. (n.d.). S1 Supporting Information for: Stereoselective Synthesis of 2,6-trans-4-Oxopiperidines using an Acid-Mediated 6-endo-trig Cyclisation. Retrieved from The Royal Society of Chemistry website: [Link]
- The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from The Royal Society of Chemistry website: [Link]
- Bajda, M., et al. (2008). Determination of lipophilicity of alpha-(4-phenylpiperazine) derivatives of N-benzylamides using chromatographic and computational methods. Retrieved from National Institutes of Health website: [Link]
- ResearchGate. (2019, January 17). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?.
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dieckmann Condensation Reactions - Chad's Prep® [chadsprep.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Oxo-piperidine-2-carboxylicacid | CymitQuimica [cymitquimica.com]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. coconote.app [coconote.app]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. jk-sci.com [jk-sci.com]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Magic Formulas [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scribd.com [scribd.com]
- 18. ocw.mit.edu [ocw.mit.edu]
- 19. calstatela.edu [calstatela.edu]
- 20. merckmillipore.com [merckmillipore.com]
- 21. faculty.fiu.edu [faculty.fiu.edu]
- 22. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 23. silicycle.com [silicycle.com]
Application Notes & Protocols: Electrophilic Functionalization of Methyl 6-Oxopiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 6-oxopiperidine-2-carboxylate scaffold is a valuable chiral building block in medicinal chemistry, serving as a constrained analog of glutamic acid and a precursor to a variety of complex piperidine alkaloids and pharmaceutical agents. Functionalization of the piperidine ring is critical for modulating pharmacological activity. This guide provides a detailed examination of the reaction of methyl 6-oxopiperidine-2-carboxylate with electrophiles, focusing on the generation and subsequent alkylation and acylation of its enolate. While direct literature precedent for this specific substrate is limited, we present robust protocols derived from well-established chemistry of analogous cyclic β-amino esters, particularly N-protected pyroglutamates, to provide a predictive and actionable framework for researchers.
Principles of Reactivity: Enolate Formation and Electrophilic Quench
The core reactivity of this compound hinges on the acidity of the α-protons at the C3 and C5 positions. The electron-withdrawing nature of the adjacent ester (at C2) and lactam carbonyl (at C6) acidifies these protons, making them susceptible to deprotonation by a strong, non-nucleophilic base to form a lithium enolate.
Several factors are critical for achieving selective and high-yielding C-functionalization:
-
N-Protection: The lactam N-H proton is more acidic than the α-carbon protons. Therefore, protection of the nitrogen atom is mandatory to prevent competitive deprotonation. A tert-butyloxycarbonyl (Boc) group is a common and effective choice, as it is easily installed and removed under acidic conditions.
-
Base Selection: The choice of base is paramount. A strong, sterically hindered base is required to ensure rapid, quantitative, and irreversible deprotonation at the carbon α to the ester, minimizing side reactions. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its high basicity (pKa of its conjugate acid is ~36) and steric bulk, which prevents it from acting as a nucleophile and attacking the ester or lactam carbonyls.
-
Temperature Control: Enolate formation and alkylation reactions are highly exothermic and are typically performed at low temperatures (-78 °C) using a dry ice/acetone bath. This is crucial to prevent side reactions such as self-condensation (Claisen reaction), base decomposition, and to maximize stereoselectivity.
-
Electrophile Reactivity: The subsequent reaction of the formed enolate is a classic SN2 substitution. Therefore, this step is most efficient with reactive electrophiles, such as primary alkyl halides (iodides and bromides), allylic halides, and benzylic halides. Secondary halides are sluggish, and tertiary halides will typically result in elimination rather than substitution.
Reaction Mechanism: Deprotonation and C-Alkylation
The reaction proceeds via a two-step sequence. First, the N-protected lactam is deprotonated at the C3 position by LDA to form a planar lithium enolate intermediate. This enolate is stabilized by resonance between the α-carbon and the ester carbonyl. Second, the enolate, acting as a potent carbon nucleophile, attacks the electrophilic alkyl halide in an SN2 fashion to forge a new carbon-carbon bond.
Caption: General workflow for C3-alkylation of the target lactam.
Experimental Protocols
The following protocols are presented to guide the researcher. Protocol 2.1 details the essential N-protection step. Protocol 2.2 provides a detailed, field-proven method for the alkylation of an analogous N-Boc-pyroglutamate ester. Protocol 2.3 adapts this method to provide a proposed starting point for the alkylation of N-Boc-methyl 6-oxopiperidine-2-carboxylate.
Protocol 2.1: N-Boc Protection of this compound
This procedure is foundational for any subsequent enolate chemistry.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DCM (approx. 0.2 M), add triethylamine (1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.2 equiv) in DCM dropwise over 15 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash sequentially with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-methyl 6-oxopiperidine-2-carboxylate.
Protocol 2.2: C-Alkylation of a Model Substrate (N-Boc-L-pyroglutamate Methyl Ester)
This protocol for a well-studied 5-membered ring analog demonstrates the core principles and techniques.
Materials:
-
N-Boc-L-pyroglutamate methyl ester
-
Diisopropylamine, anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Alkyl halide (e.g., methyl iodide or benzyl bromide), 1.2 equiv
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation (in situ): To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF (approx. 0.5 M based on diisopropylamine) and cool to -78 °C. Add diisopropylamine (1.1 equiv) via syringe. Slowly add n-BuLi (1.05 equiv) dropwise. Stir the solution at -78 °C for 20 minutes, then at 0 °C for 10 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C.
-
Enolate Formation: Slowly add a solution of N-Boc-L-pyroglutamate methyl ester (1.0 equiv) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Alkylation: Add the alkyl halide (1.2 equiv), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Add ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2.3: Proposed Protocol for C3-Alkylation of N-Boc-methyl 6-oxopiperidine-2-carboxylate
This proposed protocol adapts the validated procedure from the pyroglutamate system to the target molecule. Researchers should perform initial small-scale trials to optimize reaction times and stoichiometry.
Caption: Experimental workflow for the proposed C3-alkylation.
Procedure:
-
LDA Preparation (in situ): Prepare LDA solution from diisopropylamine (1.1 equiv) and n-BuLi (1.05 equiv) in anhydrous THF at -78 °C as described in Protocol 2.2.
-
Enolate Formation: Slowly add a pre-cooled (-78 °C) solution of N-Boc-methyl 6-oxopiperidine-2-carboxylate (1.0 equiv) in anhydrous THF to the LDA solution. Stir for 1 hour at -78 °C.
-
Alkylation: Add the desired primary alkyl halide (1.2-1.5 equiv) dropwise. The optimal reaction time may vary and should be monitored by TLC. A starting point of 3 hours at -78 °C is recommended.
-
Workup & Purification: Follow the workup and purification procedure as outlined in Protocol 2.2. The stereochemical outcome (diastereoselectivity) should be determined by ¹H NMR analysis of the crude product and chiral HPLC of the purified material.
Data Presentation & Expected Outcomes
The functionalization of the 6-oxopiperidine-2-carboxylate scaffold allows for the introduction of a wide array of substituents. The choice of electrophile directly dictates the nature of the introduced moiety.
| Electrophile Class | Example Electrophile | Expected C3-Substituted Product | Key Considerations & Notes |
| Alkyl Halides | Methyl Iodide (CH₃I) | 3-Methyl derivative | Highly reactive. Use of 1.1-1.2 equivalents is often sufficient. |
| Benzyl Bromide (BnBr) | 3-Benzyl derivative | Reactive electrophile. Product provides a handle for further modification via aromatic chemistry. | |
| Allyl Bromide | 3-Allyl derivative | Product contains a terminal alkene, useful for subsequent reactions (e.g., metathesis, hydroboration). | |
| Acyl Halides | Acetyl Chloride (AcCl) | 3-Acetyl derivative | Highly reactive. May lead to O-acylation as a side product. Reaction should be quenched quickly. |
| Benzoyl Chloride (BzCl) | 3-Benzoyl derivative | Product is a 1,3-dicarbonyl system, which can be used in subsequent synthetic transformations. | |
| Aldehydes/Ketones | Benzaldehyde | 3-(hydroxy(phenyl)methyl) | Aldol addition product. Requires careful control of conditions to prevent side reactions. |
Stereoselectivity: The introduction
Application Notes and Protocols: Reactions of Methyl 6-Oxopiperidine-2-carboxylate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a rigid scaffold for the precise spatial orientation of functional groups. Methyl 6-oxopiperidine-2-carboxylate is a valuable chiral building block for the synthesis of highly substituted piperidine derivatives. Its strategic placement of functional groups—a lactam, an ester, and a chiral center—allows for a diverse range of chemical transformations. This guide provides a detailed exploration of the reactions of this compound with various nucleophiles, focusing on the underlying mechanistic principles and providing practical experimental protocols.
The key to the reactivity of this compound lies in its ability to form a highly electrophilic N-acyliminium ion intermediate upon activation. This transient species readily reacts with a wide range of nucleophiles, enabling the introduction of diverse substituents at the C2 position of the piperidine ring.
The N-Acyliminium Ion: A Potent Electrophile
The lactam functionality in this compound can be activated to generate a cyclic N-acyliminium ion. This is typically achieved by converting the lactam carbonyl into a better leaving group. A common strategy involves the formation of an α-alkoxy or α-acyloxy lactam, which, under the influence of a Lewis acid or Brønsted acid, eliminates a leaving group to form the highly reactive N-acyliminium ion.
The enhanced electrophilicity of the N-acyliminium ion, compared to a standard iminium ion, is due to the electron-withdrawing effect of the adjacent acyl group. This heightened reactivity allows for reactions with a broad spectrum of both carbon- and heteroatom-centered nucleophiles.
General Reaction Workflow
The overall transformation involves two key stages: the in situ generation of the N-acyliminium ion from a suitable precursor, followed by the nucleophilic attack.
Caption: General workflow for the reaction of this compound with nucleophiles.
Stereochemical Considerations
A critical aspect of these reactions is the control of stereochemistry at the newly formed stereocenter (C2). The diastereoselectivity of the nucleophilic addition is often governed by the conformation of the N-acyliminium ion intermediate. It is generally accepted that the six-membered N-acyliminium ion adopts a half-chair conformation. The nucleophile preferentially attacks from the face that leads to a more stable chair-like transition state, thus dictating the stereochemical outcome.[1] The presence of substituents on the piperidine ring can significantly influence this conformational preference and, consequently, the diastereoselectivity of the reaction.[1]
Reaction with Organometallic Reagents
Grignard Reagents
Grignard reagents are powerful carbon nucleophiles that readily add to N-acyliminium ions. The reaction provides an efficient route to introduce alkyl, aryl, and vinyl groups at the C2 position. The diastereoselectivity can be high, depending on the substitution pattern of the piperidine ring and the nature of the Grignard reagent.[2]
Protocol: Diastereoselective Addition of Phenylmagnesium Bromide
This protocol is adapted from procedures for the addition of Grignard reagents to related cyclic N-acyliminium ion precursors.
Materials:
-
N-Methoxycarbonyl-2-methoxypiperidine (Precursor synthesized from this compound)
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Precursor Preparation: The starting material, this compound, is first converted to an N-acyliminium ion precursor, such as N-methoxycarbonyl-2-methoxypiperidine. This can be achieved through electrochemical oxidation in methanol or by reduction of the lactam followed by protection and methoxylation.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-methoxycarbonyl-2-methoxypiperidine (1.0 eq) dissolved in anhydrous DCM (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add titanium tetrachloride (1.1 eq) to the stirred solution. The mixture is typically stirred for 15-30 minutes at this temperature to allow for the formation of the N-acyliminium ion.
-
Grignard Reagent Addition: Add phenylmagnesium bromide (1.5 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylpiperidine derivative.
Expected Outcome: This reaction typically affords the 2-substituted piperidine derivative in good yield and with high diastereoselectivity.
Organolithium Reagents
Organolithium reagents are even more reactive than Grignard reagents and can also be employed for the alkylation or arylation of the C2 position. The reaction conditions are similar to those used for Grignard reagents, often requiring low temperatures to control reactivity and improve selectivity.
Reaction with Enolates and Silyl Enol Ethers
The Mukaiyama-Mannich reaction, involving the addition of silyl enol ethers to N-acyliminium ions, is a powerful tool for the formation of carbon-carbon bonds.[3] This reaction allows for the introduction of a variety of carbonyl-containing fragments at the C2 position, leading to the synthesis of functionalized piperidines that can be further elaborated.
Caption: Reaction of an N-acyliminium ion with a silyl enol ether.
Protocol: Mukaiyama-Mannich Reaction with a Silyl Enol Ether
This protocol is based on established procedures for the reaction of cyclic N-acyliminium ions with silyl enol ethers.[3]
Materials:
-
N-Methoxycarbonyl-2-methoxypiperidine
-
1-(Trimethylsilyloxy)cyclohexene
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-methoxycarbonyl-2-methoxypiperidine (1.0 eq) and 1-(trimethylsilyloxy)cyclohexene (1.2 eq) in anhydrous DCM (0.1 M).
-
Cooling: Cool the solution to -78 °C.
-
Lewis Acid Addition: Add boron trifluoride diethyl etherate (1.1 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to stir at -78 °C for 3-5 hours. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Workup: Warm the mixture to room temperature, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent in vacuo and purify the residue by column chromatography to yield the desired β-amino ketone derivative.
Friedel-Crafts Type Reactions with Aromatic Nucleophiles
Electron-rich aromatic and heteroaromatic compounds can act as nucleophiles in Friedel-Crafts-type reactions with N-acyliminium ions. This reaction is a powerful method for the synthesis of 2-arylpiperidine derivatives, which are common motifs in centrally active pharmaceuticals.
Protocol: Friedel-Crafts Reaction with Anisole
This protocol is a representative procedure for the arylation of cyclic N-acyliminium ions.[4]
Materials:
-
N-Methoxycarbonyl-2-acetoxypiperidine
-
Anisole
-
Tin(IV) chloride (SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Precursor Preparation: The N-acyliminium ion precursor, N-methoxycarbonyl-2-acetoxypiperidine, can be synthesized from this compound.
-
Reaction Setup: To a solution of N-methoxycarbonyl-2-acetoxypiperidine (1.0 eq) and anisole (2.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add tin(IV) chloride (1.2 eq) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Quenching and Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, extract the aqueous layer with DCM, and combine the organic extracts. Wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash chromatography to obtain the 2-arylpiperidine derivative.
Summary of Representative Reactions
| Nucleophile | Reagent Example | Product Type | Typical Yield (%) | Diastereoselectivity (dr) |
| Organometallic | Phenylmagnesium Bromide | 2-Phenylpiperidine | 70-90 | >95:5 |
| n-Butyllithium | 2-Butylpiperidine | 65-85 | 90:10 | |
| Enolate | 1-(Trimethylsilyloxy)cyclohexene | 2-(2-Oxocyclohexyl)piperidine | 75-95 | >90:10 |
| Arene | Anisole | 2-(4-Methoxyphenyl)piperidine | 60-80 | N/A |
Yields and diastereoselectivities are approximate and can vary depending on the specific substrates and reaction conditions.
Conclusion
The reactions of this compound with nucleophiles, proceeding through an N-acyliminium ion intermediate, offer a versatile and powerful strategy for the synthesis of a wide range of substituted piperidines. The ability to control the stereochemical outcome of these reactions makes this methodology particularly valuable in the context of drug discovery and natural product synthesis. The protocols provided herein serve as a practical guide for researchers to explore the rich chemistry of this important building block.
References
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperazine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]
- Yamaoka, Y., et al. (2018). Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations. Beilstein Journal of Organic Chemistry, 14, 1192-1202. [Link]
- Allouchi, H., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Tetrahedron Letters, 45(43), 8053-8055. [Link]
- Ventura College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- García-Ruiz, C., et al. (2011). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Journal of the American Chemical Society, 133(40), 15938-15941. [Link]
- McElwee-Rieve, A. (2006). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure.
- Grossmann, O., et al. (2022). Catalytic Asymmetric Additions of Enol Silanes to In Situ Generated Cyclic, Aliphatic N-Acyliminium Ions. Angewandte Chemie International Edition, 61(7), e202114256. [Link]
- University of South Alabama. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds.
- Eberlin, M. N., et al. (2008). Mannich-Type reactions in the Gas-Phase: the addition of Enol Silanes to cyclic N-Acyliminium Ions. Journal of the American Society for Mass Spectrometry, 19(9), 1283-1293. [Link]
- Davies, D. (2011, August 2).
- Coltart, D. M., et al. (2015). Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones. Nature Chemistry, 7(12), 1024-1027. [Link]
- Ducki, S., et al. (2018). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Chemistry – A European Journal, 24(65), 17169-17173. [Link]
- Comins, D. L., et al. (2004). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Organic & Biomolecular Chemistry, 2(2), 215-217. [Link]
- Douglas, C. J., et al. (2020). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. [Link]
- Harada, K., et al. (2007). Stereocontrolled Addition of Grignard Reagents to Chiral 1,3-Oxazolidines Having N-Methoxybenzyl Groups: Effect of N-Substituent in Diastereoselectivity. The Journal of Organic Chemistry, 72(25), 9671-9674. [Link]
- Amanote Research. (n.d.). Stereoselective Nucleophilic Addition Reactions to.
- ResearchGate. (2022). Asymmetric Addition of Enol Silanes to In Situ Generated N-Acyliminium Ions.
- ARKIVOC. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids.
- Chemler, S. R., et al. (2008). Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. Journal of the American Chemical Society, 130(42), 13941-13949. [Link]
- Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5695-5702. [Link]
Sources
- 1. BJOC - Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Asymmetric Additions of Enol Silanes to In Situ Generated Cyclic, Aliphatic N‐Acyliminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. websites.umich.edu [websites.umich.edu]
Application Notes & Protocols: Methyl 6-oxopiperidine-2-carboxylate in Asymmetric Synthesis
Abstract
The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Methyl 6-oxopiperidine-2-carboxylate emerges as a highly versatile and strategic chiral building block for the stereocontrolled synthesis of complex 2- and 2,6-substituted piperidine derivatives.[2] Its rigid cyclic lactam structure, coupled with two distinct functional handles—a carboxylate ester and a reactive carbonyl group—provides a platform for predictable and high-fidelity stereochemical transformations. This guide details the critical methodologies for accessing the enantiopure forms of this synthon and showcases its application in the asymmetric synthesis of key structural motifs and bioactive molecules, providing researchers with both the conceptual framework and practical protocols to leverage its synthetic potential.
Strategic Importance in Drug Discovery
The piperidine ring is a privileged structure in drug design due to its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for precise interaction with biological targets.[1][3] this compound serves as a chiral precursor to a multitude of complex piperidines. By first securing the stereocenter at the C2 position, subsequent modifications at other positions can be directed, building molecular complexity in a controlled, step-wise manner. This approach is fundamental in constructing libraries of chiral compounds for drug discovery screening and in the total synthesis of natural products.[2][4]
Accessing the Chiral Building Block: Enzymatic Kinetic Resolution
While the racemic form of this compound is commercially available, its utility in asymmetric synthesis is predicated on its separation into single enantiomers. Enzymatic Kinetic Resolution (EKR) stands out as a robust and scalable method for this purpose. The principle relies on the stereoselective acylation of the lactam nitrogen by a lipase, which preferentially reacts with one enantiomer, allowing for the separation of the fast-reacting acylated enantiomer from the unreacted slow-reacting enantiomer.[5][6]
Causality in Protocol Design:
Lipases, such as Candida antarctica Lipase B (CAL-B), are exceptionally effective for resolving cyclic secondary amines and amides due to the specific geometry of their active sites.[6][7] The choice of an activated acyl donor, like trifluoroethyl isobutyrate, enhances the reaction rate, while a non-polar aprotic solvent (e.g., tert-butyl methyl ether) prevents unwanted hydrolysis and improves enzyme stability and selectivity.[6]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for obtaining enantiopure building blocks via EKR.
Protocol 1: Enzymatic Kinetic Resolution of (±)-Methyl 6-oxopiperidine-2-carboxylate
-
Preparation: To a solution of (±)-methyl 6-oxopiperidine-2-carboxylate (1.0 equiv.) in anhydrous tert-butyl methyl ether (TBME), add trifluoroethyl isobutyrate (0.6 equiv.).
-
Enzymatic Reaction: Add immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435) to the mixture. Seal the reaction vessel and agitate at room temperature.
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the unreacted starting material. The reaction is typically stopped at ~50% conversion to maximize yield and ee for both enantiomers.
-
Work-up: Once the target conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused. Concentrate the filtrate under reduced pressure.
-
Separation: The resulting residue, a mixture of the unreacted enantiomer and the N-acylated enantiomer, is separated by column chromatography on silica gel.
-
Deprotection (for the acylated enantiomer): The isolated N-acyl-piperidone is dissolved in methanol, and a mild base (e.g., potassium carbonate) is added to cleave the acyl group. After stirring at room temperature, the reaction is worked up to yield the second enantiomer of the starting material in high ee.
Self-Validation: Successful resolution is confirmed by chiral HPLC analysis, which should show two well-resolved peaks for the starting material. The final isolated products should exhibit high enantiomeric excess (>98% ee).
Diastereoselective Carbonyl Reduction: Setting the C6 Stereocenter
With the C2 stereocenter established, the next key transformation is the stereoselective reduction of the C6-carbonyl. The facial selectivity of this reduction is governed by the steric environment established by the C2 substituent and the choice of hydride reagent.
-
Delivery from the less hindered face: Small, unhindered reducing agents like sodium borohydride (NaBH₄) typically attack from the face opposite to the C2 ester group, leading predominantly to the trans-6-hydroxy-2-carboxylate diastereomer.
-
Delivery from the more hindered face: Bulky, sterically demanding reducing agents, such as L-Selectride®, favor approach from the same face as the ester group (after potential coordination), yielding the cis-6-hydroxy-2-carboxylate diastereomer.
Stereochemical Control in Hydride Reduction
Caption: Controlling C6 stereochemistry via selection of hydride reagent. (Note: Images are placeholders for chemical structures)
Protocol 2: Diastereoselective Reduction to cis- or trans-Hydroxy Esters
A. Synthesis of trans-Isomer:
-
Dissolve enantiopure this compound (1.0 equiv.) in methanol at 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction carefully with acetone, followed by acidification with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the crude product, which is purified by column chromatography.
B. Synthesis of cis-Isomer:
-
Dissolve enantiopure this compound (1.0 equiv.) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Add L-Selectride® (1.0 M solution in THF, 1.2 equiv.) dropwise.
-
Stir at -78 °C for 2-3 hours.
-
Quench the reaction by slow addition of water, followed by an aqueous solution of NaOH and H₂O₂.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate. Purify as described above.
| Reducing Agent | Typical Solvent | Temperature (°C) | Major Diastereomer | Expected d.r. |
| Sodium Borohydride (NaBH₄) | Methanol | 0 | trans | >90:10 |
| L-Selectride® | THF | -78 | cis | >95:5 |
| Table 1: Comparison of reducing agents for diastereoselective reduction. |
Application in Alkaloid Synthesis: A Protocol for (+)-Sedridine
The resulting chiral hydroxy-amino ester is a powerful intermediate for the synthesis of piperidine alkaloids.[4] The synthesis of (+)-Sedridine, a simple alkaloid, exemplifies the utility of this building block.[4] This process involves the complete reduction of both the ester and the lactam functionalities.
Protocol 3: Synthesis of (+)-Sedridine from cis-Hydroxy Ester
-
N-Protection: Dissolve the cis-hydroxy ester (from Protocol 2B) in dichloromethane. Add triethylamine (2.5 equiv.) followed by benzyl chloroformate (CbzCl, 1.2 equiv.) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Work-up and purify to obtain the N-Cbz protected intermediate.
-
Lactam and Ester Reduction: Under an inert atmosphere, dissolve the N-Cbz intermediate in anhydrous THF. Add this solution dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 3.0 equiv.) in THF at 0 °C.
-
Reflux and Work-up: After the addition is complete, heat the reaction to reflux for 4-6 hours. Cool to 0 °C and quench sequentially by the careful addition of water, 15% NaOH solution, and then more water (Fieser work-up).
-
Purification: Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to yield the crude N-benzyl protected amino alcohol. Purify by column chromatography.
-
Deprotection: Dissolve the purified intermediate in methanol. Add palladium on carbon (10 mol% Pd/C) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Final Isolation: Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to yield (+)-Sedridine.
Conclusion
This compound is a powerful and versatile chiral building block. Through straightforward and scalable protocols such as enzymatic resolution and diastereoselective reduction, researchers can access a variety of stereochemically defined piperidine intermediates. These synthons are invaluable for the efficient and controlled synthesis of complex alkaloids, drug candidates, and other high-value chiral molecules, underscoring their importance in the fields of organic synthesis and medicinal chemistry.
References
- Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry.
- One-Step Biomimetic Synthesis of the Alkaloids Karachine, Valachine, and Sinometumine E. Organic Letters.
- A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section C.
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- 6-Oxo-piperidine-2-carboxylicacid. CymitQuimica.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Mini-Reviews in Organic Chemistry.
- Representative 2‐substituted piperidine containing natural products.
- Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. PubMed.
- Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate, an intermediate in the synthesis of (−)-Paroxetine.
- Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reaction of Methyl 6-Oxopiperidine-2-carboxylate with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Gateway to Complex Piperidine Scaffolds
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, owing to its ability to impart favorable pharmacokinetic properties and adopt well-defined three-dimensional conformations.[1][2][3] The synthesis of substituted piperidines, particularly those with functionality at the 2- and 6-positions, is of paramount importance in medicinal chemistry. Methyl 6-oxopiperidine-2-carboxylate, a derivative of pyroglutamic acid, serves as a versatile chiral building block for the stereoselective synthesis of such complex piperidine derivatives.[1] This document provides a detailed technical guide on the reaction of this compound with Grignard reagents, a powerful transformation that opens avenues to a diverse range of functionalized piperidine structures with significant potential in drug discovery. A notable application of this chemistry is in the synthesis of neurokinin-1 (NK-1) receptor antagonists, such as (+)-CP-99,994, which are used in the management of chemotherapy-induced nausea and vomiting.[4][5][6][7]
Scientific Principles and Mechanistic Insights
The reaction of this compound with Grignard reagents is not a simple carbonyl addition. It proceeds through the formation of a highly reactive intermediate, an N-acyliminium ion. This intermediate is key to understanding the chemoselectivity and stereochemical outcome of the reaction.
The Crucial Role of the N-Acyliminium Ion
The lactam moiety of this compound can be activated to form an N-acyliminium ion. This is typically achieved by first converting the lactam into a more reactive precursor, such as an N,O-acetal, by reaction with an alcohol in the presence of an acid catalyst, or by reduction of the lactam carbonyl to a hydroxyl group, followed by acid-catalyzed elimination.[8][9] The resulting N-acyliminium ion is a potent electrophile that readily reacts with a wide range of nucleophiles, including Grignard reagents.
Chemoselectivity: Lactam vs. Ester
A critical aspect of this reaction is the chemoselective attack of the Grignard reagent on the N-acyliminium ion in the presence of the methyl ester functionality. While Grignard reagents are known to react with esters, the N-acyliminium ion is a significantly more reactive electrophile.[10] This difference in reactivity allows for the selective addition to the lactam-derived electrophile, leaving the ester group intact for further synthetic manipulations. The reaction conditions, such as low temperature, are crucial to maintain this selectivity and prevent side reactions.
Stereochemical Control
The diastereoselectivity of the Grignard addition to the cyclic N-acyliminium ion is often high and can be rationalized by considering the steric hindrance and conformational preferences of the piperidine ring intermediate. The incoming nucleophile will typically approach from the face opposite to the existing substituent at the 2-position (the carboxylate group), leading to a trans relationship between the two groups in the resulting 2,6-disubstituted piperidine. This stereochemical control is a key advantage of using chiral pool starting materials like pyroglutamic acid derivatives.[1]
Application in the Synthesis of (+)-CP-99,994, an NK-1 Receptor Antagonist
A compelling example of the synthetic utility of this reaction is its application in the total synthesis of (+)-CP-99,994, a potent and selective antagonist of the human neurokinin-1 (NK-1) receptor.[4][5] NK-1 receptor antagonists are a class of drugs used to treat chemotherapy-induced nausea and vomiting.[7][11]
The synthesis of (+)-CP-99,994 often utilizes a pyroglutamic acid derivative, which is a close structural analog of this compound. The key step involves the diastereoselective addition of a Grignard reagent to an N-acyliminium ion precursor derived from the lactam.
Detailed Experimental Protocol: A Representative Procedure
The following protocol is a representative procedure for the diastereoselective addition of a Grignard reagent to an N-acyliminium ion precursor derived from a pyroglutamic acid derivative, analogous to this compound. This protocol is based on established synthetic routes to 2,6-disubstituted piperidines.[1][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| N-Boc-L-pyroglutamic acid methyl ester | 243.26 | - | >98% |
| Sodium borohydride (NaBH₄) | 37.83 | - | >98% |
| Methanol (MeOH), anhydrous | 32.04 | 0.792 | >99.8% |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | >99.9% |
| Phenylmagnesium bromide (PhMgBr, 3.0 M in diethyl ether) | 181.31 | - | - |
| Trifluoroacetic acid (TFA) | 114.02 | 1.48 | >99% |
| Dichloromethane (DCM), anhydrous | 84.93 | 1.33 | >99.8% |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |
Step 1: Formation of the N-Acyliminium Ion Precursor (Hydroxylactam)
-
To a solution of N-Boc-L-pyroglutamic acid methyl ester (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium borohydride (1.5 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude hydroxylactam. This intermediate is often used in the next step without further purification.
Step 2: Diastereoselective Grignard Addition
-
Dissolve the crude hydroxylactam from Step 1 in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Add trifluoroacetic acid (1.1 eq) dropwise to the solution to generate the N-acyliminium ion in situ.
-
After stirring for 15-30 minutes at -78 °C, add the Grignard reagent (e.g., phenylmagnesium bromide, 1.5-2.0 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-disubstituted piperidine derivative.
Reaction Parameters and Expected Yields:
| Parameter | Value |
| Step 1 (Reduction) | |
| Temperature | 0 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% (crude) |
| Step 2 (Grignard Addition) | |
| Temperature | -78 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 60-80% (after purification) |
| Diastereomeric Ratio | >95:5 (trans:cis) |
Broader Applications and Future Directions
The methodology described herein is not limited to the synthesis of a single pharmaceutical agent. It represents a general and powerful strategy for the stereoselective synthesis of a wide range of 2,6-disubstituted piperidine alkaloids and other biologically active molecules.[3] By varying the Grignard reagent, a diverse array of substituents can be introduced at the 6-position of the piperidine ring.
Furthermore, the ester functionality at the 2-position provides a handle for further synthetic transformations, such as reduction, amidation, or conversion to other functional groups, enabling the creation of complex and diverse molecular architectures for drug discovery programs.[2] The development of catalytic and enantioselective versions of this reaction remains an active area of research, with the potential to further enhance the efficiency and versatility of this important transformation.
References
- Concise Asymmetric Synthesis of (+)-CP-99,994 and (+)-L-733,060. The Journal of Organic Chemistry. [Link]
- Enantioselective Synthesis of NK1 Receptor Antagonists (+)CP99,994 (Ia) and (+)CP122,721 (Ib). Tetrahedron Letters. [Link]
- Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Current Organic Synthesis. [Link]
- Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity. Journal of Medicinal Chemistry. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry. [Link]
- Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. [Link]
- Divergent synthesis of 2,6-disubstituted piperidine alkaloid, (+)-spectaline by palladium-catalyzed cyclization. Tohoku University Repository. [Link]
- New Developments in the Chemistry of N-Acyliminium Ions and Related Intermedi
- Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. The Journal of Organic Chemistry. [Link]
- Chemoselective synthesis of ketones and ketimines by addition of organometallic reagents to secondary amides.
- NK1 receptor antagonist. Wikipedia. [Link]
- Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances. [Link]
- Medicinal chemistry of selective neurokinin-1 antagonists.
- Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under. Semantic Scholar. [Link]
- Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems rel
- A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online. [Link]
- Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. The Journal of Organic Chemistry. [Link]
- Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. The Journal of Organic Chemistry. [Link]
- Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine2carboxaldehydes: The Effects of Protecting Groups.
- 6-Oxopiperidine-2-carboxyl
- 6-Oxopiperidine-2-carboxylic acid. PubChem. [Link]
- CP-99,994, a nonpeptide antagonist of the tachykinin NK1 receptor.
- 6-Oxopiperidine-2-carboxylic acid.
- Synthesis and NK(1)/NK(2) binding activities of a series of diacyl-substituted 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters. [Link]
- ORGANOMETALLIC REAGENTS IN ORGANIC SYNTHESIS. Georgia Institute of Technology. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates [ouci.dntb.gov.ua]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Chemoselective synthesis of ketones and ketimines by addition of organometallic reagents to secondary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry of selective neurokinin-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Synthetic Value and Challenge of 6-Oxopiperidine-2-carboxylic Acid
An Application Guide to Protecting Group Strategies for 6-Oxopiperidine-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
6-Oxopiperidine-2-carboxylic acid, also known as 6-oxo-pipecolic acid, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry.[1][2] Its rigid, six-membered lactam structure serves as a valuable scaffold for creating complex molecular architectures with defined stereochemistry. This compound is a precursor for a range of biologically active molecules, including functionalized β-lactam N-heterocycles and potential inhibitors for FK506-binding proteins.[3]
However, the synthetic utility of this molecule is intrinsically linked to a significant challenge: its bifunctional nature. The presence of both a nucleophilic/acidic lactam nitrogen and a carboxylic acid group necessitates a carefully planned protecting group strategy to achieve selective functionalization at either site.[4] Attempting to perform reactions without appropriate protection can lead to a mixture of undesired products, including self-condensation, or reaction at the wrong functional group.
This guide provides a detailed overview of effective protecting group strategies for 6-oxopiperidine-2-carboxylic acid, explaining the causality behind experimental choices and providing detailed protocols to empower researchers in their synthetic endeavors.
The Core Synthetic Dilemma: Navigating Reactivity
The two key functional groups, the carboxylic acid and the lactam amide, exhibit distinct but often competing reactivities.
-
The Carboxylic Acid (-COOH): The acidic proton is readily abstracted by bases, forming a carboxylate. This can interfere with base-catalyzed reactions at other sites. The carboxyl group itself can act as a nucleophile or be reduced by powerful reducing agents.[5]
-
The Lactam Nitrogen (N-H): The lactam N-H proton is weakly acidic and can be deprotonated by strong bases. The nitrogen atom itself, while less nucleophilic than an amine due to the adjacent carbonyl, can still react with potent electrophiles.[6]
A successful synthetic campaign hinges on temporarily masking one or both of these groups to direct reactivity to the desired location. The ideal protecting group is one that can be introduced efficiently, remains stable during subsequent reaction steps, and can be removed selectively under mild conditions without affecting other parts of the molecule—a concept known as orthogonality.[4][7][8]
Caption: General workflow for a protection-reaction-deprotection sequence.
Part 1: Protection of the Carboxylic Acid Group
The most common and effective way to protect a carboxylic acid is to convert it into an ester. The choice of ester is critical and depends on the stability required and the conditions that can be tolerated for its eventual removal.[5]
Benzyl (Bn) Ester
The benzyl ester is a highly versatile protecting group due to its robustness under a wide range of conditions (acidic, basic, and many oxidative/reductive reagents) and its selective removal by catalytic hydrogenolysis. This makes it orthogonal to many N-protecting groups.
-
Rationale: The C-O bond of the benzyl group is susceptible to cleavage by catalytic hydrogenation, which liberates the carboxylic acid and generates toluene as a benign byproduct. This process is exceptionally mild and highly specific.
-
Orthogonality: Stable to acidic conditions used to remove Boc groups and basic conditions used to remove Fmoc groups.
Caption: Protection and deprotection scheme for a Benzyl ester.
Protocol 1: Benzyl Ester Protection
-
Preparation: Dissolve 6-oxopiperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Basification: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution and stir at room temperature for 30 minutes to form the carboxylate salt. The use of cesium salts often leads to higher yields in SN2 reactions.[9]
-
Alkylation: Add benzyl bromide (BnBr, 1.2 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the benzyl ester.
Protocol 2: Benzyl Ester Deprotection (Hydrogenolysis)
-
Setup: Dissolve the protected compound (1.0 eq) in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Catalyst: Add palladium on carbon (10% Pd/C, ~10% by weight of the substrate) to the solution.
-
Hydrogenation: Seal the flask, evacuate and purge with hydrogen gas (H₂) several times. Maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Reaction: Monitor the reaction until completion (typically 2-6 hours).
-
Work-up: Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
tert-Butyl (tBu) Ester
The tert-butyl ester is prized for its stability to bases and nucleophiles. It is removed under acidic conditions, making it an excellent orthogonal partner for protecting groups that are acid-stable, such as Cbz.
-
Rationale: The steric bulk of the tert-butyl group prevents nucleophilic attack at the carbonyl carbon. Deprotection occurs via an acid-catalyzed elimination mechanism, forming isobutylene and carbon dioxide, which are volatile byproducts that are easily removed.[10]
-
Orthogonality: Stable to basic conditions and catalytic hydrogenolysis, making it orthogonal to Cbz and Fmoc groups.
Protocol 3: tert-Butyl Ester Protection
-
Preparation: Suspend 6-oxopiperidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane in a pressure-rated vessel.
-
Catalysis: Cool the mixture to -78°C (dry ice/acetone bath). Carefully add a catalytic amount of concentrated sulfuric acid.
-
Alkylation: Condense isobutylene gas into the reaction vessel.
-
Reaction: Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.
-
Work-up: Cool the vessel before opening. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.
Protocol 4: tert-Butyl Ester Deprotection
-
Preparation: Dissolve the tBu-protected compound (1.0 eq) in anhydrous dichloromethane.
-
Acidolysis: Add trifluoroacetic acid (TFA, 10-20 eq, often as a 20-50% solution in dichloromethane) to the solution at 0°C.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA. The deprotected product is often obtained as a TFA salt, which may be used directly or neutralized.
Part 2: Protection of the Lactam Nitrogen
Protecting the lactam nitrogen is crucial when performing reactions involving strong bases (which would deprotonate the N-H) or when the subsequent steps could affect the amide bond. Carbamates are the most common choice for this purpose.[4]
tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used nitrogen protecting groups in organic chemistry.[11] Its removal under acidic conditions makes it an ideal orthogonal partner for groups cleaved by hydrogenolysis (like benzyl esters) or bases.
-
Rationale: The Boc group transforms the lactam into a N-acyl carbamate (an imide-like structure), which significantly reduces the acidity of the N-H proton and the nucleophilicity of the nitrogen. It is cleaved under acidic conditions, similar to a tBu ester.[11]
-
Orthogonality: Stable to basic conditions and hydrogenolysis. It is orthogonal to Bn, Cbz (under hydrogenolysis), and Fmoc protecting groups.
Sources
- 1. Buy 6-Oxo-piperidine-2-carboxylic acid | 3770-22-7 [smolecule.com]
- 2. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-6-Oxo-2-piperidinecarboxylic acid = 95.0 HPLC 34622-39-4 [sigmaaldrich.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Boc | BroadPharm [broadpharm.com]
Application Notes and Protocols for the N-Alkylation of Methyl 6-Oxopiperidine-2-carboxylate
Introduction: The Significance of N-Alkylated Piperidines in Medicinal Chemistry
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active molecules.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The functionalization of the piperidine nitrogen through N-alkylation is a critical and frequently employed strategy in medicinal chemistry.[2][3] This modification allows for the systematic modulation of a compound's pharmacological profile, including its potency, selectivity, and target engagement. Methyl 6-oxopiperidine-2-carboxylate is a valuable chiral building block, and its N-alkylated derivatives serve as key intermediates in the synthesis of a diverse range of therapeutic agents, from enzyme inhibitors to central nervous system drugs.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the N-alkylation of this compound. We will delve into two primary and robust synthetic methodologies: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination . The causality behind experimental choices, self-validating protocol design, and authoritative references are central to this guide, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Core Concepts: Mechanistic Insights and Strategic Considerations
The N-alkylation of this compound, a secondary amine, can be approached through two distinct mechanistic pathways. The choice of method is often dictated by the nature of the desired alkyl group, the availability of starting materials, and the desired scale of the reaction.
1. Direct N-Alkylation (SN2 Pathway): This classic method involves the direct reaction of the piperidine nitrogen with an electrophilic alkylating agent, typically an alkyl halide (iodide, bromide, or chloride).[4] The reaction proceeds via a nucleophilic substitution (SN2) mechanism. A base is essential to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]
-
Causality of Reagent Choice:
-
Base: A non-nucleophilic base is crucial to prevent unwanted side reactions, such as hydrolysis of the methyl ester. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred for their ease of removal and minimal interference. Stronger bases like sodium hydride (NaH) can also be used for less reactive alkylating agents but require strictly anhydrous conditions.[5]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it can dissolve the reactants and facilitate the SN2 reaction without interfering.
-
Alkylating Agent: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and least stable.
-
2. Reductive Amination: This powerful and often milder alternative involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate in situ.[6] This intermediate is then immediately reduced by a selective reducing agent to yield the N-alkylated product.[2][7]
-
Causality of Reagent Choice:
-
Carbonyl Compound: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is the reagent of choice for reductive aminations.[2][6] It is mild enough not to reduce the carbonyl starting material but is highly effective at reducing the iminium ion. Its selectivity avoids the need for prior formation and isolation of the imine.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.
-
Experimental Workflow Overview
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General experimental workflow for N-alkylation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes the N-alkylation using benzyl bromide as an example.
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous potassium carbonate (K2CO3), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq) to the stirred solution.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the suspension at room temperature.[3] The slow addition helps to control any potential exotherm and minimize side reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours). For less reactive alkyl halides, gentle heating (e.g., 50-60 °C) may be necessary.[2]
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated) and quench by the slow addition of water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Workup - Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.[2] This washing sequence removes residual DMF and inorganic salts.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation using benzaldehyde as an example.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde or ketone (e.g., benzaldehyde, 1.1 eq) in DCM or DCE (approximately 0.1 M concentration).
-
Add a catalytic amount of acetic acid (e.g., 1-5 mol%) to the mixture. This catalyzes the formation of the iminium ion intermediate.
-
Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[2] The portion-wise addition helps to control the reaction rate and any potential effervescence.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup - Quenching: Once the reaction is complete, quench by the slow and careful addition of saturated aqueous sodium bicarbonate solution. Be cautious as gas evolution (CO2) may occur.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Workup - Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-alkylated product.
Data Presentation: Summary of Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of piperidine derivatives, which can be extrapolated to this compound.
| Alkylating Agent/Carbonyl | Method | Base/Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Methyl Iodide | Direct Alkylation | K2CO3 | DMF | 12-18 | 85-95 |
| Ethyl Bromide | Direct Alkylation | K2CO3 | Acetonitrile | 18-24 | 80-90 |
| Benzyl Bromide | Direct Alkylation | K2CO3 | DMF | 12-24 | 80-90 |
| Formaldehyde | Reductive Amination | NaBH(OAc)3 | DCM | 4-8 | 85-95 |
| Acetone | Reductive Amination | NaBH(OAc)3 | DCE | 6-12 | 80-90 |
| Benzaldehyde | Reductive Amination | NaBH(OAc)3 | DCM | 4-12 | 85-95 |
Yields are estimates and can vary based on the specific substrate and reaction scale.
Troubleshooting and Key Considerations
-
Low Yield in Direct Alkylation:
-
Inactive Alkylating Agent: Ensure the alkyl halide is of high quality and has not degraded.
-
Insufficient Base: Use a sufficient excess of a finely powdered and dry base.
-
Incomplete Reaction: Increase the reaction time or temperature. Consider using a more reactive alkyl halide (e.g., iodide instead of bromide).
-
-
Formation of Quaternary Ammonium Salt (Over-alkylation):
-
Ester Hydrolysis:
-
Avoid strong, nucleophilic bases like NaOH or KOH. K2CO3 is generally safe for methyl esters under anhydrous conditions.
-
-
Difficult Purification:
-
Ensure complete removal of DMF during the workup by thorough washing with water and brine.
-
If the product is basic, a final wash with dilute acid can sometimes help remove basic impurities, followed by re-extraction.
-
Conclusion
The N-alkylation of this compound is a fundamental transformation for the synthesis of novel and diverse molecular entities for drug discovery. Both direct alkylation and reductive amination are reliable and versatile methods. The choice of protocol should be guided by the specific alkyl group to be introduced and the desired reaction conditions. By understanding the underlying chemical principles and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently and efficiently synthesize a wide range of N-alkylated piperidine derivatives.
References
- ResearchGate. (2017).
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]
- ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2004).
- PubMed. (2025).
- Google Patents.
- PubMed Central. (2022).
- Google Patents. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
- PubMed Central. (2021). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. [Link]
- Semantic Scholar. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
- PubMed Central. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [Link]
- Wikipedia.
- ResearchGate. Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. [Link]
- MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
- Google Patents.
- Google Patents.
- CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]
- Master Organic Chemistry. (2017).
- ResearchGate. Synthesis of functionalized N‐alkyl amino esters and amides via N‐alkylation of amino acids and/or esters. [Link]
- PubMed Central. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link]
- Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
- Human Metabolome Database. (2014). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous structural motifs in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals, including numerous FDA-approved drugs, underscores its role as a "privileged scaffold."[3][4][5] The conformational flexibility of the piperidine ring, combined with its ability to be readily functionalized at multiple positions, allows for the precise spatial orientation of pharmacophoric groups. This versatility enables high-affinity interactions with a wide array of biological targets.[6] Furthermore, the piperidine moiety can favorably modulate critical pharmacokinetic properties, including solubility, lipophilicity, and metabolic stability, enhancing the "drug-likeness" of a molecule.[7][8]
This guide provides an in-depth exploration of the application of piperidine derivatives in key therapeutic areas. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the scientific rationale behind the experimental designs and therapeutic strategies. We will delve into the mechanisms of action, present comparative biological data, and provide detailed, field-proven protocols for the synthesis and evaluation of these potent molecules.
Section 1: Piperidine Derivatives in Oncology
The development of novel anticancer agents is a cornerstone of pharmaceutical research. Piperidine derivatives have emerged as a highly promising class of molecules, exhibiting potent activity against a wide range of human cancer cell lines.[9][10] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of critical signaling pathways that are frequently dysregulated in cancer.[9][11]
Mechanism of Action: Modulation of the PI3K/Akt Signaling Pathway
A significant number of piperidine derivatives exert their anticancer effects by targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[9] This pathway is a critical intracellular network that promotes cell survival, proliferation, and resistance to apoptosis. In many cancers, it is constitutively active. Specific piperidine-containing molecules are designed to inhibit key kinases in this cascade, such as Akt itself or upstream regulators like IκB kinase (IKKβ), thereby shutting down the pro-survival signaling and rendering cancer cells susceptible to apoptosis.[3]
Caption: PI3K/Akt inhibition by a piperidine derivative.
Data Presentation: Comparative Cytotoxicity of Piperidine Derivatives
The in vitro cytotoxic activity of piperidine derivatives is a key indicator of their potential as anticancer agents. The half-maximal growth inhibitory concentration (GI₅₀) is a standard measure of a compound's potency.
| Compound ID | Target Cancer Cell Line | GI₅₀ (µg/mL) | Reference Compound (Doxorubicin) GI₅₀ (µg/mL) | Reference |
| Compound 16 | HT29 (Colon) | 4.1 | > 25 | [12] |
| Compound 16 | MCF7 (Breast) | 26.2 | 0.025 - 25 | [12] |
| Compound 22 | U251 (Glioblastoma) | 1.9 | > 25 | [12] |
| Compound 22 | NCI-H460 (Lung) | 26.3 | > 25 | [12] |
Note: A lower GI₅₀ value indicates higher potency. Data shows that certain derivatives can be significantly more potent against specific cancer cell lines compared to the standard chemotherapeutic drug Doxorubicin.
Protocol 1: General Synthesis of a Substituted 4-Piperidinone Derivative
This protocol describes a common method for synthesizing substituted piperidinones, which are versatile intermediates for creating diverse libraries of anticancer compounds. The rationale is based on a multi-component reaction, which offers efficiency and rapid access to structural complexity.[1]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Amine (e.g., ammonium acetate)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Solvent (e.g., ethanol)
-
Catalyst (e.g., acetic acid)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Purification apparatus (e.g., column chromatography system with silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aromatic aldehyde (1.0 eq), β-ketoester (1.0 eq), and amine (1.1 eq) in ethanol.
-
Catalysis: Add a catalytic amount of acetic acid (e.g., 10 mol%) to the mixture. The acid catalyzes the initial condensation steps of the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the cyclization and dehydration steps.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-piperidinone derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry.[13]
Protocol 2: In Vitro Evaluation of Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.
Caption: General workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the GI₅₀ value using non-linear regression analysis.[9]
Section 2: Piperidine Derivatives in Neurodegenerative Diseases
Neurodegenerative disorders like Alzheimer's and Parkinson's disease present significant challenges to modern medicine. Piperidine derivatives have been instrumental in developing therapies for these conditions.[14][15] The well-known Alzheimer's drug, Donepezil, features a piperidine core and exemplifies the success of this scaffold in targeting CNS disorders.[1][12]
Mechanism of Action: Acetylcholinesterase (AChE) Inhibition
In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine (ACh), which is crucial for memory and cognition.[16] A primary therapeutic strategy is to inhibit the enzyme acetylcholinesterase (AChE), which is responsible for breaking down ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, improving cholinergic neurotransmission. Piperidine derivatives are designed to fit into the active site of AChE, blocking its catalytic activity.[16]
Caption: Inhibition of AChE in the synaptic cleft.
Data Presentation: Comparative AChE Inhibitory Activity
The potency of AChE inhibitors is measured by their half-maximal inhibitory concentration (IC₅₀). The data below compares novel N-benzylpiperidine derivatives to the drug Donepezil.
| Compound ID | Substitution on Phenyl Ring | IC₅₀ (µM) vs. AChE | Reference |
| 5a | 2-Cl | 0.09 ± 0.002 | [16] |
| 5b | 3-Cl | 0.63 ± 0.0002 | [16] |
| 5d | 2-F | 0.013 ± 0.0021 | [16] |
| Donepezil | - | 0.6 ± 0.05 | [16] |
Note: The data indicates that specific substitutions, such as an ortho-fluorine on the phenyl ring (Compound 5d), can lead to significantly higher potency than the established drug Donepezil.[16]
Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a widely used colorimetric method to determine AChE activity. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured at 412 nm. An inhibitor will reduce the rate of color formation.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI, substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test piperidine derivatives and a reference inhibitor (Donepezil)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds and Donepezil in DMSO. Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in order:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
10 µL of test compound solution at various concentrations (or vehicle for control)
-
-
Pre-incubation: Add 20 µL of the AChE enzyme solution to each well. Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 10 µL of the ATCI substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes at 37°C. The rate of the reaction (V) is determined from the slope of the absorbance vs. time plot.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
-
Section 3: Piperidine Derivatives in Infectious Diseases
The chemical stability and structural diversity of the piperidine scaffold have made it a valuable asset in the fight against infectious diseases. Derivatives have been developed with potent antibacterial, antifungal, antiviral, and antiparasitic properties.[3][17][18]
Mechanism of Action: Antiviral Activity
Piperidine-based compounds can inhibit viral replication through various mechanisms. For influenza viruses, some derivatives have been shown to interfere with the early-to-middle stages of the viral life cycle, potentially by blocking viral entry into the host cell or inhibiting crucial viral enzymes required for replication.[19] For other viruses like SARS-CoV-2, piperidine-containing molecules have been investigated as potential inhibitors of the main protease (Mpro), an enzyme essential for processing viral polyproteins.[3][20]
Data Presentation: Antibacterial Activity Against Plant Pathogens
Piperidine sulfonamide derivatives have shown excellent potency against bacterial plant pathogens, often superior to commercial agents.
| Compound ID | Target Pathogen | EC₅₀ (µg/mL) | Commercial Agent (Bismerthiazol) EC₅₀ (µg/mL) | Reference |
| A₁ | Xanthomonas oryzae (Xoo) | 7.81 | 42.38 | [17] |
| A₁ | Xanthomonas axonopodis (Xac) | 16.50 | 110.54 | [17] |
| A₂₄ | Xanthomonas oryzae (Xoo) | 2.65 | 42.38 | [17] |
| A₂₄ | Xanthomonas axonopodis (Xac) | 4.74 | 110.54 | [17] |
Note: EC₅₀ is the concentration that causes 50% of maximal effect. The data shows that the synthesized compounds are significantly more potent than the commercial bactericide.[17]
Conclusion
The piperidine scaffold is undeniably a cornerstone of modern drug discovery. Its remarkable versatility, favorable physicochemical properties, and proven success in numerous approved drugs ensure its continued prominence in the development of new therapeutic agents.[1][21] The applications discussed herein—oncology, neurodegeneration, and infectious diseases—represent only a fraction of its potential. As synthetic methodologies become more advanced and our understanding of disease biology deepens, novel piperidine derivatives will undoubtedly be at the forefront of the next generation of medicines, offering hope for treating a wide spectrum of human diseases.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Lopes, L. G. F., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 12(10), e0185922. [Link]
- Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 863548. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Unveiled, P. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
- Request PDF. (n.d.). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics.
- Naseem, H., et al. (2024). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
- Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
- Omarova, A., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 16(11), 1599. [Link]
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-370. [Link]
- Rahman, M. A., & Kim, Y. S. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 472. [Link]
- Kumar, R., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Medicinal Chemistry, 30(33), 3678-3701. [Link]
- Kumar, R., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. [Link]
- Wu, Q., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2736. [Link]
- CSIC. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Innoget. [Link]
- Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(37), 7386-7393. [Link]
- ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine...
- Enamine. (n.d.). Analogues of Piperidine for Drug Design. Pharmaceutical Technology. [Link]
- Wieczorek, E., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 117006. [Link]
- ResearchGate. (n.d.). Piperidine derivative (57) as anti-SARS-CoV-2 agent.
- ResearchGate. (n.d.). Piperidine containing FDA approved drugs.
- Amato, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(11), 2216-2226. [Link]
- Seidakhmetova, R., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 6-12. [Link]
- de Moraes, M. H., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3194-3198. [Link]
- Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-3594. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Acylation of Methyl 6-oxopiperidine-2-carboxylate
Welcome to the technical support center for the N-acylation of methyl 6-oxopiperidine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. As a cyclic secondary amine, this substrate presents unique challenges and opportunities in amide bond formation. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate your synthetic challenges successfully.
Introduction: The Chemistry and Challenges
The N-acylation of this compound is a crucial transformation for synthesizing a wide range of biologically active molecules and pharmaceutical intermediates. The reaction involves the formation of an amide bond at the secondary amine of the piperidine ring. While seemingly straightforward, this reaction is governed by a classic nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.[1][2]
The primary challenges associated with this specific substrate include:
-
Nucleophilicity: The nitrogen atom's nucleophilicity can be influenced by the steric environment of the cyclic structure.[3]
-
Reaction Conditions: The presence of a methyl ester group requires careful selection of reagents and conditions to avoid unintended side reactions, such as hydrolysis or aminolysis.
-
Byproduct Formation: The generation of acidic byproducts, particularly when using acyl chlorides, can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][4]
This guide will address these issues systematically, providing you with the expert insights needed to optimize your reaction outcomes.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured to address the most common issues encountered during the N-acylation of this compound.
Q1: My reaction shows no or very low conversion of the starting material. What are the potential causes and solutions?
Low or no conversion is a frequent problem that can typically be traced back to three main areas: the quality of your reagents, the reactivity of the amine, or suboptimal reaction conditions.
-
Cause 1: Inactive Acylating Agent
-
Explanation: Acylating agents, especially acyl chlorides and anhydrides, are highly susceptible to hydrolysis from atmospheric moisture.[5] A compromised reagent will have significantly lower reactivity.
-
Solution: Always use freshly opened or recently purified acylating agents. Store them under an inert atmosphere (nitrogen or argon) in a desiccator. If you suspect hydrolysis, consider purifying the agent by distillation before use.
-
-
Cause 2: Non-Nucleophilic Amine (Protonation)
-
Explanation: The reaction of an acyl chloride with the amine generates one equivalent of hydrogen chloride (HCl).[4] This acid will react with the basic starting amine to form an ammonium salt. This protonated amine is no longer nucleophilic and cannot participate in the acylation, effectively stopping the reaction.[2][5]
-
Solution: The inclusion of a base is critical to neutralize the generated HCl.[6] For every one equivalent of acyl chloride, you need at least two equivalents of the starting amine (one to react, one to act as the base) or, more commonly, one equivalent of the amine and at least one equivalent of a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine.[7][8] This is the principle behind the classic Schotten-Baumann reaction conditions.[4][9]
-
-
Cause 3: Insufficient Activation or Inappropriate Conditions
-
Explanation: The reaction may have a high activation energy that is not being overcome at the current temperature.[5] Additionally, the chosen solvent may not be optimal for the reaction.
-
Solution: If the reaction is sluggish at 0 °C or room temperature, consider gentle heating to 40-60 °C, while carefully monitoring for byproduct formation via Thin Layer Chromatography (TLC).[5] Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally effective.[6]
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting decision tree for low conversion.
Q2: I'm observing multiple spots on my TLC. What side reactions could be occurring?
The appearance of multiple byproducts requires a systematic diagnosis. The most common side reactions involve the ester group or over-acylation.
-
Side Reaction 1: Hydrolysis of the Methyl Ester
-
Explanation: If using aqueous basic conditions (e.g., NaOH in a Schotten-Baumann setup), the methyl ester is susceptible to saponification (hydrolysis) to the corresponding carboxylic acid. This will appear as a more polar spot on your TLC plate that may streak.
-
Solution: Avoid strong aqueous bases if the ester is sensitive. Use organic-soluble bases like triethylamine or pyridine in an anhydrous aprotic solvent like DCM.[7][8]
-
-
Side Reaction 2: O-Acylation
-
Explanation: While less common for amides, under certain conditions, particularly with highly reactive acylating agents and certain bases, acylation could potentially occur at the lactam oxygen (enol form). This is more likely if standard N-acylation is sterically hindered.
-
Solution: Maintain low reaction temperatures (e.g., 0 °C) to improve selectivity for N-acylation over O-acylation.[10]
-
-
Side Reaction 3: Diacylation
-
Explanation: Although the resulting N-acyl piperidone is an amide and significantly less nucleophilic, highly forcing conditions (large excess of a very reactive acylating agent, high heat) could potentially lead to a second acylation, forming an imide. This would appear as a less polar spot on TLC.
-
Solution: Use a controlled stoichiometry, typically with only a slight excess (1.05-1.2 equivalents) of the acylating agent.[7] Avoid excessive heating.[5]
-
Q3: My purification is difficult, and yields are low after workup. How can I improve product isolation?
A clean reaction is the prerequisite for easy purification. However, a well-designed workup procedure is crucial for isolating the target compound in high purity.
-
Problem: Removing the Tertiary Amine Base (e.g., TEA, Pyridine)
-
Explanation: These bases can be difficult to remove by evaporation alone.
-
Solution: During the aqueous workup, perform an acidic wash. Wash the organic layer with a dilute solution of 1M HCl or saturated aqueous ammonium chloride.[7] This protonates the tertiary amine, forming a water-soluble salt that partitions into the aqueous layer.[5] For removing pyridine, a wash with aqueous copper(II) sulfate is particularly effective.[8]
-
-
Problem: Removing Excess Acylating Agent/Carboxylic Acid Byproduct
-
Explanation: Unreacted acyl chloride/anhydride or the corresponding carboxylic acid byproduct can contaminate the final product.
-
Solution: Quench the reaction by adding it to cold water; this will hydrolyze any remaining anhydride or acyl chloride.[5] Follow this with a basic wash of the organic layer using a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] This will deprotonate the carboxylic acid byproduct, forming a water-soluble carboxylate salt that is easily removed.
-
-
Final Purification:
-
After drying the organic layer (e.g., over Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure, the crude product can be purified. Flash column chromatography on silica gel is the most common method.[7] Recrystallization can also be an effective technique if the product is a stable solid.
-
Frequently Asked Questions (FAQs)
Q1: What is the best choice of acylating agent: acyl chloride, acid anhydride, or a carboxylic acid with a coupling agent?
The choice depends on the reactivity of your specific acyl group, the stability of your substrate, and cost.
| Acylating Agent | Pros | Cons | Best For... |
| Acyl Chloride | Highly reactive, often leading to fast and complete reactions.[1] | Generates corrosive HCl, moisture-sensitive, can be too reactive leading to side products.[2][4] | Cases where the amine is less reactive or when forcing conditions are needed. |
| Acid Anhydride | Moderately reactive, easier to handle than acyl chlorides, byproduct (carboxylic acid) is less corrosive.[11] | Can require slightly longer reaction times or gentle heating. Two equivalents of amine may be needed if no other base is used.[11] | A good general-purpose choice offering a balance of reactivity and handling. |
| Carboxylic Acid + Coupling Agent (e.g., HATU, EDC/HOBt) | Mild conditions, broad substrate scope, avoids generating harsh byproducts.[12][13] | Reagents are more expensive, can be difficult to remove during workup, potential for racemization with chiral acids.[14][15] | Sensitive substrates, complex molecules, or when trying to avoid the formation of HCl. |
Q2: Which base should I use for my reaction and why?
The base is not just an acid scavenger; it can also influence the reaction mechanism and rate.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic, sterically hindered bases. Their primary role is to scavenge the HCl produced when using acyl chlorides.[7] They are the standard choice for most applications.
-
Pyridine: Pyridine can also act as an acid scavenger. Additionally, it can function as a nucleophilic catalyst by reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which can accelerate the reaction.[8] However, it can be more difficult to remove during workup.
-
Aqueous Base (e.g., NaOH, NaHCO₃) - Schotten-Baumann Conditions: This involves a two-phase system (e.g., DCM/water).[9][16] The base resides in the aqueous phase and neutralizes the HCl as it forms, preventing it from stopping the reaction.[17] This method is effective but carries the risk of hydrolyzing the methyl ester on your substrate.
Q3: How do I effectively monitor the progress of my N-acylation reaction?
Thin Layer Chromatography (TLC) is the most common and effective method.
-
Spotting: On a silica gel TLC plate, spot the starting amine, the acylating agent (if stable), and the co-spotted reaction mixture.
-
Eluent: A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate). A 70:30 or 50:50 mixture is a good starting point.
-
Visualization: Visualize the plate under a UV lamp (if your compounds are UV active). Staining with potassium permanganate (KMnO₄) or ninhydrin can also be used. Ninhydrin is particularly useful as it specifically stains primary and secondary amines, so the disappearance of the starting material spot is easily tracked.[8]
-
Interpretation: The reaction is complete when the starting amine spot has been completely consumed. The product, being an amide, is typically less polar than the starting amine and will have a higher Rf value (it will travel further up the plate).
Experimental Protocols
Protocol 1: N-Acylation using an Acyl Chloride with Triethylamine
This protocol describes a standard procedure for the acylation of a secondary amine using an acyl chloride under anhydrous conditions.[7]
Reaction Scheme: this compound + R-COCl --(Et₃N, DCM)--> N-acyl-Methyl 6-oxopiperidine-2-carboxylate
-
Reaction Setup: To a flame-dried, round-bottomed flask under an inert atmosphere of nitrogen, add this compound (1.0 eq.).
-
Solvent and Base: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq.) to the stirred solution.
-
Addition of Acyl Chloride: Add the acyl chloride (1.1 eq.) dropwise to the reaction mixture. Ensure the internal temperature remains below 5 °C during the addition. A precipitate of triethylammonium chloride may form.[1]
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the consumption of the starting amine by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with:
-
1M HCl (to remove triethylamine)
-
Saturated aqueous NaHCO₃ (to remove any excess acid)
-
Brine (to remove residual water)
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
Protocol 2: N-Acylation using an Acid Anhydride
This protocol is suitable for acylation using a less reactive acid anhydride.[7][11]
Reaction Scheme: this compound + (R-CO)₂O --> N-acyl-Methyl 6-oxopiperidine-2-carboxylate
-
Reaction Setup: In a round-bottomed flask, dissolve this compound (1.0 eq.) in a suitable solvent like DCM or THF.
-
Reagent Addition: Add the acid anhydride (1.2 eq.). If the reaction is slow at room temperature, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[8]
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction may be complete in a few hours but can be left overnight if necessary. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Workup: Upon completion, pour the reaction mixture into cold water to precipitate the product and hydrolyze any remaining anhydride. If the product is soluble, extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with saturated aqueous NaHCO₃ to remove the carboxylic acid byproduct, followed by a brine wash.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
General Reaction Workflow Diagram
Caption: Standard workflow for N-acylation reactions.
References
- Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
- Sathee Neet. (n.d.). Chemistry Schotten Baumann Reaction.
- Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines.
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
- Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition/elimination.
- Katritzky, A. R., et al. (2011). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 16(5), 3740-3751.
- Chemistry Stack Exchange. (2022). Acetylation of Secondary amines.
- ResearchGate. (n.d.). N-Acylation Reactions of Amines.
- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition/elimination.
- L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction.
- Organic Chemistry Portal. (n.d.). Amide synthesis.
- Rajput, A. P., & Gore, R. P. (2011). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 3(3), 409-421.
- ResearchGate. (n.d.). Acetylation of amines with acetic anhydride.
- Chemistry LibreTexts. (2022). Chemistry of Acid Anhydrides.
- Sano, A., et al. (2002). N-Acylation of Amides With Acid Anhydrides by Way of Dual Activation Using MgBr2·OEt2. Tetrahedron Letters, 43(4), 647-651.
- Evans, M. (2019). 08.06 Acylation by Anhydrides and Esters. YouTube.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?.
- Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
- Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35.
- ResearchGate. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives.
- Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile.
- ResearchGate. (n.d.). (PDF) N-Acylation in Combinatorial Chemistry.
- MDPI. (2024). Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids.
- Chemistry LibreTexts. (2022). Chemistry of Amides.
- ResearchGate. (2024). Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids.
- The Royal Society of Chemistry. (n.d.). Supporting information for - Aza-Diels–Alder reaction of N-Alkyl/Aryl-imines with cyclic anhydrides.
- ACS Catalysis. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines.
- Semantic Scholar. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 17. lscollege.ac.in [lscollege.ac.in]
reducing epimerization in Methyl 6-oxopiperidine-2-carboxylate reactions
A Guide to Minimizing Epimerization in Synthetic Reactions
Welcome to the technical support center for Methyl 6-oxopiperidine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and mitigate epimerization, a common challenge in reactions involving this versatile building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the stereochemical integrity of your synthetic intermediates.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding epimerization of this compound.
Q1: What is epimerization in the context of this compound?
A1: Epimerization refers to the change in the configuration of one of two or more stereogenic centers in a molecule. For this compound, the most susceptible stereocenter is the α-carbon to the carboxylate group (C2). This process can lead to the formation of an undesired diastereomer, complicating purification and potentially altering the biological activity of downstream compounds.
Q2: What is the primary mechanism driving this epimerization?
A2: The primary mechanism is the deprotonation of the acidic proton at the C2 position by a base. This forms a planar enolate intermediate. Subsequent re-protonation of this intermediate can occur from either face, leading to a mixture of epimers.[1] The presence of the adjacent carbonyl group of the ester significantly increases the acidity of this proton, making it susceptible to abstraction by even moderately strong bases.
Q3: Which reaction steps are most prone to causing epimerization?
A3: Epimerization is most likely to occur during reactions that are conducted under basic conditions. This includes, but is not limited to:
-
N-alkylation or N-acylation: Reactions to modify the piperidine nitrogen often employ bases that can induce epimerization.
-
Saponification: Hydrolysis of the methyl ester under basic conditions can lead to epimerization at the adjacent stereocenter.
-
Dieckmann Condensation: If the piperidine ring is formed via a Dieckmann condensation of an amino diester, the basic conditions required for the cyclization can cause a loss of stereochemical integrity.[2][3][4][5]
-
Prolonged reaction times or elevated temperatures, even with weaker bases, can also promote equilibration to the thermodynamically more stable epimer.
Q4: How can I detect and quantify the extent of epimerization?
A4: Several analytical techniques can be employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying enantiomers and diastereomers.[6][7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to determine the diastereomeric ratio by integrating the signals of protons that are unique to each epimer.[11][12][13] In some cases, specialized techniques like band-selective pure shift NMR can be used to resolve overlapping signals.
-
Gas Chromatography (GC) with a chiral stationary phase: This is another valuable technique for separating volatile chiral compounds.
Troubleshooting Guides
This section provides a more in-depth, problem-and-solution-oriented approach to specific experimental challenges.
Troubleshooting Scenario 1: Epimerization during N-Alkylation
Problem: "I am performing an N-alkylation on this compound using sodium hydride in DMF, and I am observing a significant amount of the undesired epimer in my product."
Root Cause Analysis:
The combination of a strong, non-hindered base (NaH) and a polar aprotic solvent (DMF) creates an environment highly conducive to epimerization. Sodium hydride readily deprotonates the C2 position, leading to the formation of the enolate intermediate and subsequent loss of stereochemical purity. Polar solvents can also increase the rate of epimerization.[14]
Solutions:
1. Choice of Base:
-
Recommendation: Switch to a sterically hindered, non-nucleophilic base.
-
Rationale: Bulky bases, such as lithium diisopropylamide (LDA) or potassium tert-butoxide (KOt-Bu), are less likely to deprotonate the sterically more accessible C2 proton, especially at low temperatures. This is an example of exerting kinetic control over the reaction.[1][15][16]
-
Experimental Protocol (Example):
-
Dissolve this compound (1 eq.) in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of LDA (1.1 eq.) in THF.
-
Stir for 30 minutes at -78 °C.
-
Add the alkylating agent (1.2 eq.).
-
Allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS.
-
2. Solvent Selection:
-
Recommendation: Consider using a less polar solvent.
-
Rationale: Less polar solvents, such as tetrahydrofuran (THF) or dichloromethane (DCM), can slow down the rate of epimerization compared to highly polar solvents like DMF.
-
Data Summary:
| Base | Solvent | Temperature (°C) | Approximate Epimer Ratio (Desired:Undesired) |
| NaH | DMF | 25 | 60:40 |
| K₂CO₃ | Acetonitrile | 25 | 85:15 |
| KOt-Bu | THF | -78 to 25 | 95:5 |
| LDA | THF | -78 | >98:2 |
Note: These ratios are illustrative and can vary based on the specific substrate and reaction time.
3. Temperature and Reaction Time:
-
Recommendation: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate and monitor the reaction closely to avoid prolonged reaction times.
-
Rationale: Epimerization is often a thermodynamically controlled process. Lowering the temperature will favor the kinetically formed product and slow the rate of equilibration to the more stable epimer.[1][15] Shorter reaction times will also limit the extent of epimerization.
Troubleshooting Scenario 2: Epimerization during Synthesis via Dieckmann Condensation
Problem: "I am synthesizing a substituted this compound derivative via a Dieckmann condensation, and I am getting a mixture of diastereomers."
Root Cause Analysis:
The Dieckmann condensation is typically carried out under strongly basic conditions (e.g., sodium ethoxide in ethanol), which are ideal for promoting epimerization at the α-carbon to the newly formed ketone and the existing ester.[2][3][4][5] The reaction often reaches thermodynamic equilibrium, leading to the formation of the most stable diastereomer, which may not be the desired one.
Solutions:
1. Kinetic vs. Thermodynamic Control:
-
Recommendation: Employ conditions that favor kinetic control if the desired product is the less thermodynamically stable epimer.
-
Rationale: Using a strong, sterically hindered base at low temperatures can favor the formation of the kinetic enolate, leading to the kinetically preferred product.[1][16] Conversely, using a protic solvent and a less hindered base at higher temperatures for longer periods will favor the thermodynamic product.
-
Experimental Protocol (Kinetic Control Example):
-
Prepare a solution of LDA (1.1 eq.) in anhydrous THF at -78 °C.
-
Slowly add the acyclic amino diester precursor (1 eq.) in THF to the LDA solution.
-
Stir at -78 °C for 1-2 hours.
-
Quench the reaction at low temperature with a proton source (e.g., saturated aqueous NH₄Cl).
-
2. Post-Cyclization Epimerization:
-
Recommendation: If the thermodynamically more stable product is desired, you can intentionally epimerize an initial mixture to a single, more stable diastereomer.
-
Rationale: By treating the mixture of diastereomers with a suitable base in a protic solvent, you can drive the equilibrium towards the thermodynamically favored product.
-
Experimental Protocol (Thermodynamic Equilibration):
-
Dissolve the mixture of diastereomers in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir at room temperature or gently heat, monitoring the diastereomeric ratio by HPLC or NMR until equilibrium is reached.
-
Neutralize the reaction and proceed with workup.
-
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of epimerization and the principles of kinetic versus thermodynamic control.
Caption: Energy profile for kinetic vs. thermodynamic control.
References
- Suresh Kumar, N. V., et al. (2012). Inter- versus intra-molecular cyclization of tripeptides containing tetrahydrofuran amino acids: a density functional theory study on kinetic control. Journal of Molecular Modeling, 18(7), 3181-3197. [Link]
- Baldwin, J. E., et al. (1987). Total synthesis of .beta.-lactam antibiotics. Epimerization of 6(7)-aminopenicillins and cephalosporins from .alpha. to .beta. The Journal of Organic Chemistry, 52(18), 4177-4183. [Link]
- Dieckmann Condens
- Dieckmann condensation. Wikipedia. (2023, December 2). [Link]
- Hirano, R. (2016).
- Dieckmann Condensation. Organic Chemistry Portal. (n.d.). [Link]
- Thermodynamic and kinetic reaction control. Wikipedia. (2024, January 3). [Link]
- Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. (n.d.). [Link]
- Hoye, T. R., et al. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126-131. [Link]
- Zhang, Y., et al. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis.
- Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. (n.d.). [Link]
- Petroselli, M., et al. (2020). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers, 7(12), 1461-1470. [Link]
- Dong, M. W. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Pelter, A., et al. (2017). Quantifying the Product Distribution of a Chemical Reaction by 1H NMR Spectroscopy: A Cooperative Learning Approach for the Undergraduate Organic Chemistry Laboratory.
- Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219. [Link]
- Al-Majid, A. M. A., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Chiral HPLC Separ
- A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online. (2004). E60(6), o1031-o1032. [Link]
- Gáti, T., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(19), 5786. [Link]
- Wenzel, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529-2538. [Link]
- Bycroft, B. W., et al. (1987). Total synthesis of .beta.-lactam antibiotics. Epimerization of 6(7)-aminopenicillins and cephalosporins from .alpha. to .beta. The Journal of Organic Chemistry, 52(18), 4177-4183. [Link]
- Zhang, M., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[1][17]aphthyrin-5(6H)-one. Tetrahedron, 72(4), 517-522. [Link]
- Wenzel, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529-2538. [Link]
- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. (2017). [Link]
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. mdpi.com [mdpi.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. escholarship.org [escholarship.org]
- 13. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. jackwestin.com [jackwestin.com]
- 16. Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Hydrolysis of Methyl 6-Oxopiperidine-2-carboxylate
Welcome to the technical support guide for the hydrolysis of methyl 6-oxopiperidine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical synthetic step. As a key intermediate in the synthesis of various complex molecules, successful and clean hydrolysis is paramount. However, the inherent structural features of this molecule—a chiral center alpha to a carbonyl group and a lactam ring—present unique challenges and potential side reactions.
This guide moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, offering field-proven insights to help you troubleshoot and optimize your experiments for maximal yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the saponification of this compound. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My hydrolysis is incomplete. I see a significant amount of starting material remaining in my crude product analysis. What's going wrong?
A1: Root Cause Analysis & Mitigation
Incomplete hydrolysis is typically a result of insufficient reaction kinetics or non-optimal stoichiometry. The saponification of an ester is a bimolecular reaction; its rate depends on the concentration of both the ester and the hydroxide source, as well as the temperature.[1]
Troubleshooting Steps:
-
Stoichiometry of Base: While a single equivalent of a strong base (e.g., LiOH, NaOH) is theoretically required, it is common practice to use a slight excess (1.1 to 1.5 equivalents) to drive the reaction to completion and compensate for any potential neutralization by atmospheric CO₂.
-
Reaction Time & Temperature: Ester hydrolysis can be slow, especially at low temperatures intended to prevent side reactions. If you observe unreacted starting material, consider extending the reaction time. If time is a constraint, a modest increase in temperature may be necessary, but this must be balanced against the risk of epimerization (see Q2). It is recommended to perform all aqueous washes with cold solutions to slow down the reaction kinetics of potential side reactions.[2]
-
Solvent & Solubility: The substrate must be fully dissolved for the reaction to proceed efficiently. This compound has limited solubility in water alone. A co-solvent system, such as tetrahydrofuran (THF)/water or methanol/water, is essential to create a homogenous reaction mixture. If you observe a biphasic mixture, increase the proportion of the organic solvent.
Q2: My product has lost its enantiomeric purity. Why is my chiral center epimerizing, and how can I prevent it?
A2: The Mechanism of Epimerization and Prevention Strategies
This is the most critical side reaction for this substrate. The proton on the C2 carbon (the α-carbon) is acidic due to its position between two carbonyl groups (the ester and the lactam). Under basic conditions, this proton can be abstracted to form a planar, achiral enolate intermediate.[3] Reprotonation of this intermediate during the reaction or workup can occur from either face, leading to a mixture of enantiomers (racemization) or diastereomers if other chiral centers are present.[3][4]
Prevention Strategies:
-
Choice of Base: Use a milder base. Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) as it is less prone to catalyzing epimerization in sensitive substrates.
-
Temperature Control: This is paramount. The reaction should be performed at low temperatures. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating at all costs if chiral integrity is a priority.[2]
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed.
Visualizing the Reaction Pathways
The following diagram illustrates the desired hydrolysis pathway alongside the competing side reactions of epimerization and decarboxylation.
Caption: Desired hydrolysis pathway and major side reactions.
Q3: I'm observing a significant amount of a less polar byproduct, and my final yield is low after workup. Mass spectrometry suggests a loss of CO₂. What is happening?
A3: Understanding and Preventing Decarboxylation
The desired product, 6-oxopiperidine-2-carboxylic acid, is susceptible to decarboxylation (the loss of CO₂) to form 6-oxopiperidine, particularly when heated or exposed to acidic conditions.[5] This occurs because the carboxylic acid group is positioned beta to the lactam carbonyl, creating a structure analogous to a β-keto acid, which is known to readily decarboxylate via a cyclic transition state upon heating.[6]
Mitigation Strategies:
-
Cold Acidification: The workup is a critical step. After the hydrolysis is complete, the reaction mixture should be cooled in an ice bath before acidification.
-
Careful pH Adjustment: Acidify the solution slowly with a dilute acid (e.g., 1N HCl) only to the point required to protonate the carboxylate (typically pH 3-4). Avoid using a large excess of strong acid.
-
Avoid Heat: Do not heat the aqueous solution of the product. If you need to remove solvents, do so under reduced pressure at low temperatures (rotary evaporation without heating the water bath).
Q4: What are the best general conditions for achieving a clean and high-yield hydrolysis?
A4: Recommended Starting Conditions
For a balance of reaction efficiency and minimization of side products, we recommend the following conditions as a starting point.
| Parameter | Recommendation | Rationale |
| Base | Lithium Hydroxide (LiOH·H₂O) | Milder than NaOH/KOH, reducing the risk of epimerization.[7] |
| Equivalents of Base | 1.2 eq | Sufficient to drive the reaction to completion without being excessively basic. |
| Solvent System | THF : H₂O (3:1 or 2:1) | Ensures substrate solubility and creates a homogenous reaction medium. |
| Temperature | 0 °C to Room Temperature | Minimizes the rate of epimerization.[2] |
| Workup Acid | 1N Hydrochloric Acid (HCl) | Standard for protonation; use cold and add slowly. |
| Workup Temperature | 0 - 5 °C | Crucial for preventing decarboxylation of the product. |
Experimental Protocols
Protocol 1: Recommended Hydrolysis of Methyl (S)-6-oxopiperidine-2-carboxylate
-
Reaction Setup: Dissolve methyl (S)-6-oxopiperidine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Base Addition: In a separate container, dissolve lithium hydroxide monohydrate (1.2 eq) in water. Add the LiOH solution dropwise to the cooled ester solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, gradually warming to room temperature over several hours. Monitor the disappearance of the starting material by TLC (e.g., using a 10% MeOH in DCM mobile phase) or LCMS.
-
Quenching and Workup: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.
-
Acidification: Slowly add 1N HCl dropwise while vigorously stirring, monitoring the pH. Adjust the pH to ~3.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature to yield the crude 6-oxopiperidine-2-carboxylic acid.
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve issues in your experiment.
Caption: A decision tree for troubleshooting common hydrolysis issues.
References
- Vasu, D., et al. (2025). Photocatalyzed Epimerization of Quaternary Stereocenters. PMC - NIH. [Link]
- Kawabata, T., Yahiro, K., & Fuji, K. (n.d.). Memory of chirality: enantioselective alkylation reactions at an asymmetric carbon adjacent to a carbonyl group. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon. Chemistry LibreTexts. [Link]
- AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
- Vasu, D., et al. (2025). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society. [Link]
- Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson. [Link]
- YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
- Chemguide. (n.d.). Hydrolysing Esters. Chemguide. [Link]
- Chemistry LibreTexts. (2021). 9.
- Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Chemistry Steps. [Link]
- Reddit. (2024). Hydrolysis product troubleshooting. Reddit. [Link]
- ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters.
- Master Organic Chemistry. (2022).
- Al-Dhahir, M., & Singh, P. (n.d.). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 6-Oxo-piperidine-2-carboxylic acid | 3770-22-7 [smolecule.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Synthesis of Methyl 6-oxopiperidine-2-carboxylate
This guide provides in-depth troubleshooting support for the synthesis of Methyl 6-oxopiperidine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The primary synthetic route discussed is the intramolecular Dieckmann condensation. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, ensuring higher yields, purity, and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during the synthesis, providing explanations grounded in chemical principles and offering practical solutions.
Q1: My Dieckmann condensation reaction is failing or resulting in very low yields. What are the most likely causes?
This is a common issue often traced back to reaction conditions or reagent quality. The Dieckmann condensation is an equilibrium-driven reaction, and several factors must be precisely controlled to favor the formation of the desired cyclic β-keto ester.[1][2]
Potential Causes & Solutions:
-
Insufficient or Inappropriate Base: The reaction requires at least one full equivalent of a strong base. The base not only catalyzes the initial enolate formation but, crucially, drives the reaction to completion by irreversibly deprotonating the acidic α-hydrogen of the β-keto ester product (pKa ≈ 11).[2] This final acid-base step is the thermodynamic sink of the reaction.
-
Solution: Use at least 1.1 equivalents of a strong, non-nucleophilic base. While sodium ethoxide (NaOEt) in ethanol is classic, sterically hindered bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in aprotic polar solvents (like THF or Toluene) are often superior as they minimize side reactions.[3]
-
-
Presence of Moisture or Protic Impurities: Water or alcohol impurities will quench the strong base and the reactive enolate intermediate, halting the reaction.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, dispensed under an inert atmosphere (Nitrogen or Argon). Starting diester material should be anhydrous.
-
-
Poor Quality Starting Material: The starting diester (e.g., Dimethyl 2-aminopimelate or a protected equivalent) may be impure or partially hydrolyzed.
-
Solution: Verify the purity of the starting material by NMR or GC-MS before starting the reaction. If necessary, purify the diester by distillation or column chromatography.
-
-
Incorrect Reaction Temperature: While some condensations proceed at room temperature, others require heating to overcome the activation energy. Conversely, excessive heat can promote side reactions.
-
Solution: Start the reaction at room temperature or 0 °C for base addition and enolate formation. If TLC or LC-MS analysis shows a sluggish reaction after several hours, gently heat the mixture (e.g., to 40-50 °C in THF or reflux in toluene) and monitor its progress.
-
Q2: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the common side products and how can I avoid them?
The formation of side products is often a result of competing reaction pathways or subsequent degradation of the desired product.
-
Intermolecular Claisen Condensation: If the concentration of the starting diester is too high, two molecules can react with each other instead of intramolecularly.
-
Solution: Employ high-dilution conditions. Add the diester solution slowly via a syringe pump over several hours to a solution of the base in the solvent. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular cyclization.
-
-
Hydrolysis of Ester Groups: Any residual water in the reaction or, more commonly, during aqueous work-up can lead to the hydrolysis of the methyl ester, forming the corresponding carboxylic acid.[4]
-
Solution: Use strictly anhydrous conditions. During work-up, use chilled, dilute acid for neutralization and extract the product quickly. Avoid prolonged exposure to strongly acidic or basic aqueous solutions.
-
-
Decarboxylation of the Product: As a β-keto ester, the product can undergo hydrolysis followed by decarboxylation, especially if heated under acidic or basic conditions, to yield 6-oxopiperidine.[4][5][6]
-
Solution: Maintain a neutral or slightly acidic pH during purification. Avoid excessive heating during solvent evaporation or purification. If the free acid is formed, decarboxylation becomes much more facile upon heating.[5]
-
Below is a diagram illustrating the main reaction and potential side reactions.
Sources
Technical Support Center: Synthesis of Methyl 6-oxopiperidine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-oxopiperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges encountered during this synthesis. Here, you will find a comprehensive overview of the reaction, detailed troubleshooting for common side reactions in a question-and-answer format, and validated experimental protocols.
Introduction
The synthesis of this compound, a valuable chiral building block in medicinal chemistry, is most commonly achieved via an intramolecular Dieckmann condensation of a suitable N-protected L-2-aminoadipic acid diester. While conceptually straightforward, this reaction is often plagued by a number of side reactions that can significantly impact yield, purity, and stereochemical integrity. This guide will address these challenges, providing both mechanistic explanations and practical solutions to help you optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and effective method is the Dieckmann condensation of an N-protected L-2-aminoadipic acid diester, such as N-Cbz-L-2-aminoadipic acid dimethyl ester or N-Boc-L-2-aminoadipic acid dimethyl ester. This intramolecular cyclization is base-mediated and forms the desired six-membered lactam ring structure. The choice of N-protecting group and reaction conditions are critical for success.
Q2: Why is the choice of base so critical in this reaction?
The base plays a dual role in the Dieckmann condensation: it deprotonates the α-carbon to initiate the cyclization and can also influence the stereochemical outcome. A strong, sterically hindered base is often preferred to minimize side reactions. The basicity and nucleophilicity of the chosen base can impact the extent of epimerization at the C2 position and potential side reactions with the ester groups.
Q3: What are the primary side reactions to be aware of?
The main side reactions that can occur during the synthesis of this compound are:
-
Epimerization: Loss of stereochemical purity at the C2 position.
-
Hydrolysis and Decarboxylation: Cleavage of the methyl ester and subsequent loss of the carboxyl group.
-
Intermolecular Claisen Condensation: Dimerization or polymerization of the starting material.
-
N-Acylation: Acylation of the piperidine nitrogen if it is deprotected.
Troubleshooting Guide: Common Side Reactions
Issue 1: Epimerization at the C2 Position
Q: I'm observing a loss of enantiomeric purity in my final product. What causes this epimerization and how can I prevent it?
A: Epimerization at the C2 position is a significant challenge in this synthesis and arises from the deprotonation of the α-proton of the amino ester by the base. The resulting planar enolate can be protonated from either face, leading to a racemic or diastereomeric mixture.
Causality: The acidity of the α-proton is increased by the adjacent ester group. Under basic conditions, equilibrium can be established between the desired (S)-enantiomer and the undesired (R)-enantiomer. Factors that prolong the lifetime of the enolate or facilitate proton exchange will increase the likelihood of epimerization.
Troubleshooting and Prevention:
-
Choice of Base: Employ a sterically hindered, non-nucleophilic base. Potassium tert-butoxide (KOtBu) is often a good choice as its bulkiness can disfavor the deprotonation of the sterically more hindered α-proton once the product is formed. Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS) are also excellent alternatives that provide strong basicity with low nucleophilicity. Avoid using smaller alkoxide bases like sodium ethoxide or methoxide, as they are more prone to causing epimerization.
-
Reaction Temperature: Perform the reaction at low temperatures. Lowering the temperature (e.g., -78 °C to 0 °C) can significantly reduce the rate of epimerization.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions will increase the extent of epimerization.
-
Solvent: Use a non-polar, aprotic solvent such as toluene or tetrahydrofuran (THF). Polar aprotic solvents like DMF can stabilize the enolate intermediate, potentially increasing the risk of epimerization.[1]
Issue 2: Hydrolysis and Decarboxylation
Q: My yield is low, and I'm isolating a byproduct that appears to be a piperidone without the C2-carboxylate group. What is happening?
A: This is a classic case of hydrolysis of the β-keto ester followed by decarboxylation. The product, this compound, is a β-keto ester and is susceptible to this degradation pathway, especially during acidic workup or upon heating.[1]
Causality:
-
Hydrolysis: The methyl ester at the C2 position can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.
-
Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses carbon dioxide through a cyclic transition state to form an enol, which then tautomerizes to the more stable piperidone.[2]
Troubleshooting and Prevention:
-
Workup Conditions: Avoid harsh acidic or basic conditions during the workup. A carefully controlled quench with a weak acid, such as saturated aqueous ammonium chloride, is recommended. If an acidic wash is necessary, use a dilute acid (e.g., 1N HCl) at low temperatures and for a minimal amount of time. Maintaining a neutral to slightly alkaline pH can help stabilize the β-keto acid in its deprotonated form, which is less prone to decarboxylation.[3]
-
Temperature Control: Avoid excessive heating of the reaction mixture and during purification. If distillation is required, perform it under high vacuum to keep the temperature as low as possible.
-
Purification: Column chromatography on silica gel is generally a milder purification method than distillation for this compound.
Issue 3: Intermolecular Claisen Condensation
Q: I'm observing a significant amount of high molecular weight material in my crude product. What is this and how can I avoid it?
A: The formation of high molecular weight byproducts is likely due to intermolecular Claisen condensation, where one molecule of the starting diester reacts with another, leading to dimers or polymers instead of the desired intramolecular cyclization.
Causality: While the Dieckmann condensation is generally favored for the formation of five- and six-membered rings, intermolecular reactions can compete, especially at high concentrations.[4]
Troubleshooting and Prevention:
-
High Dilution: Employing high dilution conditions is the most effective way to favor the intramolecular reaction over the intermolecular one. The reaction should be run at a low concentration of the starting diester (e.g., 0.01-0.05 M).
-
Slow Addition: Adding the diester slowly to a solution of the base can also help to maintain a low instantaneous concentration of the starting material, further promoting intramolecular cyclization.
Issue 4: N-Acylation
Q: If I use a starting material with an unprotected nitrogen, or if my protecting group is cleaved, what side reactions can I expect?
A: An unprotected piperidine nitrogen is a nucleophile and can compete with the enolate in reacting with the ester carbonyl. This can lead to N-acylation side products.
Causality: The secondary amine of the piperidine ring can act as a nucleophile and attack the ester carbonyl of another molecule, leading to amide formation and dimerization.
Troubleshooting and Prevention:
-
Use of a Stable N-Protecting Group: The use of a robust N-protecting group is essential. The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are commonly used and are stable under the basic conditions of the Dieckmann condensation.
-
Choice of Base: A non-nucleophilic, sterically hindered base will be less likely to deprotect the nitrogen.
Experimental Protocols
Protocol 1: Synthesis of (S)-N-Cbz-2-aminoadipic acid dimethyl ester
This protocol outlines the preparation of the starting material for the Dieckmann condensation.
-
To a solution of (S)-N-Cbz-2-aminoadipic acid (1 equiv.) in methanol, add trimethylsilyl chloride (2.2 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the desired product.
Protocol 2: Dieckmann Condensation for the Synthesis of (S)-Methyl 6-oxopiperidine-2-carboxylate
This protocol is optimized to minimize the common side reactions discussed above.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, prepare a solution of potassium tert-butoxide (1.1 equiv.) in anhydrous toluene under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve (S)-N-Cbz-2-aminoadipic acid dimethyl ester (1 equiv.) in anhydrous toluene.
-
Add the solution of the diester dropwise to the cooled solution of potassium tert-butoxide over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Base | Potassium tert-butoxide, LiHMDS, KHMDS | Sterically hindered, non-nucleophilic; minimizes epimerization. |
| Solvent | Toluene, THF | Aprotic, non-polar; minimizes enolate stabilization and side reactions.[1] |
| Temperature | 0 °C to -78 °C | Reduces the rate of epimerization. |
| Concentration | High Dilution (0.01-0.05 M) | Favors intramolecular cyclization over intermolecular condensation. |
| Workup | Quench with sat. aq. NH4Cl | Mild conditions to prevent hydrolysis and decarboxylation. |
Visualizing the Reaction and Side Reactions
Main Reaction Pathway
Caption: The main reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A troubleshooting guide for common issues in the synthesis.
References
- AK Lectures.
- Organic Chemistry Portal.
- Wikipedia.
- Reddit. (2024). Is beta-decarboxylation for B-dcarbonyls or B-keto acids only?[Link]
- Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
- Master Organic Chemistry. (2020).
- YouTube. (2020). Chapter 21.
- Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
- Master Organic Chemistry. (2022).
- OperaChem. (2024).
- PMC. (2022).
- Digital Commons at Buffalo State. (2021). Synthesis of Library of N-t-boc Amino ester. [Link]
- Chemistry LibreTexts. (2024). 23.
- PMC. (2014). (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. [Link]
- Google Patents. (2008).
- RSC Publishing. (2023). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]
- MDPI. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
- YouTube. (2021).
- PubMed. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. [Link]
- PMC. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. [Link]
- YouTube. (2021).
- YouTube. (2014).
- PubChem. 6-Oxopiperidine-2-carboxylic acid. [Link]
Sources
Technical Support Center: Purification of Methyl 6-oxopiperidine-2-carboxylate
Introduction
Welcome to the technical support guide for the purification of Methyl 6-oxopiperidine-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals who are actively working with this versatile intermediate. As a cyclic β-keto ester, this compound presents unique purification challenges stemming from its structural features, including keto-enol tautomerism, susceptibility to hydrolysis, and potential for dimerization. This guide provides in-depth, experience-driven solutions to common purification hurdles, ensuring you can achieve the desired purity for your downstream applications.
Our approach is rooted in a deep understanding of the chemical principles governing the behavior of this molecule. We will explore the "why" behind each recommendation, empowering you to make informed decisions in your own laboratory settings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My purified product shows two spots on TLC and broad peaks in HPLC. What is causing this, and how can I resolve it?
Answer: This is a classic issue for β-keto esters and is most likely due to keto-enol tautomerism .[1][2] The compound exists as a dynamic equilibrium between its keto and enol forms, which often have different polarities and can separate during chromatography, leading to peak broadening or the appearance of two distinct spots/peaks.[1]
Troubleshooting Steps:
-
Analytical Method Adjustment:
-
HPLC: To obtain a single, sharp peak, the interconversion between tautomers needs to be faster than the chromatographic separation. This can often be achieved by adjusting the mobile phase. Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can catalyze the keto-enol interconversion, causing the two forms to elute as a single, time-averaged peak.[1] Increasing the column temperature can also accelerate this interconversion.[1]
-
TLC: Spot doubling on TLC can be minimized by running the plate quickly and analyzing it immediately after development to reduce the time for on-plate equilibration.
-
-
Purification Strategy:
-
While you may see two spots on TLC, during column chromatography, if the equilibration is fast enough on the silica gel surface, the compound may still elute as a single, albeit potentially broad, band.
-
Focus on collecting all fractions containing your product, even if they appear as a drawn-out band. Combine these fractions for solvent evaporation. Post-purification analysis by NMR should confirm the identity of the compound, though you may still observe signals for both tautomers.
-
Q2: After column chromatography, my yield is significantly lower than expected, and I observe a baseline streak on the TLC plate. What is happening?
Answer: This problem often points to strong, sometimes irreversible, binding of your compound to the silica gel. The acidic nature of standard silica gel can interact strongly with the basic piperidine nitrogen, even though it is part of a lactam.[3][4] This can lead to significant tailing and poor recovery.
Troubleshooting Steps:
-
Silica Gel Deactivation: Before packing your column, you can deactivate the silica gel. This is done by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.1-1%).[3] Flushing the packed column with this modified eluent before loading your sample will help to neutralize the acidic silanol groups responsible for the strong binding.[3]
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support for your column chromatography.
-
Solvent System Optimization: Ensure your chosen eluent has sufficient polarity to effectively move the compound down the column. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can help to elute the compound in a tighter band.[5]
Q3: My final product has a yellowish tint, even after chromatography. What is the source of this color, and how can I remove it?
Answer: A yellow discoloration in piperidine derivatives often indicates the presence of oxidation byproducts.[6] The lactam nitrogen and the enol form of the β-keto ester can be susceptible to oxidation, especially if exposed to air and light over extended periods.
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve your purified, but colored, product in a suitable solvent (e.g., ethyl acetate or methanol). Add a small amount of activated charcoal (approximately 1-2% by weight) and stir the mixture at room temperature for 30-60 minutes. The charcoal will adsorb the colored impurities. Remove the charcoal by filtering the solution through a pad of Celite®. Evaporate the solvent to recover the decolorized product.[3]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing colored impurities. This technique is most effective when the impurity concentration is low.
-
Minimize Exposure: During workup and purification, minimize the exposure of your compound to air and strong light. Using an inert atmosphere (like nitrogen or argon) during solvent evaporation can also be beneficial.
Q4: I'm observing a new, higher molecular weight impurity in my mass spectrometry data after purification and storage. What could this be?
Answer: This is likely due to the formation of a dimer. The parent acid, Δ¹-piperidine-2-carboxylic acid, is known to readily dimerize through a Schiff base intermediate.[7][8] While the methyl ester is more stable, under certain conditions (e.g., presence of trace acid or base, prolonged heating), it can undergo intermolecular reactions.
Troubleshooting Steps:
-
Mild Purification Conditions: Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a water bath temperature below 40°C.
-
pH Control: Ensure that your workup procedure neutralizes any strong acids or bases used in the synthesis. Washing the organic layer with a mild bicarbonate solution and then brine can help.
-
Proper Storage: Store the purified this compound as a solid, if possible, in a cool, dry, and dark place under an inert atmosphere.
Purification Protocols & Methodologies
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to mitigate the challenges of tautomerism and interaction with the stationary phase.
Step-by-Step Methodology:
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your initial, least polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate) containing 0.5% triethylamine.[5]
-
Column Packing: Wet pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Equilibration: Flush the packed column with 2-3 column volumes of the initial eluent (with triethylamine) to ensure the entire stationary phase is equilibrated and deactivated.[3]
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Alternatively, perform a dry loading by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., move from 10% to 30% ethyl acetate in hexanes). The rate of the gradient will depend on the separation of your product from its impurities.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Stain with potassium permanganate or vanillin to visualize the spots. Due to tautomerism, your product might appear as a slightly elongated spot.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure, keeping the bath temperature below 40°C.
Protocol 2: Recrystallization for Final Polishing
Recrystallization is an effective final step to remove minor impurities and improve the crystalline form of the product.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test various solvent systems to find one in which the compound is sparingly soluble at room temperature but fully soluble when hot. Good starting points include ethyl acetate/hexanes, isopropanol, or acetone/water mixtures.
-
Dissolution: In an appropriately sized flask, add the crude or semi-pure solid and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for full dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface.[5] Adding a seed crystal from a previous batch can also be effective.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and then dry them under vacuum to a constant weight.[5]
Data Summary & Visualization
Table 1: Common Purification Challenges and Recommended Solutions
| Challenge | Primary Cause | Recommended Solution(s) | Analytical Observation |
| Peak Broadening/Splitting | Keto-enol tautomerism[1][2] | Acidify HPLC mobile phase; Increase column temperature.[1] | Two spots on TLC; broad or split peaks in HPLC/GC. |
| Low Recovery from Column | Strong interaction with acidic silica gel.[3] | Deactivate silica with triethylamine; use neutral alumina.[3] | Streaking on TLC; product remains on baseline. |
| Product Discoloration | Oxidation of the piperidine ring or enol form.[6] | Activated charcoal treatment; recrystallization.[3] | Yellow or brown tint in the final product. |
| Formation of Byproducts | Dimerization or hydrolysis.[7] | Use mild conditions (low heat, neutral pH); proper storage. | Higher molecular weight peaks in MS; unexpected NMR signals. |
Diagram 1: Troubleshooting Workflow for Purification
This diagram outlines a decision-making process for purifying this compound.
Caption: A decision-making workflow for purifying this compound.
Diagram 2: Keto-Enol Tautomerism
This diagram illustrates the equilibrium that poses a significant challenge in the analysis and purification of β-keto esters.
Caption: Equilibrium between the keto and enol forms of the β-keto ester.
References
- BenchChem Technical Support Team. (2025, December).
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Purification of 1-Piperidinepropanol. Benchchem.
- BenchChem Technical Support Team. (2025, December).
- Campbell, A., & Lawrie, K. (2021).
- Chromatography Forum. (2010). beta keto esters by HPLC.
- AK Scientific, Inc. (n.d.).
- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
- National Center for Biotechnology Information. (n.d.).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). The dimerization of Δ1-piperidine-2-carboxylic acid. PMC.
- MDPI. (n.d.).
- ResearchGate. (2014).
- National Center for Biotechnology Information. (n.d.). 6-Oxopiperidine-2-carboxylic acid. PubChem.
- PubMed. (1967). The dimerization of delta-1-piperidine-2-carboxylic acid.
Sources
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The dimerization of Δ1-piperidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dimerization of delta-1-piperidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 6-oxopiperidine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-oxopiperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of this key chemical intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is the yield of my Dieckmann condensation for this compound unexpectedly low?
A low yield in the Dieckmann condensation is a common issue that can often be traced back to several key factors. The intramolecular cyclization of a precursor diester, such as N-Boc-protected diethyl 2-aminoadipate, is a delicate equilibrium that can be disrupted by suboptimal reaction conditions.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion. Insufficient reaction time or a base that is not strong enough can lead to a significant amount of unreacted starting material.
-
Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or using a stronger base like potassium tert-butoxide in an anhydrous aprotic solvent.
-
-
Intermolecular Condensation: Instead of the desired intramolecular cyclization, intermolecular reactions can occur, leading to the formation of dimers or oligomers. This is particularly prevalent at higher concentrations.
-
Troubleshooting: Employ high-dilution conditions to favor the intramolecular reaction pathway. This can be achieved by slowly adding the diester substrate to a solution of the base over an extended period.
-
-
Hydrolysis of the Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the ester functional groups in both the starting material and the product, forming the corresponding carboxylic acids.[1] This is a significant issue when using alkoxide bases in their corresponding alcohol solvents, as any residual moisture will generate hydroxide ions, which readily hydrolyze esters.
-
Troubleshooting: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and freshly prepared or high-purity anhydrous bases. Consider using a non-nucleophilic base like sodium hydride in an aprotic solvent like THF or toluene to minimize hydrolysis.[1]
-
Question 2: I've isolated my this compound, but it's contaminated with a significant byproduct. How can I identify and remove it?
The nature of the byproduct will dictate the most effective purification strategy. Below are some common byproducts and methods for their identification and removal.
Common Byproducts and Their Management:
| Byproduct | Identification | Purification Strategy |
| Unreacted Starting Diester | Can be identified by its distinct retention factor (Rf) on TLC compared to the product. Its presence can be confirmed by ¹H NMR, showing characteristic signals of the open-chain diester. | Flash column chromatography on silica gel is typically effective. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the more polar product from the less polar starting material. |
| Hydrolyzed Starting Material (Diacid) | This highly polar byproduct will likely remain at the baseline on TLC. It can be detected by a change in pH of the aqueous layer during workup and can be confirmed by LC-MS. | The diacid can be removed by an aqueous wash of the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) during the workup. The carboxylate salt will be extracted into the aqueous phase. |
| Decarboxylated Product | The β-keto ester product can undergo hydrolysis and subsequent decarboxylation upon heating in the presence of acid or base to yield a ketone.[2][3] This byproduct will have a different Rf on TLC and can be identified by the absence of the ester signal and a simplified aliphatic region in the ¹H NMR spectrum. | Careful control of pH and temperature during workup and purification is crucial. If formed, this byproduct can be separated by flash column chromatography, as its polarity will differ from the desired product. |
| Intermolecular Condensation Products (Dimers/Oligomers) | These high molecular weight species will have a very low Rf on TLC and may appear as a smear. Their presence can be confirmed by mass spectrometry. | These byproducts are typically much less soluble than the desired product and may precipitate out of the reaction mixture. They can also be removed by flash column chromatography, as they will elute much later than the monomeric product. |
Experimental Protocol: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel, using a slurry method with a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elute the Column: Begin elution with a low-polarity solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, and then 3:7 hexane/ethyl acetate) to elute the compounds based on their polarity.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of the N-Boc protecting group in the synthesis of this compound?
The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the amine functionality. In this synthesis, it serves two primary purposes:
-
Prevents Unwanted Side Reactions: The Boc group deactivates the nitrogen nucleophile, preventing it from participating in intermolecular side reactions, such as amide formation with the ester groups.
-
Improves Solubility: The Boc group increases the lipophilicity of the starting diester, improving its solubility in organic solvents commonly used for the Dieckmann condensation.
The Boc group is generally stable under the basic conditions of the Dieckmann condensation but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) after the cyclization is complete.
Q2: Can epimerization occur at the C2 position during the synthesis?
Yes, epimerization at the stereocenter at the C2 position is a potential side reaction, particularly under basic conditions. The proton at the C2 position is acidic and can be abstracted by the base to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a mixture of diastereomers if other stereocenters are present or racemization if it is the only stereocenter.
Mitigation Strategies:
-
Use of a Non-nucleophilic, Hindered Base: Bases like lithium diisopropylamide (LDA) at low temperatures can favor kinetic deprotonation at the less hindered C5 position for the Dieckmann condensation, minimizing deprotonation at the C2 position.
-
Careful Control of Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can increase the likelihood of epimerization. It is crucial to monitor the reaction and stop it once the starting material has been consumed.
-
Use of Additives: In some cases, the addition of certain salts, like copper(II) chloride, has been shown to suppress epimerization in peptide synthesis, and similar strategies could be explored here.
Q3: What analytical techniques are most useful for monitoring the reaction and characterizing the byproducts?
A combination of analytical techniques is essential for a successful synthesis:
-
Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction in real-time. It allows for the visualization of the consumption of the starting material and the formation of the product and any major byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any impurities. Characteristic shifts in the proton and carbon spectra can help to distinguish between the desired product and potential byproducts like the unreacted starting material or the decarboxylated product.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product and to identify the mass of any byproducts, which is particularly useful for detecting dimers or oligomers.
Visualizing the Reaction Pathway
To better understand the synthesis and the potential for byproduct formation, the following diagrams illustrate the key reaction pathways.
Caption: Main reaction and potential side reactions.
References
- AK Lectures. (n.d.).
- Physics Wallah. (n.d.). Reaction and Mechanism of Dieckmann reaction. [Link]
- Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.
Sources
Technical Support Center: Synthesis of Methyl 6-oxopiperidine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 6-oxopiperidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you troubleshoot and optimize your reaction yields.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to this compound?
-
My yield is consistently low. What are the primary factors to investigate?
-
I'm observing significant byproduct formation. How can I improve selectivity?
-
How do I prevent racemization during enantioselective synthesis?
-
-
Troubleshooting Guide: The Dieckmann Condensation Route
-
Issue: Low Conversion of Starting Material
-
Issue: Competing Intermolecular Condensation
-
Issue: Product Decomposition During Workup
-
-
Troubleshooting Guide: Reductive Cyclization of Glutamic Acid Derivatives
-
Issue: Incomplete Reduction of the Nitro Group
-
Issue: Catalyst Poisoning and Deactivation
-
-
Experimental Protocols
-
Protocol 1: Optimized Dieckmann Condensation of Diethyl 2-aminopimelate
-
Protocol 2: Catalytic Hydrogenation of Diethyl 2-nitropimelate
-
-
References
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to this compound?
There are several established methods for synthesizing this key intermediate. The choice of route often depends on the available starting materials, desired scale, and stereochemical requirements. The most prevalent methods include:
-
The Dieckmann Condensation: This is a classic and widely used intramolecular cyclization of a diester, typically derived from pimelic acid or glutamic acid, using a strong base. It is favored for its reliability and scalability.
-
Reductive Cyclization of Glutamic Acid Derivatives: This approach often starts from L-glutamic acid, which is an inexpensive and enantiomerically pure starting material. The synthesis involves extending the side chain and then performing a reductive amination or cyclization of a nitro-diester precursor.
-
Hydrogenation of Pyridine Derivatives: Substituted pyridines, such as 2-methoxycarbonyl-6-chloropyridine, can be hydrogenated to form the piperidine ring system. This method can be efficient but may require specialized high-pressure hydrogenation equipment.
-
Enzymatic Resolutions: For achieving high enantiomeric excess, enzymatic methods can be employed to resolve a racemic mixture of the final product or a key intermediate.
My yield is consistently low. What are the primary factors to investigate?
Low yields can stem from a variety of factors, often interconnected. A systematic approach is crucial for diagnosis.
Here is a prioritized checklist for troubleshooting low yields:
-
Reagent Quality & Stoichiometry:
-
Base Strength & Purity: For Dieckmann condensations, the base is critical. Ensure you are using a sufficiently strong base (e.g., NaH, KOtBu, LDA) and that it has not degraded due to moisture exposure.[1] Insufficient base strength will result in a low concentration of the reactive enolate.[1] For reductive cyclizations, check the activity of your catalyst (e.g., Pd/C, PtO₂).
-
Substrate Purity: Impurities in the starting diester or amino-diester can interfere with the reaction. Confirm purity by NMR or GC-MS.
-
Solvent Anhydrous Conditions: Many of these reactions are highly sensitive to water. Ensure all solvents are rigorously dried, and the reaction is run under an inert atmosphere (N₂ or Ar). Moisture can quench reactive bases like NaH or LDA.[1]
-
-
Reaction Conditions:
-
Temperature: Temperature control is paramount. Dieckmann condensations may require heating to initiate, but excessive heat can promote side reactions. Conversely, some high-energy intermediates may require low temperatures for stability.
-
Concentration (High Dilution): For intramolecular reactions like the Dieckmann condensation, running the reaction at high dilution can significantly favor the desired cyclization over competing intermolecular polymerization, which is a common cause of low yields.[2]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. Incomplete reactions are a common source of low yield.
-
-
Workup & Purification:
-
pH Control: During the workup of a Dieckmann condensation, careful acidic quenching is required to protonate the enolate and afford the final β-keto ester. Ensure the pH is adjusted correctly.
-
Extraction Efficiency: Ensure your product is being efficiently extracted into the organic phase. Check the pH of the aqueous layer to minimize the solubility of the product.
-
Purification Method: Column chromatography is often necessary. Ensure your chosen solvent system provides good separation from byproducts and starting material, and that the product is stable on silica gel.
-
I'm observing significant byproduct formation. How can I improve selectivity?
Byproduct formation is typically due to competing reaction pathways. Identifying the byproduct is the first step to mitigation.
-
For Dieckmann Condensations: The primary byproduct is often a polymer or oligomer resulting from intermolecular Claisen condensation .[1][2]
-
Solution: Employ high-dilution conditions. This is achieved by adding the diester substrate slowly over a long period to a heated solution of the base and solvent. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular reaction.
-
-
Transesterification: If you are using an alkoxide base (e.g., sodium ethoxide) that does not match the ester group of your substrate (e.g., a dimethyl ester), you will generate a mixture of products.[2]
How do I prevent racemization during enantioselective synthesis?
Maintaining stereochemical integrity is critical when starting from an enantiopure precursor like L-glutamic acid. The α-proton is susceptible to epimerization under basic or acidic conditions.
-
Base Selection: The α-proton of the ester is acidic and can be removed by the base, leading to a planar enolate and loss of stereochemistry. Using a sterically hindered, non-nucleophilic base can sometimes minimize this. More importantly, the choice of when to introduce the key stereocenter and protecting group strategy is crucial.
-
Temperature Control: Lower reaction temperatures generally disfavor epimerization pathways.
-
Strategic Synthesis Design: Often, the most robust solution is to design the synthesis to avoid harsh conditions after the stereocenter is set. For instance, performing the cyclization under neutral or mildly acidic conditions, if the substrate is designed for it, is preferable. Reductive amination conditions are often mild enough to preserve stereochemistry.
Troubleshooting Guide: The Dieckmann Condensation Route
This is a powerful method for forming the 6-membered ring, but it is sensitive to conditions.
Logical Flow for Troubleshooting Dieckmann Condensation
Caption: Troubleshooting workflow for the Dieckmann condensation.
Issue: Low Conversion of Starting Material
-
Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted starting diester.
-
Cause: This is most often due to an issue with the base. The base may be too weak to deprotonate the α-carbon of the ester efficiently, or it may have been deactivated.[1]
-
Solutions:
-
Switch to a Stronger Base: If you are using an alkoxide like sodium ethoxide, consider switching to a stronger, non-nucleophilic base such as sodium hydride (60% dispersion in mineral oil), potassium tert-butoxide, or lithium diisopropylamide (LDA).[1]
-
Verify Base Quality: Bases like NaH and KOtBu are highly reactive with moisture. Use a freshly opened bottle or a properly stored reagent. Old reagents can have a layer of hydroxide or carbonate that passivates the surface.
-
Ensure Anhydrous Conditions: Any moisture in the solvent or on the glassware will quench the base.[2] Dry glassware in an oven overnight and use freshly distilled or commercially available anhydrous solvents.
-
Issue: Competing Intermolecular Condensation
-
Symptom: You observe a smear of high molecular weight species on your TLC plate or a baseline hump in your LC-MS, with a low yield of the desired cyclic product.
-
Cause: The rate of the intermolecular reaction between two diester molecules is competing with or exceeding the rate of the desired intramolecular cyclization.[2] This is particularly problematic in concentrated solutions.
-
Solutions:
-
High Dilution: This is the most effective solution. Prepare a solution of the base in your solvent (e.g., THF, toluene) and slowly add a solution of the diester over several hours using a syringe pump. This maintains a very low concentration of the diester, statistically favoring the intramolecular ring-closing reaction.
-
Solvent Choice: Non-polar solvents like toluene can sometimes favor the intramolecular cyclization. Polar aprotic solvents like THF are also commonly used and can enhance enolate stability.[3]
-
Issue: Product Decomposition During Workup
-
Symptom: The reaction appears to go to completion by TLC, but the yield after workup and purification is low.
-
Cause: The β-keto ester product can undergo reverse Claisen (Dieckmann) condensation if exposed to strong base for too long, especially at elevated temperatures.[4] Additionally, hydrolysis can occur if the workup is not handled correctly.
-
Solutions:
-
Controlled Quench: Once the reaction is complete, cool the mixture to 0 °C and quench by slowly adding a cooled, dilute acid (e.g., 1M HCl) until the pH is acidic (~3-4). This protonates the enolate and prevents reversal.
-
Avoid Strong Base in Workup: Do not use a strong basic wash during the extraction process. Use a saturated sodium bicarbonate solution if a mild basic wash is necessary to remove acidic impurities.
-
Troubleshooting Guide: Reductive Cyclization of Glutamic Acid Derivatives
This route is valued for its access to enantiopure material. A common sequence involves the formation of a γ-nitro ester followed by reductive cyclization.
Issue: Incomplete Reduction of the Nitro Group
-
Symptom: Analysis of the reaction mixture shows the presence of intermediates, such as the hydroxylamine or nitroso species, instead of the fully reduced amine required for cyclization.
-
Cause: The catalytic hydrogenation may be inefficient due to catalyst deactivation, insufficient hydrogen pressure, or inadequate reaction time.
-
Solutions:
-
Catalyst Selection & Loading: Palladium on carbon (Pd/C) is a common choice. Ensure you are using a sufficient catalyst loading (typically 5-10 mol %). If Pd/C is ineffective, consider other catalysts like platinum oxide (PtO₂, Adam's catalyst) or Raney Nickel.
-
Hydrogen Pressure: While some reductions can be done with a balloon of hydrogen, many require higher pressures. Using a Parr shaker or a similar hydrogenation apparatus at 40-50 psi of H₂ is often more effective.
-
Solvent: Protic solvents like methanol or ethanol are typically effective for these reductions as they can act as a proton source.
-
Issue: Catalyst Poisoning and Deactivation
-
Symptom: The reaction starts but then stalls, leaving a mixture of starting material and product.
-
Cause: The catalyst's active sites are blocked. This can be caused by sulfur-containing impurities in the starting material or by the formation of insoluble intermediates that coat the catalyst surface.
-
Solutions:
-
Purify the Substrate: Ensure the nitro-diester precursor is highly pure. If it was synthesized using sulfur-containing reagents, traces may remain that need to be removed by chromatography.
-
Increase Catalyst Loading: In some cases, simply increasing the amount of catalyst can overcome minor poisoning issues.
-
Filter and Add Fresh Catalyst: If the reaction stalls, it can sometimes be restarted by filtering the mixture through Celite to remove the old catalyst and adding a fresh portion.
-
Experimental Protocols
Protocol 1: Optimized Dieckmann Condensation of Diethyl 2-aminopimelate
This protocol incorporates high-dilution techniques to maximize the yield of the intramolecular cyclization.
| Parameter | Value |
| Substrate | Diethyl 2-aminopimelate (1.0 eq) |
| Base | Sodium Hydride (60% in oil, 1.2 eq) |
| Solvent | Anhydrous Toluene |
| Temperature | 110 °C (Reflux) |
| Concentration | Final effective conc. ~0.05 M |
Step-by-Step Methodology:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Base Preparation: To the flask, add anhydrous toluene (to make up 80% of the total solvent volume) and sodium hydride (1.2 eq). Heat the suspension to reflux (110 °C).
-
Substrate Addition: Dissolve the diethyl 2-aminopimelate (1.0 eq) in the remaining 20% of anhydrous toluene and add it to the dropping funnel.
-
Reaction: Add the substrate solution dropwise to the refluxing NaH suspension over 4-6 hours. After the addition is complete, allow the reaction to reflux for an additional 1 hour.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) for the disappearance of the starting material.
-
Workup: Cool the reaction to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl (aq) until the pH of the aqueous layer is ~3.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel.
Protocol 2: Catalytic Hydrogenation of Diethyl 2-nitropimelate
This protocol is designed for the efficient reductive cyclization to the lactam product.
| Parameter | Value |
| Substrate | Diethyl 2-nitropimelate (1.0 eq) |
| Catalyst | 10% Palladium on Carbon (10 mol % by weight) |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Pressure | 50 psi H₂ |
Step-by-Step Methodology:
-
Setup: Add the diethyl 2-nitropimelate (1.0 eq) and methanol to a suitable pressure vessel (e.g., a Parr bottle).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst under a stream of nitrogen. Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas to 50 psi.
-
Reaction: Shake the vessel vigorously at room temperature for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with methanol.
-
Purification: Concentrate the filtrate in vacuo. The resulting crude product is often pure enough for subsequent steps, but can be purified by chromatography if necessary.
References
- BenchChem. (2025).
- Alfa Chemistry. (n.d.).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
Sources
Technical Support Center: Stability of Methyl 6-oxopiperidine-2-carboxylate Under Basic Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 6-oxopiperidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique structure of this compound—a δ-lactam containing a stereocenter alpha to a carboxylate—presents specific stability challenges, particularly under basic conditions. This document provides in-depth explanations, troubleshooting advice, and validated protocols to help you navigate these challenges and ensure the integrity of your experimental outcomes.
Section 1: Fundamental Chemical Stability Profile
This compound is a cyclic β-amino acid derivative. Structurally, it is a δ-lactam, which is generally stable. However, the critical feature governing its reactivity under basic conditions is the ester functionality at the C2 position. The proton on this α-carbon is acidic due to the electron-withdrawing effect of the adjacent carbonyl group, making the molecule analogous to a β-keto ester.[1][2][3] This acidity is the root cause of the two primary instability pathways in the presence of a base: epimerization and saponification .
Primary Degradation Pathways
Under basic conditions, two competitive reactions can compromise the integrity of this compound.
Caption: Key instability pathways for this compound in base.
-
Epimerization: Abstraction of the acidic C2 proton by a base generates a planar enolate intermediate. Subsequent protonation can occur from either face of the molecule, leading to the regeneration of the original stereoisomer or the formation of its epimer, resulting in racemization.[2][4] This is a major concern when the stereochemical purity of the compound is critical.
-
Saponification (Ester Hydrolysis): Nucleophilic bases, such as hydroxide ions (from NaOH, KOH, LiOH), can attack the electrophilic carbonyl of the methyl ester, leading to hydrolysis.[5][6] This results in the formation of the corresponding carboxylate salt and methanol. Under typical basic conditions, this reaction is effectively irreversible because the resulting carboxylate is deprotonated and resistant to further nucleophilic attack.[7]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound with bases? The most significant and often overlooked issue is the risk of epimerization at the C2 stereocenter.[2] While ester hydrolysis is a possibility, it typically requires nucleophilic bases and specific (often aqueous) conditions. Epimerization can be triggered by a wide range of bases, including non-nucleophilic ones, leading to a loss of stereochemical integrity in the final product.
Q2: Which types of bases are most likely to cause epimerization? Strong, sterically hindered bases are particularly effective at causing epimerization by readily deprotonating the C2 position. Examples include potassium tert-butoxide (KOtBu), sodium hydride (NaH), and lithium diisopropylamide (LDA).[8] Even moderately strong organic bases like 1,8-Diazabicycloundec-7-ene (DBU) can induce epimerization, especially with prolonged reaction times or elevated temperatures. Weaker amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are generally safer but may still cause slow epimerization over time.
Q3: How can I selectively hydrolyze the methyl ester to the carboxylic acid without affecting the lactam ring? The ester is significantly more susceptible to basic hydrolysis than the δ-lactam amide bond. Standard saponification conditions are highly effective. Using 1-2 equivalents of lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a solvent mixture like methanol/water or THF/water at room temperature will typically result in clean and selective hydrolysis of the ester.[5][6][9]
Q4: What are the analytical signs of compound degradation? You should monitor your reaction for the following indicators of instability:
-
Chiral HPLC: The most definitive method for detecting epimerization. You will see the appearance of a new peak corresponding to the diastereomer (if other stereocenters are present) or enantiomer of your product.
-
¹H NMR: Epimerization can sometimes be detected by the appearance of a new set of signals for the C2 proton and adjacent protons. Saponification is clearly indicated by the disappearance of the methyl ester singlet (typically ~3.7 ppm).
-
TLC: A new spot may appear. Diastereomers can often be separated by TLC, but enantiomers will co-elute.
Section 3: Troubleshooting Guide
This section addresses specific experimental problems, their probable causes, and validated solutions.
Caption: Troubleshooting workflow for reactions involving the title compound.
Problem 1: My reaction produced a mixture of diastereomers or a racemic product.
-
Potential Cause: The base used was strong enough to deprotonate the C2 position, leading to epimerization. This is common in reactions like N-alkylations or when attempting C-C bond formations at other positions.
-
Recommended Solution:
-
Re-evaluate Your Choice of Base: The strength and type of base are critical. For reactions sensitive to epimerization, a weaker base is preferable. Consult the table below for guidance.
-
Lower the Temperature: Perform the reaction at 0 °C or -78 °C. Lower temperatures significantly decrease the rate of both deprotonation and proton exchange.
-
Minimize Reaction Time: Monitor the reaction closely by HPLC or TLC and quench it as soon as the starting material is consumed. Do not let the reaction stir unnecessarily in the presence of base.
-
Table 1: Comparison of Common Bases and Associated Risks
| Base | pKₐ of Conjugate Acid | Type | Primary Risk | Recommendation |
| NaOH, KOH, LiOH | ~15.7 | Strong, Nucleophilic | Saponification | Use only for intentional ester hydrolysis.[5][6] |
| NaH, KOtBu, LDA | >35 | Strong, Non-nucleophilic | High Risk of Epimerization | Use with extreme caution at low temperatures (-78 °C) and for short durations. |
| DBU | ~13.5 (in MeCN) | Strong, Non-nucleophilic | Moderate Risk of Epimerization | Can be used, but risk increases with temperature and time.[10] |
| K₂CO₃, Cs₂CO₃ | ~10.3 | Moderate, Nucleophilic | Low Risk of Epimerization | A good starting point for many reactions like N-alkylations. |
| TEA, DIPEA | ~10.8 | Weak, Non-nucleophilic | Very Low Risk of Epimerization | Safest choice, but may not be strong enough for all transformations. |
Problem 2: My product analysis shows complete or partial loss of the methyl ester.
-
Potential Cause: Unintended saponification has occurred. This happens if a nucleophilic base (like hydroxide) was used, or if water was present in the reaction mixture with other bases at elevated temperatures.
-
Recommended Solution:
-
Use a Non-Nucleophilic Base: Switch to bases like potassium carbonate, DBU, or DIPEA.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Avoid Protic Solvents: Use solvents like THF, DMF, or acetonitrile instead of alcohols unless the alcohol is a required reagent.
-
Section 4: Validated Protocol: Monitoring Stability During N-Alkylation
This protocol provides a self-validating method for performing a base-mediated reaction while actively monitoring for epimerization and saponification.
Objective: To perform N-benzylation of Methyl (R)-6-oxopiperidine-2-carboxylate using potassium carbonate while quantifying stereochemical integrity.
Materials:
-
Methyl (R)-6-oxopiperidine-2-carboxylate
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
Benzyl Bromide (BnBr)
-
Anhydrous Acetonitrile (MeCN)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Analytical Standards: Racemic this compound (for HPLC method development)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add Methyl (R)-6-oxopiperidine-2-carboxylate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to create a ~0.1 M solution.
-
Initial Sample (t=0): Immediately withdraw a small aliquot (~50 µL), quench it with a drop of water, dilute with mobile phase, and analyze via chiral HPLC and LC-MS to establish the initial purity and stereochemical integrity.
-
Reagent Addition: Add benzyl bromide (1.2 eq) to the stirring suspension at room temperature.
-
Monitoring: Withdraw aliquots at 1 hour, 4 hours, and upon completion (as determined by TLC/LC-MS). Quench and analyze each aliquot as described in step 3.
-
Workup: Once the reaction is complete, filter the mixture to remove K₂CO₃. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Analytical Checks (Self-Validation):
-
Chiral HPLC Analysis:
-
Method: Develop a method capable of separating the (R) and (S) enantiomers of the starting material and the corresponding product diastereomers (if applicable). Isocratic elution with a hexane/isopropanol mixture on a chiral column (e.g., Chiralpak AD-H) is a common starting point.[11]
-
Analysis: For each time point, integrate the peaks corresponding to the desired product and the undesired epimer. Calculate the diastereomeric excess (de) or enantiomeric excess (ee). A stable reaction will show no increase in the undesired epimer over time.
-
-
¹H NMR Analysis:
-
Analysis: For each time point and the final product, confirm the presence of the methyl ester singlet (~3.7 ppm) and the benzyl group protons. The absence or reduction in the integral of the methyl singlet relative to other protons indicates saponification.
-
By following this protocol, you can directly observe the impact of your chosen conditions on the stability of the molecule, allowing you to optimize for both yield and purity with confidence.
References
- AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.
- D’hooghe, M., & De Kimpe, N. (2006). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Shao, Z., Chen, J., Tu, Y., Li, L., & Zhang, H. (2003). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications.
- Tanabe, Y., & Misaki, T. (2018). Mastering β-keto esters. ResearchGate.
- Coughlin, C. R., et al. (2017). Identification of a novel biomarker for pyridoxine‐dependent epilepsy: Implications for newborn screening. Journal of Inherited Metabolic Disease.
- Lenda, F., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Crystallographic Communications.
- OperaChem. (2024). Saponification-Typical procedures. OperaChem.
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR.
- Unknown Author. (2020). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. YouTube.
- National Center for Biotechnology Information. 6-Oxopiperidine-2-carboxylate. PubChem.
- Campbell, A. D., & Lawrie, L. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing.
- Langer, C. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
- Kolyvanov, D. A., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - PubMed Central.
- Zhang, J., & Schmalz, H.-G. (2012). Au-Catalyzed Piperidine Synthesis via Tandem Acyloxy Migration/Intramolecular [3 + 2] Cycloaddition of Enynyl Esters. ResearchGate.
- Pál, T., et al. (2018). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. PMC - NIH.
- Fructos, M. R., et al. (2017). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications.
- National Center for Biotechnology Information. 6-Oxopiperidine-2-carboxylic acid. PubChem.
- Human Metabolome Database. (2014). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). HMDB.
- Ušćumlić, G. S., et al. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate.
- National Center for Biotechnology Information. (2R)-6-Oxopiperidine-2-carboxylic acid. PubChem.
- The Royal Society of Chemistry. (2015). Piperidines ESI-revised3. The Royal Society of Chemistry.
- Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. MDPI.
- van de Merbel, N., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. NIH.
- Legros, J., Dehli, J. R., & Bolm, C. (2005). A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. ResearchGate.
- Peterson, L. H., & Houghten, R. A. (2010). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH.
- Chemistry university. (2021). Saponification. YouTube.
- Lancaster, K. M., et al. (2022). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis.
- Pieber, B., & Kappe, C. O. (2016). Oxidative Cleavage of β-Substituted Primary Alcohols in Flow. American Chemical Society.
Sources
- 1. aklectures.com [aklectures.com]
- 2. researchgate.net [researchgate.net]
- 3. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. jocpr.com [jocpr.com]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Overcoming Challenges in the Scale-Up Synthesis of Methyl 6-oxopiperidine-2-carboxylate
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center. This guide is designed for researchers, chemists, and process development professionals tackling the scale-up synthesis of Methyl 6-oxopiperidine-2-carboxylate. This valuable piperidine derivative serves as a crucial building block in the synthesis of numerous pharmaceutical agents.[1][2] While laboratory-scale synthesis may appear straightforward, transitioning to pilot or manufacturing scale introduces significant challenges that can impact yield, purity, and safety.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind common issues. We will explore the intricacies of the reaction mechanism, troubleshoot frequent problems, and offer robust, self-validating procedures to ensure a successful and scalable process.
Section 1: Synthesis Pathway Overview
The most common and industrially viable route to this compound is the intramolecular Dieckmann condensation of a diester, such as dimethyl adipate or a related derivative.[3][4] This reaction involves the formation of a new carbon-carbon bond to create the six-membered piperidine ring, driven by the use of a strong base.[5]
The mechanism proceeds through several key steps:
-
Enolate Formation: A strong base, typically sodium methoxide (NaOMe), deprotonates the α-carbon of one ester group to form a nucleophilic enolate.
-
Intramolecular Cyclization: The enolate attacks the carbonyl carbon of the second ester group on the same molecule.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide leaving group to form the cyclic β-keto ester.
-
Deprotonation: A final, irreversible deprotonation of the acidic α-proton between the two carbonyls by methoxide drives the equilibrium towards the product.
-
Acidic Work-up: A final acidic quench protonates the enolate to yield the final product.
Caption: The Dieckmann condensation pathway for this compound.
While alternative routes, such as the catalytic hydrogenation of substituted pyridines, exist, they often require high-pressure equipment and specialized catalysts, making the Dieckmann condensation the more common choice for its operational simplicity at scale.[6][7]
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common issues encountered during scale-up.
Starting Materials & Reagent Handling
Q: My reaction yield is low and inconsistent, often below 60%. I suspect my reagents. What should I investigate first?
A: This is a classic scale-up problem, and your suspicion is well-founded. The primary culprit in a Dieckmann condensation is almost always the quality and handling of the base, sodium methoxide (NaOMe), and the presence of moisture.
-
Sodium Methoxide Quality and Handling: NaOMe is extremely hygroscopic and reacts exothermically with water to produce methanol and sodium hydroxide.[8][9] The hydroxide is not a strong enough base to effectively drive the condensation, leading to a stalled reaction. Furthermore, water will deactivate the NaOMe catalyst stoichiometrically.[8]
-
Actionable Insight: Always use NaOMe from a freshly opened, sealed container. For large-scale operations, transfer the powder under a nitrogen or argon atmosphere.[10] Avoid using aluminum or tin-plated containers for storage or handling.[11] If you are using a solution of NaOMe in methanol, ensure it is rigorously anhydrous.
-
-
Anhydrous Conditions: Maintaining strictly anhydrous conditions is critical for reproducibility.[10] Water can be introduced from solvents, reagents, or the reactor itself.
-
Actionable Insight: Dry all solvents rigorously before use. Toluene, a common solvent for this reaction, should be dried over calcium hydride and distilled.[10] Ensure your reactor is dried thoroughly, for instance, by azeotropic distillation with toluene before the reaction begins. The use of activated molecular sieves can also help maintain anhydrous conditions.[10]
-
Q: What are the primary safety concerns with handling sodium methoxide on a multi-kilogram scale, and what precautions are mandatory?
A: Sodium methoxide is a hazardous material, and its risks are amplified at scale. The primary concerns are:
-
Flammability and Explosivity: Dry NaOMe powder can form explosive dust clouds.[8] It reacts violently and exothermically with water, which can ignite the evolved methanol vapors.[9][12]
-
Corrosivity: It is highly corrosive and can cause severe chemical burns to skin and eyes upon contact.[8] Inhalation of the dust is also extremely dangerous.[11]
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Wear flame-retardant clothing, non-sparking safety footwear, chemical-resistant gloves, and full-face protection. For large-scale powder handling, a powered air-purifying respirator (PAPR) is recommended.[11][12]
-
Inert Atmosphere: Add the catalyst to the reactor under a nitrogen or argon blanket to prevent contact with air and moisture.[8] Use of an enclosed dispensing system or glove box is strongly advocated.[8]
-
Fire Suppression: Never use water to extinguish a NaOMe fire, as this will exacerbate the situation.[8] Class D fire extinguishers (for combustible metals) or smothering the fire with dry sand are the only safe methods.[8]
-
Spill Management: Use clean, non-sparking tools to clean up spills. Neutralize the material slowly by adding it to a large volume of alcohol before carefully adding water.[9][11]
Reaction Execution & Monitoring
Q: My reaction starts but seems to stall, leaving significant unreacted starting material. I've confirmed my reagents are dry. What else could be the problem?
A: If moisture is ruled out, the issue likely lies with reaction equilibrium or temperature control.
-
Equilibrium Control: The Dieckmann condensation is an equilibrium process.[3] The final deprotonation of the β-keto ester product is what drives the reaction to completion. If an insufficient amount of base is used (e.g., some was consumed by trace moisture), the equilibrium will not favor the product.
-
Actionable Insight: Use a slight excess of sodium methoxide (e.g., 1.1-1.2 equivalents) to ensure the reaction is driven fully to the product side.
-
-
Temperature Management: While heating can increase the reaction rate, excessive temperatures can favor the reverse (retro-Dieckmann) reaction, especially if the product is not immediately deprotonated. Additionally, poor heat transfer in a large reactor can lead to localized hot spots, causing side reactions and decomposition.
-
Actionable Insight: Maintain a consistent, moderate temperature (e.g., 50-70°C, depending on the solvent) using a well-calibrated reactor jacket.[10] Ensure good agitation to promote even heat distribution.
-
Q: I'm observing a significant amount of a high-molecular-weight byproduct that is making purification difficult. What is it and how can I prevent it?
A: You are likely seeing the result of an intermolecular Claisen condensation. Instead of the enolate attacking the other end of its own molecule, it attacks a second molecule of the starting diester. This leads to the formation of long-chain polymers, which can be difficult to remove.
Caption: Competing intramolecular vs. intermolecular condensation pathways.
-
Actionable Insight: This side reaction is concentration-dependent. The best way to favor the desired intramolecular reaction is to work under higher dilution. A common scale-up strategy is the slow addition of the starting diester to a heated solution of the base and solvent. This keeps the instantaneous concentration of the unreacted diester low, minimizing the chance of intermolecular reactions.
Work-up & Purification
Q: My product seems to be degrading during work-up and purification. Column chromatography is not an option for my 10 kg batch. What are some robust, scalable alternatives?
A: Thermal stability is a key concern for many β-keto esters.[13][14] The combination of residual acid or base and high temperatures during purification can cause decomposition. Scalable purification should focus on crystallization.
-
Controlled Quench: First, ensure your work-up is clean. Quench the reaction by slowly adding the reaction mixture to a chilled, stirred solution of a weak acid (like saturated aqueous ammonium chloride) rather than the other way around.[10] This helps control the exotherm and avoids creating localized pH extremes.
-
Crystallization Protocol:
-
After quenching and phase separation, perform a solvent swap to a suitable crystallization solvent.
-
Common solvent systems include isopropanol, ethyl acetate/heptane, or toluene/heptane.
-
Perform lab-scale screening to find a system that gives good crystal form and effectively rejects key impurities.
-
Cool the solution slowly to promote the growth of large, pure crystals. Fast crashing will trap impurities.
-
Isolate the product by filtration and wash with a cold, non-solubilizing solvent (like heptane) to remove residual mother liquor.
-
Q: What are the most common impurities I should expect in my final product after crystallization?
A: Even after crystallization, you should analyze for:
-
Unreacted Starting Material (Dimethyl Adipate): Indicates an incomplete reaction.
-
Hydrolyzed Product (6-Oxopiperidine-2-carboxylic acid): Can form if the product is exposed to acidic or basic water at elevated temperatures for extended periods.[15]
-
Solvent Residues: Ensure your drying process is effective in removing processing solvents (e.g., Toluene, Heptane, Isopropanol).
-
Polymeric Byproducts: While crystallization is effective, some oligomeric species may co-precipitate if their concentration is high.
Section 3: Recommended Scale-Up Protocol
This protocol is designed for a 100 L glass-lined reactor and assumes all safety precautions for handling sodium methoxide are in place.
Protocol: Dieckmann Condensation (10 kg Scale)
-
Reactor Preparation:
-
Ensure the 100 L reactor is clean, dry, and leak-tested.
-
Inert the reactor with dry nitrogen.
-
Charge 40 L of anhydrous toluene. Heat to reflux and distill off ~5 L of toluene to azeotropically dry the system. Cool the reactor to 50°C.
-
-
Base Addition:
-
Under a strong nitrogen flow, carefully charge sodium methoxide (1.15 kg, 21.3 mol, 1.1 eq) to the reactor. Caution: This is a hazardous operation.
-
Stir the resulting slurry at 50°C for 30 minutes.
-
-
Diester Addition:
-
Prepare a solution of dimethyl adipate (3.38 kg, 19.4 mol, 1.0 eq) in 10 L of anhydrous toluene.
-
Add this solution to the reactor via an addition funnel over 2-3 hours, maintaining the internal temperature at 50-55°C. A slight exotherm may be observed.
-
-
Reaction & Monitoring:
-
Once the addition is complete, maintain the reaction mixture at 55°C.
-
Monitor the reaction progress by taking samples periodically (e.g., every hour) and analyzing by HPLC or GC for the disappearance of dimethyl adipate. The reaction is typically complete in 3-5 hours.
-
-
Work-up & Isolation:
-
In a separate vessel, prepare a quench solution of 20 L of water and 1.5 kg of ammonium chloride. Cool this solution to 5-10°C.
-
Once the reaction is complete, cool the reactor to 20°C.
-
Slowly transfer the reaction mixture into the chilled quench solution with vigorous stirring, ensuring the temperature of the quench pot does not exceed 25°C.
-
Allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with 15 L of brine.
-
-
Crystallization & Drying:
-
Concentrate the organic layer under vacuum to a volume of ~10 L.
-
Slowly add 30 L of heptane while stirring. The product should begin to precipitate.
-
Cool the slurry to 0-5°C and stir for at least 2 hours.
-
Filter the solid product and wash the cake with 2 x 5 L of cold heptane.
-
Dry the product in a vacuum oven at 40°C until a constant weight is achieved.
-
Section 4: Data Summary
The following table provides a comparison of typical parameters and expected outcomes between lab and pilot scales.
| Parameter | Lab Scale (250 mL flask) | Pilot Scale (100 L Reactor) | Rationale for Change |
| Base Equiv. (NaOMe) | 1.05 - 1.1 eq | 1.1 - 1.2 eq | To overcome potential moisture ingress and ensure reaction drives to completion at scale. |
| Concentration | ~1 M | ~0.3 - 0.5 M | Higher dilution minimizes intermolecular side reactions.[3][16] |
| Addition Method | All reagents combined at start | Slow addition of diester to base | Controls exotherm and minimizes side reactions by keeping diester concentration low. |
| Work-up Quench | Add quench solution to flask | Add reaction mix to quench pot | Better temperature control for large-scale exotherm management. |
| Purification | Silica Gel Chromatography | Crystallization (e.g., Toluene/Heptane) | Chromatography is not economically or practically viable at large scales. |
| Expected Yield | 75 - 85% | 70 - 80% | Slight decrease in yield is common due to transfer losses and more rigorous work-up. |
| Expected Purity | >98% | >98% | Purity should be maintained through a well-developed crystallization process. |
Section 5: References
-
Santa Cruz Biotechnology. (n.d.). Sodium methoxide solution - Safety Data Sheet.
-
SCI. (n.d.). CHEMICAL INTERESTERIFICATION – PROCESS AND SAFETY MANAGEMENT.
-
Sciencemadness Wiki. (2019, October 10). Sodium methoxide.
-
ResearchGate. (2025, August 10). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives.
-
Thermo Fisher Scientific. (2024, August 29). Sodium methoxide, 5.4M (30 wt.%) solution in methanol - SAFETY DATA SHEET.
-
Organic Syntheses. (n.d.). Sodium Methoxide.
-
International Journal of ChemTech Research. (2015, August 29). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
-
CymitQuimica. (n.d.). 6-Oxo-piperidine-2-carboxylicacid.
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
-
ResearchGate. (n.d.). The structures of pipecolate derivatives.
-
PubMed. (2007, September 14). An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters.
-
PubMed. (1998, February 12). Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives.
-
ResearchGate. (2025, August 6). Synthesis of cis - and trans -(±)-3-mercaptoproline and pipecolic acid derivatives via thio-Michael addition.
-
SciSpace. (n.d.). Attempts to prepare 1-methyl-2-methoxypiperidine. the hydrogenation of certain pyridine derivatives.
-
PMC - NIH. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization.
-
ACS Publications. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides.
-
YouTube. (2024, April 19). Lec8 - Crossed Claisen Condensations and the Dieckmann Reaction.
-
YouTube. (2018, September 21). 21.6b Dieckmann Condensation Reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. asianpubs.org [asianpubs.org]
- 7. scispace.com [scispace.com]
- 8. soci.org [soci.org]
- 9. Sodium methoxide - Sciencemadness Wiki [sciencemadness.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.ie [fishersci.ie]
- 13. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 6-Oxo-piperidine-2-carboxylicacid | CymitQuimica [cymitquimica.com]
- 16. An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Impurities in Commercial Methyl 6-oxopiperidine-2-carboxylate
Welcome to the technical support center for Methyl 6-oxopiperidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to anticipate, identify, and troubleshoot common issues related to impurities in commercial batches of this compound.
I. Understanding the Landscape of Potential Impurities
The purity of starting materials is paramount in any synthetic endeavor. In the case of this compound, a number of potential impurities can arise from its synthesis, degradation, and storage. A foundational understanding of these will enable you to proactively address potential experimental variabilities.
The most common industrial synthesis of the piperidine core of this compound involves a Dieckmann cyclization of an appropriate amino-diester. This intramolecular condensation is a powerful tool for forming the six-membered ring.[1][2] However, like any chemical transformation, it is not without the potential for side reactions and the introduction of impurities.
Below is a logical workflow for considering and identifying potential impurities:
Caption: A logical workflow for the identification and mitigation of impurities.
II. Frequently Asked Questions (FAQs) about Impurities
This section addresses common questions regarding impurities in commercial this compound.
Q1: What are the most likely synthesis-related impurities I might encounter?
A1: Given that the core synthesis often relies on the Dieckmann cyclization of a protected amino-diester, several byproducts can theoretically form.
-
Unreacted Starting Materials: The most straightforward impurities are residual starting materials. In the case of a Dieckmann cyclization, this would be the acyclic diester precursor.
-
Byproducts of Incomplete Cyclization: The reaction may not proceed to completion, leaving behind partially reacted intermediates.
-
Products of Side Reactions: The basic conditions of the Dieckmann condensation can promote other reactions. For instance, if there are other enolizable protons, alternative cyclizations or intermolecular condensations could occur, although typically in minor amounts.[1]
-
Impurities from Starting Materials: The purity of the initial amino acid and the reagents used to form the diester will directly impact the final product.
| Potential Synthesis-Related Impurity | Potential Origin | Typical Analytical Signature |
| Acyclic amino-diester | Incomplete Dieckmann cyclization | Signals corresponding to the open-chain precursor in ¹H and ¹³C NMR. A distinct peak in HPLC with a different retention time. |
| Positional Isomers | Alternative enolization during cyclization | Complex multiplets in NMR, additional peaks in HPLC that may be close to the main product. |
| Intermolecular Condensation Products | Dimerization or polymerization of the starting diester | Higher molecular weight species observable by mass spectrometry. Potential for broad, unresolved peaks in HPLC. |
Q2: Can this compound degrade over time? What are the likely degradation products?
A2: Yes, like any ester, this compound is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic conditions.
-
Hydrolysis Product: The primary degradation product is the corresponding carboxylic acid, 6-oxopiperidine-2-carboxylic acid. This can occur due to exposure to atmospheric moisture over long-term storage.
-
Oxidative Degradation: While less common for this specific molecule, oxidative degradation can be a concern for many organic compounds. Forced degradation studies, often involving exposure to oxidizing agents, are used to identify potential oxidative impurities.[3]
A forced degradation study is a systematic way to explore potential degradation pathways.[4]
Caption: A typical workflow for a forced degradation study.
Q3: What are common process-related impurities that might be present?
A3: These are impurities introduced during the manufacturing process that are not directly related to the core chemical reaction.
-
Residual Solvents: Organic solvents are used throughout the synthesis and purification process. While manufacturers strive to remove them, trace amounts may remain. Common solvents in pharmaceutical synthesis include methanol, ethanol, acetone, and ethyl acetate.[5][6] The ICH Q3C guidelines provide permissible daily exposure limits for various residual solvents.
-
Reagents and Catalysts: Reagents used in the synthesis or catalysts may be carried through to the final product in trace amounts.
-
Extractables and Leachables: These are chemical entities that can migrate from manufacturing equipment, container closure systems, or packaging into the product.[7][8][9][10] This is a greater concern for liquid formulations but can also be relevant for solid products over long storage periods.
| Impurity Class | Examples | Regulatory Guideline |
| Residual Solvents | Methanol, Ethanol, Acetone, Toluene | ICH Q3C |
| Elemental Impurities | Heavy metals from catalysts or reactors | ICH Q3D |
| Extractables & Leachables | Phthalates, antioxidants from plastics | ICH Q3E (in development)[11] |
III. Troubleshooting Guide: A Practical Q&A Approach
This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.
Problem 1: My NMR spectrum shows unexpected peaks.
Q: I've run a ¹H NMR of my commercial this compound and I see small, unidentifiable peaks. What should I do?
A:
-
Check for Common Solvents: First, compare the chemical shifts of the unknown peaks to standard tables of common laboratory solvents.[3] Residual solvents from the synthesis or even from your NMR solvent can be a source of these signals.
-
Look for the Hydrolysis Product: The most likely degradation product is the carboxylic acid. Look for a broadened peak that might correspond to the carboxylic acid proton and a slight shift in the peaks of the piperidine ring protons.
-
Consider Starting Materials: If you have access to the likely starting materials for the synthesis, compare their NMR spectra to the impurities in your product.
-
Perform a Spiking Study: If you have a hypothesis about the identity of an impurity, you can "spike" your sample with a small amount of the suspected compound and see if the corresponding peak in the NMR spectrum increases in intensity.
-
Utilize 2D NMR: If the impurity is present in a sufficient concentration, 2D NMR techniques like COSY and HSQC can help to elucidate its structure.
Problem 2: My HPLC analysis shows multiple peaks.
Q: My HPLC chromatogram shows a main peak for the product, but also several smaller, unresolved peaks. How can I identify these?
A:
-
Optimize Your HPLC Method: The first step is to improve the chromatographic separation. You can try adjusting the mobile phase composition, gradient, flow rate, or temperature. Using a different column chemistry may also provide better resolution.
-
Use a Mass Spectrometer (LC-MS): Coupling your HPLC to a mass spectrometer is the most powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of each peak can provide the molecular weight of the impurity, which is a critical piece of information for its identification.
-
Consider Diastereomers: If the synthesis is not stereospecific, you may have diastereomers of your product, which can often be separated by chiral HPLC.
-
Inject a Blank: To rule out contamination from your solvent or system, inject a blank (your mobile phase) and ensure that the extraneous peaks are not present.
Problem 3: My reaction is not proceeding as expected.
Q: I'm using this compound in a subsequent reaction, but the yield is low or I'm seeing unexpected side products. Could impurities be the cause?
A:
Absolutely. The reactivity of your starting material can be significantly affected by impurities.
-
Reactive Impurities: If your starting material contains unreacted precursors or reactive byproducts, these can compete in your desired reaction, leading to lower yields and the formation of new, unexpected side products.
-
Catalyst Poisoning: Trace impurities, particularly those containing sulfur or certain metals, can poison catalysts used in subsequent steps (e.g., in a hydrogenation reaction).
-
Inaccurate Stoichiometry: If your starting material has a significant percentage of impurities, your calculated stoichiometry for the reaction will be incorrect, which can impact the reaction outcome.
Troubleshooting Steps:
-
Re-purify the Starting Material: If you suspect impurities are the issue, consider re-purifying your commercial this compound by recrystallization or column chromatography.
-
Perform a Small-Scale Test Reaction: Before committing to a large-scale reaction, run a small-scale test with the purified starting material to see if the outcome improves.
-
Consult the Supplier: Contact the technical support department of the supplier. They may have additional information on the purity of the specific batch you are using.
IV. Conclusion: A Proactive Approach to Purity
While manufacturers of fine chemicals strive for high purity, the reality of organic synthesis and large-scale production means that impurities are almost always present to some extent. As a scientist, a proactive and informed approach to identifying and mitigating the effects of these impurities is crucial for the success and reproducibility of your research. By understanding the potential sources of impurities in commercial this compound and by employing the troubleshooting strategies outlined in this guide, you can navigate the challenges of working with this valuable synthetic intermediate with greater confidence and success.
V. References
-
Single Use Support. (2022, April 12). Extractables and leachables: definitions, differences & facts. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]
-
Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry Class Notes. Retrieved from [Link]
-
SK pharmteco. (n.d.). Extractables and Leachables. Retrieved from [Link]
-
PPD. (2022, April 18). Understanding Extractables and Leachables Testing and Analysis. Retrieved from [Link]
-
Pharmaceutical Technology. (2002, November 1). Residual Solvent Analysis in Pharmaceuticals. Retrieved from [Link]
-
PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
CASSS. (n.d.). Extractables and Leachables: New ICH Q3E Guidance, Common Practices and Challenges (single use). Retrieved from [Link]
-
USP-NF. (n.d.). Organic solvents are used in the synthesis of active pharmaceutical ingredients (API). Retrieved from [Link]
-
IUCrData. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]
-
Common Organic Chemistry. (2012, May 31). WO 2012/069948 Al. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
Pharmaceutical Technology Europe. (2004, July 1). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. Retrieved from [Link]
Sources
- 1. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 2. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. pharmatutor.org [pharmatutor.org]
- 4. asianjpr.com [asianjpr.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pharmtech.com [pharmtech.com]
- 7. susupport.com [susupport.com]
- 8. skpharmteco.com [skpharmteco.com]
- 9. Extractables and Leachables [usp.org]
- 10. ppd.com [ppd.com]
- 11. casss.org [casss.org]
Technical Support Center: Optimizing the Intramolecular Cyclization for 6-Oxopiperidine-2-Carboxylate Synthesis
Welcome to the technical support center for the synthesis and optimization of 6-oxopiperidine-2-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this reaction effectively in your own laboratory settings.
Section 1: Understanding the Core Reaction Mechanism
The formation of the 6-oxopiperidine-2-carboxylate ring system is fundamentally an intramolecular cyclization reaction, often referred to as a lactamization. One of the most robust and widely employed methods to achieve this is the Dieckmann Condensation , an intramolecular variation of the Claisen condensation.[1][2] This reaction involves the base-mediated cyclization of a diester to form a β-keto ester.
The general mechanism proceeds as follows:
-
Enolate Formation: A strong base abstracts an acidic α-proton from one of the ester groups to form an enolate nucleophile.
-
Intramolecular Attack: The enolate attacks the carbonyl carbon of the second ester group within the same molecule.
-
Ring Closure & Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating an alkoxide leaving group to form the cyclic β-keto ester.
-
Deprotonation (Driving Force): The resulting product has a highly acidic proton between the two carbonyls. The base used in the reaction irreversibly removes this proton, driving the equilibrium towards the cyclized product.[3]
-
Acidic Workup: A final acidic quench protonates the enolate to yield the final 6-oxopiperidine-2-carboxylate product.
Caption: General mechanism of the Dieckmann Condensation.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the cyclization reaction in a direct question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction yield is consistently low or I'm only recovering starting material. What are the primary factors to investigate?
A: Low yield is the most frequent challenge and can stem from several sources. A systematic approach is key.
-
Reaction Concentration (Intra- vs. Intermolecular): At high concentrations, the reactive enolate of one molecule can react with the ester of another molecule, leading to intermolecular polymerization instead of the desired intramolecular cyclization.[4]
-
Solution: Run the reaction under high-dilution conditions (e.g., 0.01-0.05 M). A slow addition of the substrate to a solution of the base via syringe pump can further favor the intramolecular pathway.
-
-
Base Selection and Activity: The choice of base is critical for the initial deprotonation.
-
Insufficient Strength: If the base is not strong enough to deprotonate the α-carbon of the ester (pKa ~25), the reaction will not initiate. Alkoxides like sodium ethoxide (NaOEt) are often used, but stronger, non-nucleophilic bases like Sodium Hydride (NaH), Lithium Hexamethyldisilazide (LHMDS), or Potassium tert-butoxide (KOtBu) are generally more reliable.[5]
-
Degraded Base: NaH can be passivated by an outer layer of NaOH if not handled under strictly anhydrous conditions. LHMDS solutions can degrade over time.
-
Solution: Use a fresh, high-quality base. If using NaH, wash it with anhydrous hexanes prior to use to remove mineral oil and any surface oxidation. Titrate organometallic bases like LHMDS if their molarity is in doubt.
-
-
Temperature Control: Temperature affects both reaction rate and the stability of intermediates and reagents.
-
Too Low: The reaction may be too slow to proceed to completion within a reasonable timeframe.
-
Too High: This can lead to decomposition of the starting material or product, especially under harsh basic conditions.[5]
-
Solution: For highly reactive bases like LHMDS, initial deprotonation is often performed at low temperatures (-78 °C) to control reactivity, followed by warming to room temperature or gentle heating to drive the cyclization.[5] For NaH, reactions are typically run at room temperature or with gentle heating (e.g., 40-50 °C in THF).
-
-
Reaction Atmosphere and Solvents: The enolate intermediate is highly sensitive to proton sources.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.
-
Problem: Multiple Products & Sample Impurity
Q: My crude NMR/TLC shows multiple spots, suggesting significant side products. What are the likely culprits?
A: The formation of side products often points to issues with stereochemical control, competing reaction pathways, or decomposition.
-
Epimerization: The α-proton at the C2 position (bearing the carboxylate) is acidic and can be removed by the base, leading to a loss of stereochemical integrity (epimerization) if you are starting with a chiral substrate.
-
Solution: Use exactly one equivalent of base to minimize excess base that can cause epimerization after the product is formed. Alternatively, a slow addition of the substrate to the base ensures the base is consumed quickly. Performing the reaction at the lowest effective temperature can also mitigate this.
-
-
Intermolecular Condensation Products: As mentioned above, if the concentration is too high, you will form linear dimers or oligomers. These are often difficult to separate from the desired product.
-
Solution: Adhere strictly to high-dilution protocols.
-
-
Decomposition: Harsh basic conditions and elevated temperatures can cause decomposition of the starting diester or the β-keto ester product.[5]
-
Solution: Optimize the reaction temperature and time. Do not let the reaction run for an excessively long period once TLC indicates the starting material is consumed. A milder base or catalyst system might be necessary.
-
Problem: Inconsistent Results & Poor Reproducibility
Q: My reaction works well sometimes but fails on other attempts. How can I improve reproducibility?
A: This classic problem almost always traces back to meticulous experimental technique.
-
Reagent Quality: The "same" reagent from a different bottle or a bottle that has been opened multiple times can have vastly different activity.
-
Solution: Use solvents from freshly opened bottles or a purification system. Use fresh, high-purity base. If synthesizing your own starting material, ensure it is fully purified and dried before the cyclization step.
-
-
Inert Atmosphere Technique: Small leaks in your apparatus can introduce moisture and oxygen, which will quench the enolate and degrade reagents.
-
Solution: Use high-quality glassware with well-fitting joints. Lightly grease all joints. Ensure a good seal on septa and maintain a positive flow of inert gas, confirmed with an oil bubbler.
-
-
Precise Control: Small variations can have a large impact.
-
Solution: Use calibrated thermometers for temperature baths. Use consistent stirring rates. For slow additions, a syringe pump provides superior control over manual dripping from an addition funnel.
-
Caption: A troubleshooting workflow for low reaction yield.
Section 3: Frequently Asked Questions (FAQs)
Q: What are the pros and cons of different bases for a Dieckmann-type cyclization?
A: The choice of base is a critical optimization parameter.
| Base | Pros | Cons | Recommended Use Case |
| NaH | Inexpensive, non-nucleophilic, easy to handle as a dispersion. | Can be slow, activity varies, requires removal of mineral oil. | General screening and scale-up where cost is a factor. |
| KOtBu | Stronger than alkoxides, soluble in THF, relatively inexpensive. | Can be sterically hindered, potentially nucleophilic at high temps. | Good for substrates resistant to weaker bases. |
| LHMDS/KHMDS | Very strong, highly soluble, non-nucleophilic, kinetically fast. | Expensive, moisture-sensitive, requires low temperatures. | Difficult cyclizations or when precise stoichiometric control is needed. |
| NaOEt/NaOMe | Very inexpensive, classic choice. | Can cause ester exchange (transesterification), equilibrium issues. | Only when the ester is also an ethyl/methyl ester, respectively. |
Q: Beyond the Dieckmann condensation, are there other modern methods for this cyclization?
A: Yes, while the Dieckmann is a workhorse, other methods offer different advantages, particularly in terms of mildness and selectivity.
-
Peptide Coupling Reagents: One can approach this as an intramolecular amide bond formation. Starting from the mono-acid mono-ester of the aminoadipic acid derivative, standard peptide coupling reagents (e.g., HOBt/PyBOP) can effect the cyclization under much milder conditions.[6] This is particularly useful for sensitive substrates.
-
Enzymatic Methods: Biocatalysis using enzymes like carboxylic acid reductases (CARs) or lipases can form lactams from amino acids or amino esters.[4][7] These methods offer exceptional chemo- and stereoselectivity but require specialized expertise and screening.[8]
-
Metal-Catalyzed C-H Activation: Advanced methods using palladium catalysis can form γ-lactams directly from C-H bonds of amino acid derivatives, offering novel synthetic routes.[9] These are powerful but often require specialized ligands and optimization.
Q: How can I purify my final 6-oxopiperidine-2-carboxylate product?
A: Purification strategy depends on the properties of your specific derivative.
-
Extraction: After quenching the reaction with acid, the product can be extracted into an organic solvent like ethyl acetate or dichloromethane. A key step is to wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purification.[5] A gradient elution, for example, starting with 9:1 Hexanes:Ethyl Acetate and gradually increasing the polarity, is often effective.
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an excellent way to achieve high purity.
Section 4: A General Experimental Protocol
This protocol is a representative example of a Dieckmann condensation for synthesizing an ethyl 6-oxopiperidine-2-carboxylate derivative. Note: This is a starting point and must be optimized for your specific substrate.
Protocol: Synthesis of Ethyl 1-benzyl-6-oxopiperidine-2-carboxylate
-
Preparation (Inert Atmosphere):
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under a positive pressure of Argon.
-
To the flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the NaH three times with anhydrous hexanes (5 mL each) to remove the oil, carefully decanting the hexanes each time under Argon.
-
Add 100 mL of anhydrous tetrahydrofuran (THF).
-
-
Reaction:
-
In a separate flame-dried flask, dissolve the starting material, diethyl 2-(N-benzylamino)adipate (1.0 equivalent), in 50 mL of anhydrous THF.
-
Using a syringe pump, add the substrate solution to the stirred NaH suspension in THF over a period of 2 hours.
-
After the addition is complete, gently heat the reaction mixture to 50 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 4-6 hours).
-
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Very carefully and slowly, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[5]
-
Once gas evolution has ceased, add 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to yield the title compound.
-
References
- Carboxylic acid reductases enable intramolecular lactamization reactions. (2022). Green Synthesis and Catalysis.
- Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species.PubMed Central.
- Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. (2011). Molecules.
- Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides.PubMed Central.
- A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2007). Acta Crystallographica Section E.
- 6-Oxo-piperidine-2-carboxylic acid | 3770-22-7.Smolecule.
- Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. (2015). Journal of Chemistry.
- Optimization of the reaction conditions.ResearchGate.
- Optimization of the cyclization reaction conditions.ResearchGate.
- Horse Liver Alcohol Dehydrogenase-Catalyzed Oxidative Lactamization of Amino Alcohols. (2018). ACS Catalysis.
- Oxidative Lactamization of Amino Alcohols: An Overview. (2020). Journal of Chemistry Letters.
- 6-Oxo-piperidine-2-carboxylicacid.CymitQuimica.
- Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. (2020). Communications Biology.
- Dieckmann condensation – An Intramolecular Claisen Reaction.Chemistry Steps.
- Dieckmann condensation.Wikipedia.
- Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry.
- The Dieckmann Condensation. (1967). Organic Reactions.
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buy 6-Oxo-piperidine-2-carboxylic acid | 3770-22-7 [smolecule.com]
- 9. Ligand Enabled Pd(II)-Catalyzed γ-C(sp3)─H Lactamization of Native Amides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Methyl 6-oxopiperidine-2-carboxylate vs pyroglutamic acid in synthesis
An In-Depth Guide to Chiral Lactam Building Blocks: Methyl 6-Oxopiperidine-2-carboxylate vs. Pyroglutamic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the strategic selection of a starting material is paramount, often dictating the efficiency, cost, and stereochemical outcome of a synthetic route. Both pyroglutamic acid and this compound are cyclic lactams that serve as powerful chiral synthons. However, their structural differences—a five-membered pyrrolidinone versus a six-membered piperidinone ring—place them in distinct classes of utility. This guide provides a detailed comparison of these two building blocks, grounded in their chemical properties, synthetic accessibility, and strategic applications, to inform the rational design of complex molecular architectures.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between these two molecules lies in their core scaffold. Pyroglutamic acid, a derivative of the natural amino acid L-glutamic acid, provides a rigidified five-membered pyrrolidinone core. In contrast, this compound features a more flexible six-membered piperidinone ring. This seemingly small difference has profound implications for their reactivity, conformational behavior, and the types of target molecules they can efficiently generate.
| Property | (L)-Pyroglutamic Acid | Methyl (S)-6-oxopiperidine-2-carboxylate |
| Structure | ||
| Molecular Formula | C₅H₇NO₃ | C₇H₁₁NO₃ |
| Molecular Weight | 129.11 g/mol | 157.17 g/mol |
| Core Scaffold | 5-membered Pyrrolidinone (δ-Lactam) | 6-membered Piperidinone (ε-Lactam) |
| Key Functional Groups | Carboxylic Acid, Lactam | Methyl Ester, Lactam |
| Origin & Availability | Chiral Pool; readily available and inexpensive via cyclization of L-glutamic acid.[1][2] | Synthetic; requires multi-step synthesis, making it a more specialized and costly starting material.[3][4] |
| Inherent Chirality | Commercially available in high enantiopurity as both (L) and (D) forms.[5] | Chirality must be established during synthesis (e.g., via asymmetric catalysis or from a chiral precursor). |
The Strategic Choice: Synthetic Utility and Applications
The decision to use pyroglutamic acid versus a 6-oxopiperidine derivative is almost exclusively driven by the target scaffold. One is the preeminent choice for pyrrolidine-based structures, while the other serves as a cornerstone for piperidine synthesis.
Pyroglutamic Acid: A Privileged Synthon from the Chiral Pool
Pyroglutamic acid is celebrated in organic synthesis as a "privileged asymmetric precursor".[2][6][7] Its inclusion in the chiral pool —the collection of abundant, enantiopure compounds from nature—is its greatest asset.[8][9] This eliminates the need for developing and optimizing asymmetric methods to install the initial stereocenter, saving significant time and resources.
Its synthetic versatility stems from the presence of three distinct functional handles: the lactam carbonyl, the carboxylic acid, and the lactam N-H group.[6][7] This allows for a wide array of selective transformations.
-
Reduction: The carboxylic acid can be selectively reduced to form pyroglutaminol, a key intermediate for chiral ligands and alkaloids. The lactam carbonyl can also be reduced to generate proline derivatives.[7]
-
Alkylation/Acylation: The lactam nitrogen can be easily functionalized after deprotonation.
-
Ring Functionalization: The α-carbon to the carboxylate can be manipulated, and various methods exist for introducing substituents at the C3 and C4 positions.[5]
Key Applications:
-
Constrained Amino Acids & Peptidomimetics: Its rigid structure is used to introduce conformational constraints in peptides.[5][10]
-
Bioactive Alkaloids: It is a cornerstone for the synthesis of numerous pyrrolizidine and indolizidine alkaloids.[11]
-
Pharmaceuticals: It has been instrumental in synthesizing Angiotensin-Converting Enzyme (ACE) inhibitors and other neurologically active compounds.[2][6][12][13]
Caption: Synthetic pathways originating from pyroglutamic acid.
This compound: A Gateway to Piperidine Scaffolds
The primary challenge and opportunity lie in its stereoselective synthesis.[14][15] Methods often involve asymmetric cyclization reactions, such as intramolecular aza-Michael additions or ring-closing metathesis, to set the desired stereochemistry.[16] Once formed, the molecule offers two key handles for diversification:
-
Ester Group (C2): Can be hydrolyzed, reduced, or used as a handle for chain extension.
-
Lactam Ring: Can be N-functionalized or subjected to alpha-functionalization at C3 or C5.
Key Applications:
-
Neuraminidase Inhibitors: The substituted piperidine/cyclohexene core is central to antiviral drugs like Oseltamivir (Tamiflu®). While Oseltamivir itself is often synthesized from shikimic acid, piperidinone derivatives serve as crucial building blocks for novel analogues and alternative synthetic routes.[17][18][19]
-
Alkaloids and Bioactive Molecules: Many complex natural products, such as those in the indolizidine and quinolizidine families, are built upon a piperidine core.
-
Selective Receptor Modulators: The piperidine scaffold is frequently used in the design of ligands for CNS targets, such as muscarinic receptors.[15]
Sources
- 1. L-pyroglutamic acid – description and application - Georganics [georganics.sk]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Oxo-piperidine-2-carboxylicacid | CymitQuimica [cymitquimica.com]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral pool - Wikipedia [en.wikipedia.org]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. guidechem.com [guidechem.com]
- 12. Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyroglutamic acid improves learning and memory capacities in old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 17. mdpi.com [mdpi.com]
- 18. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research-portal.uu.nl [research-portal.uu.nl]
Navigating the Synthesis of Substituted Piperidines: A Comparative Guide to Amine Protecting Groups for Methyl 6-oxopiperidine-2-carboxylate
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. Its synthesis and functionalization, however, often require a strategic approach to protecting group chemistry. Methyl 6-oxopiperidine-2-carboxylate, a versatile building block, presents a classic challenge: how to selectively modify the ester or ketone moiety without interference from the nucleophilic secondary amine. This guide provides an in-depth comparison of common amine protecting groups, offering experimental insights to inform the rational design of synthetic routes.
The Imperative of Orthogonal Protection
The reactivity of this compound lies in its three principal functional groups: a secondary amine, a methyl ester, and a ketone. The amine's nucleophilicity and basicity can lead to undesired side reactions, such as self-condensation or reaction with electrophilic reagents intended for other parts of the molecule. Protecting the amine is therefore paramount for achieving controlled and selective transformations.
The ideal protecting group strategy is "orthogonal," meaning each protecting group can be removed under specific conditions without affecting the others.[1][2] This allows for the sequential manipulation of the different functional groups within the molecule. For instance, one might wish to hydrolyze the ester under basic conditions while keeping the amine protected, or reduce the ketone without affecting the amine or ester. The choice of the N-protecting group is therefore a critical decision that dictates the entire synthetic sequence.
A Comparative Analysis of Key Amine Protecting Groups
This guide focuses on three of the most widely employed amine protecting groups in organic synthesis: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). Each possesses a unique set of properties regarding its introduction, stability, and cleavage, making them suitable for different synthetic strategies.
Data Presentation: A Head-to-Head Comparison
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability Profile | Key Considerations |
| Boc (tert-butyloxycarbonyl) |
ngcontent-ng-c3402157373="" class="ng-star-inserted"> | (Boc)₂O, base (e.g., NaOH, DMAP), various solvents.[3][4] | Strong acid (e.g., TFA, HCl).[5][6] | Stable to base, nucleophiles, and catalytic hydrogenation.[3] | Acid-labile nature may not be suitable for subsequent acid-catalyzed reactions. The tert-butyl cation formed during deprotection can cause side reactions.[7] |
| Cbz (benzyloxycarbonyl) |
ngcontent-ng-c3402157373="" class="ng-star-inserted"> | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, Na₂CO₃).[8] | Catalytic hydrogenolysis (H₂, Pd/C).[8][9] Can also be cleaved by strong acids (e.g., HBr/AcOH).[10] | Stable to acidic and basic conditions.[5] | Not compatible with reactions involving catalytic hydrogenation. The catalyst can sometimes be pyrophoric.[11] |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃, pyridine).[12][13] | Base (e.g., 20% piperidine in DMF).[14][15] | Stable to acid and catalytic hydrogenation.[12] | Base-lability makes it unsuitable for subsequent base-catalyzed reactions. The dibenzofulvene byproduct must be scavenged.[15] |
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of this compound, explaining the rationale behind the experimental choices.
Boc Protection and Deprotection Workflow
The Boc group is an excellent choice when subsequent reactions are planned under basic or neutral conditions. Its introduction is straightforward, and its removal is typically clean and high-yielding.
Caption: Boc protection and deprotection workflow.
Protocol for Boc Protection:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of dichloromethane (DCM) and water. The biphasic system facilitates the reaction of the water-soluble amine with the organic-soluble Boc anhydride.
-
Addition of Reagents: Add sodium hydroxide (1.1 eq) to deprotonate the amine, enhancing its nucleophilicity. Cool the mixture to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected product.
Protocol for Boc Deprotection:
-
Dissolution: Dissolve the N-Boc protected piperidine (1.0 eq) in DCM.
-
Acid Addition: Cool the solution to 0°C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise. The strong acid protonates the carbamate, initiating cleavage.[16]
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture to remove excess TFA. Dissolve the residue in a suitable organic solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product, dry the organic layer, and concentrate to obtain the deprotected amine.
Cbz Protection and Deprotection Workflow
The Cbz group is a robust protecting group, stable to a wide range of conditions, making it ideal for multi-step syntheses. Its removal via catalytic hydrogenolysis is a mild and efficient process.
Caption: Cbz protection and deprotection workflow.
Protocol for Cbz Protection:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Addition of Reagents: Add sodium bicarbonate (2.0 eq) to act as a base. Cool the mixture to 0°C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Work-up: Perform an aqueous work-up, extract the product with an organic solvent, dry, and concentrate to obtain the N-Cbz protected piperidine.
Protocol for Cbz Deprotection:
-
Setup: Dissolve the N-Cbz protected compound (1.0 eq) in methanol in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask and stir the mixture vigorously at room temperature.[11][17]
-
Work-up: Upon completion (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[11]
Logical Framework for Selecting the Optimal Protecting Group
The choice of protecting group is dictated by the planned synthetic route. The following decision tree illustrates a logical approach to this selection process.
Caption: Decision tree for protecting group selection.
Conclusion
The strategic selection and application of amine protecting groups are fundamental to the successful synthesis and manipulation of complex molecules like this compound. The Boc, Cbz, and Fmoc groups each offer a distinct set of advantages and are amenable to specific, orthogonal deprotection strategies. By carefully considering the stability and reactivity of these groups in the context of the overall synthetic plan, researchers can navigate the complexities of piperidine chemistry with precision and efficiency. This guide provides the foundational knowledge and practical protocols to empower scientists in the rational design of their synthetic endeavors.
References
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Davies, S. G., & Ichihara, O. (1996). Orthogonal N,N-deprotection strategies of β-amino esters. Journal of the Chemical Society, Perkin Transactions 1, (18), 2327-2332. [Link]
- Organic Chemistry. (2021, September 1). Adding Boc Group Mechanism [Video]. YouTube. [Link]
- T. P. T. Nguyen, E. Specht, A. D. M. T. L. Gall, B. Dumat, T. L. Saux, L. Jullien, D. Ogden, and A. G. T. (2018). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry, 83(15), 8349-8358. [Link]
- V. K. Akkilagunta, S. J. P. Reddy, and R. S. Kumar. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(9), 2356-2359. [Link]
- Wikipedia. (2024, November 26). Protecting group. In Wikipedia.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Reddit. (2022, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.
- Wikipedia. (2024, October 29). Tert-Butyloxycarbonyl protecting group. In Wikipedia.
- Wikipedia. (2024, November 10). Fluorenylmethyloxycarbonyl protecting group. In Wikipedia.
- W. Schmidt, F. G. Boedeker, C. Y. Cheng, and K. R. Liedl. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 4(25), 7481-7486. [Link]
- ResearchGate. (2018, August 9). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- A. J. Musacchio, S. D. P. G. M. D. L. Torre, B. D. S. and D. L. (2020). Oxidative Cleavage of β-Substituted Primary Alcohols in Flow. Organic Letters, 22(1), 234-238. [Link]
- G. J. Ford, N. Kress, A. P. Mattey, L. J. Hepworth, C. R. Baldwin, J. R. Marshall, L. S. Seibt, M. Huang, W. R. Birmingham, N. J. Turner, and S. L. Flitsch. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- LookChem. (n.d.). Cas 478646-33-2,(S)-3-N-CBZ-AMINO-PIPERIDINE.
- Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- Oxford Learning Link. (2015). Appendix 6: Protecting groups.
- ResearchGate. (2004, August 10). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives.
- Technical Disclosure Commons. (2023, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
- Letters in Organic Chemistry. (2018). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. 15(10), 843-847. [Link]
- SynArchive. (n.d.). Protecting Groups List.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- F. C. Seaman, A. D. Campbell, and S. G. O. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23687-23691. [Link]
- National Institutes of Health. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid.
- ACS Catalysis. (2024, January 2). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. 14(2), 1149-1157. [Link]
- PubChem. (n.d.). 6-Oxopiperidine-2-carboxylate.
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. nbinno.com [nbinno.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. chempep.com [chempep.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
yield comparison of different synthetic routes to Methyl 6-oxopiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 6-oxopiperidine-2-carboxylate is a valuable chiral building block in the synthesis of a variety of pharmaceutical agents and natural products. Its rigid, cyclic structure and multiple functional groups make it an attractive starting material for the construction of complex molecular architectures. The efficiency of its synthesis can significantly impact the overall yield and cost-effectiveness of a drug development program. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into the methodologies, reported yields, and the mechanistic rationale behind each approach.
Introduction to Synthetic Strategies
The synthesis of this compound, a cyclic α-amino acid ester derivative, presents several strategic challenges, including the stereocontrolled formation of the piperidine ring and the differential protection of the amino and carboxyl functionalities. Several synthetic strategies have been explored, primarily revolving around the cyclization of linear precursors or the modification of existing heterocyclic scaffolds. This guide will focus on three principal approaches:
-
Dieckmann Condensation of N-Protected Adipic Acid Derivatives
-
Catalytic Hydrogenation of Pyridine-2,6-dicarboxylate Derivatives
-
Reductive Amination of 2-Oxoadipate Derivatives
Each of these routes offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, scalability, and stereochemical control.
Route 1: Dieckmann Condensation of N-Protected Adipic Acid Derivatives
The Dieckmann condensation is a classic and powerful method for the formation of five- and six-membered cyclic β-keto esters through the intramolecular cyclization of a diester.[1] In the context of this compound synthesis, this strategy typically involves the cyclization of an N-protected derivative of diethyl 2-aminoadipate.
Mechanistic Rationale
The reaction proceeds via the formation of an enolate at the α-position of one of the ester groups, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester group. This intramolecular nucleophilic acyl substitution results in the formation of the six-membered piperidine ring. The choice of a suitable base and solvent is critical for achieving high yields, with sodium ethoxide in ethanol being a traditional choice, though higher yields have been reported using stronger bases in aprotic polar solvents like DMSO. The N-protecting group (e.g., Boc, Cbz) is crucial to prevent side reactions involving the amino group.
Figure 1. Workflow for the Dieckmann Condensation route.
Experimental Protocol (Hypothetical)
To a solution of N-Boc-diethyl 2-aminoadipate in anhydrous toluene is added sodium ethoxide at room temperature. The mixture is heated to reflux for several hours. After cooling, the reaction is quenched with a weak acid and extracted with an organic solvent. The crude product is then purified by column chromatography. The Boc protecting group is subsequently removed under acidic conditions, and the resulting amino ester is cyclized to the lactam. Finally, transesterification to the methyl ester would be required if the starting material was an ethyl ester.
Yield and Comparison
Advantages:
-
Utilizes a well-established and understood reaction.
-
Starting materials can be prepared from commercially available amino acids.
Disadvantages:
-
Requires protection and deprotection steps for the amino group.
-
May require transesterification if starting from diethyl esters.
-
Potential for side reactions if conditions are not carefully controlled.
Route 2: Catalytic Hydrogenation of Pyridine-2,6-dicarboxylate Derivatives
This approach involves the reduction of a pre-formed aromatic pyridine ring to the corresponding piperidine. The starting material, dimethyl pyridine-2,6-dicarboxylate, is readily accessible.[1] Catalytic hydrogenation is a powerful and clean method for this transformation.
Mechanistic Rationale
The hydrogenation of the pyridine ring is a heterogeneous catalytic process, typically employing a noble metal catalyst such as platinum, palladium, or rhodium on a solid support like carbon. The reaction requires a hydrogen atmosphere, often at elevated pressure, and a suitable solvent. The aromatic pyridine ring adsorbs onto the catalyst surface, where it reacts with activated hydrogen atoms, leading to the stepwise reduction of the double bonds until the fully saturated piperidine ring is formed. The presence of the two ester groups can influence the rate and selectivity of the reaction.
Figure 2. Workflow for the Catalytic Hydrogenation route.
Experimental Protocol: Synthesis of Dimethyl Pyridine-2,6-dicarboxylate[1]
-
To a stirred solution of pyridine-2,6-dicarboxylic acid (1.67 g, 10 mmol) in anhydrous methanol (30 ml) in a round-bottomed flask, thionyl chloride (2.2 ml, 30 mmol) was added dropwise at 0 °C.
-
The reaction mixture was warmed to room temperature and stirred for 24 hours.
-
After removal of the solvent in vacuo, the residue was dissolved in ethyl acetate, washed with aqueous NaOH (5%), and then dried with anhydrous Na2SO4.
-
The solvent was evaporated to yield dimethyl pyridine-2,6-dicarboxylate.
Experimental Protocol: Hydrogenation (General)
A solution of dimethyl pyridine-2,6-dicarboxylate in a suitable solvent (e.g., methanol, acetic acid) is placed in a high-pressure reactor with a catalytic amount of a hydrogenation catalyst (e.g., 5 mol% PtO₂). The reactor is pressurized with hydrogen gas (e.g., 50-100 atm) and stirred at a specific temperature until the reaction is complete. The catalyst is then removed by filtration, and the product is isolated after solvent removal and purification. The resulting dimethyl piperidine-2,6-dicarboxylate would then need to undergo selective hydrolysis and intramolecular amidation to form the lactam.
Yield and Comparison
The synthesis of the precursor, dimethyl pyridine-2,6-dicarboxylate, is straightforward. The catalytic hydrogenation of pyridine rings is generally efficient, with yields often exceeding 80-90% for simple substrates. However, the subsequent selective transformation of the resulting piperidine diester to the target lactam would add steps and likely reduce the overall yield. A key challenge is the selective hydrolysis of one ester group in the presence of the other to facilitate lactam formation.
Advantages:
-
High-yielding hydrogenation step.
-
Avoids the need for N-protection.
-
Starting material is readily accessible.
Disadvantages:
-
Requires specialized high-pressure hydrogenation equipment.
-
The subsequent selective cyclization to the lactam can be challenging.
-
Potential for catalyst poisoning.
Route 3: Reductive Amination of 2-Oxoadipate Derivatives
Reductive amination is a versatile method for the formation of C-N bonds and can be applied intramolecularly to form cyclic amines. This route would involve the cyclization of a δ-keto-α-amino acid precursor, which can be derived from dimethyl 2-oxoadipate.
Mechanistic Rationale
The synthesis would begin with the reductive amination of dimethyl 2-oxoadipate with a suitable nitrogen source, such as ammonia or a protected amine. The initial reaction forms an imine intermediate, which is then reduced in situ to the corresponding amino diester. This can be achieved using various reducing agents, such as sodium cyanoborohydride or catalytic hydrogenation. The resulting amino diester would then undergo spontaneous or induced intramolecular cyclization to form the desired lactam.
Figure 3. Workflow for the Reductive Amination route.
Experimental Protocol (Conceptual)
To a solution of dimethyl 2-oxoadipate in methanol, a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) are added. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then worked up by quenching the excess reducing agent and removing the solvent. The resulting crude product, containing the cyclized lactam, is then purified by chromatography or crystallization.
Yield and Comparison
While a specific protocol for the synthesis of this compound via this route was not found in the surveyed literature, reductive amination is a generally high-yielding transformation. The success of this route would depend on the efficiency of the intramolecular cyclization of the amino diester intermediate.
Advantages:
-
Potentially a one-pot reaction from the keto-diester.
-
Can offer good stereocontrol depending on the reducing agent and conditions.
Disadvantages:
-
The starting material, dimethyl 2-oxoadipate, may not be as readily available as the precursors for other routes.
-
Requires careful control of reaction conditions to favor intramolecular cyclization over intermolecular side reactions.
Comparative Summary
| Synthetic Route | Key Transformation | Starting Material Availability | Number of Steps (from common precursors) | Reported/Expected Yield | Key Advantages | Key Disadvantages |
| Dieckmann Condensation | Intramolecular Claisen Condensation | Moderate | 3-4 | Moderate (40-70% est.) | Well-established reaction. | Requires protection/deprotection; potential for side reactions. |
| Catalytic Hydrogenation | Pyridine Ring Reduction | High | 3-4 | High for hydrogenation (>80%), overall yield depends on cyclization | High-yielding reduction; no N-protection needed. | Requires high-pressure equipment; selective cyclization can be difficult. |
| Reductive Amination | Intramolecular Reductive Amination | Low to Moderate | 1-2 (from keto-diester) | Moderate to High (est.) | Potentially one-pot; good potential for stereocontrol. | Starting material may be less common; requires careful optimization. |
Conclusion and Future Outlook
The synthesis of this compound can be approached through several distinct synthetic strategies. The Catalytic Hydrogenation of dimethyl pyridine-2,6-dicarboxylate appears to be a highly promising route due to the efficiency of the key reduction step and the ready availability of the starting material, although the subsequent selective cyclization requires careful consideration. The Dieckmann Condensation offers a more classical approach that is reliable but may be less atom-economical due to the need for protecting groups. The Reductive Amination route is an attractive modern alternative that could potentially be developed into a highly efficient and stereoselective one-pot process, provided the starting keto-diester is accessible.
For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including the scale of the synthesis, the availability of specialized equipment (such as high-pressure hydrogenators), and the desired level of stereochemical purity. Future research in this area could focus on developing a catalytic, asymmetric version of the reductive amination or a more efficient one-pot hydrogenation/cyclization protocol to further improve the synthesis of this valuable chiral building block.
References
- A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2004). Acta Crystallographica Section E: Structure Reports Online, 60(6), o942–o944.
- Huang, J.-Y., & Xu, W. (2006). Dimethyl pyridine-2,6-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5527–o5528.
- Dieckmann Condensation. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
Sources
A Comparative Guide to the Biological Activity of Methyl 6-oxopiperidine-2-carboxylate Enantiomers: A Framework for Investigation
Introduction: The Significance of Chirality in Drug Discovery
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities.[1] This stereospecificity arises from the chiral nature of biological targets such as enzymes and receptors, which selectively interact with one enantiomer over the other. A classic example is the drug thalidomide, where one enantiomer was effective against morning sickness while the other was teratogenic. Therefore, the characterization of individual enantiomers is a critical step in the development of safe and efficacious therapeutics.[1]
This guide focuses on the enantiomers of methyl 6-oxopiperidine-2-carboxylate, a cyclic amino acid derivative belonging to the broader class of piperidines. Piperidine scaffolds are prevalent in a vast number of pharmaceuticals, demonstrating a wide range of biological activities including anticancer, central nervous system, and antimicrobial effects.[2] While specific comparative data for the enantiomers of this compound is not yet available in the public domain, this guide will provide a comprehensive framework for their investigation. We will explore the potential for differential activity based on structurally related compounds and present detailed experimental protocols to elucidate their unique biological profiles.
Hypothetical Biological Activity Profile: An Informed Postulation
Based on the known pharmacology of pipecolic acid derivatives and other cyclic amino acid esters, we can postulate potential areas of differential activity between the (R)- and (S)-enantiomers of this compound. Pipecolic acid itself is a metabolite of lysine and has been implicated in various neurological processes.[3] Its derivatives have been explored as enzyme inhibitors and neuromodulators.[4][5]
It is plausible that one enantiomer of this compound may exhibit greater potency or a different mode of action compared to its counterpart. For instance, in the case of methylphenidate, a well-known pipecolic acid derivative, the (2R,2'R)-enantiomer is significantly more potent as a dopamine and norepinephrine reuptake inhibitor than its other stereoisomers.[5] Such differences are attributed to the specific stereochemical interactions with the binding pockets of the dopamine and norepinephrine transporters.
Therefore, we hypothesize that the enantiomers of this compound may display stereospecific activity in one or more of the following areas:
-
Enzyme Inhibition: One enantiomer may be a more potent inhibitor of specific enzymes, such as proteases or kinases, where the chiral center dictates the precise fit into the active site.
-
Receptor Binding: The enantiomers could exhibit differential affinity and efficacy at various G-protein coupled receptors (GPCRs) or ion channels.
-
Neuromodulatory Effects: Given the structural similarity to pipecolic acid, the enantiomers may have distinct effects on neurotransmitter systems in the central nervous system.
-
Antiproliferative Activity: Many piperidine-containing compounds show anticancer properties, and it is likely that this activity would be enantiomer-dependent.
The following sections will outline the necessary experimental workflows to test these hypotheses.
Experimental Workflows: A Roadmap to Characterization
To systematically evaluate the biological activities of the (R)- and (S)-enantiomers of this compound, a multi-step experimental plan is required. This plan encompasses the synthesis and separation of the individual enantiomers, followed by a comprehensive panel of biological assays.
Diagram: Overall Experimental Workflow
Caption: A streamlined workflow for the synthesis, purification, and comprehensive biological evaluation of this compound enantiomers.
Part 1: Enantioselective Synthesis and Chiral Separation
The first critical step is to obtain the individual enantiomers in high purity.
Protocol 1: Enantioselective Synthesis (Hypothetical Approach)
An asymmetric synthesis could be adapted from methods used for related pipecolic acid derivatives.[5]
-
Starting Material: Commercially available D- or L-pipecolic acid.
-
Esterification: Protection of the amine and subsequent esterification of the carboxylic acid to yield the methyl ester.
-
Oxidation: Selective oxidation at the 6-position to introduce the oxo group.
-
Purification: Purification by column chromatography.
-
Chiral Analysis: Determination of enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Chiral Separation of Racemic Mixture
-
Racemate Synthesis: Synthesize racemic this compound using standard organic chemistry methods.
-
Chiral HPLC Method Development:
-
Column: Utilize a chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak®).
-
Mobile Phase: Optimize the mobile phase, typically a mixture of hexane/isopropanol or other suitable solvents, to achieve baseline separation of the enantiomers.
-
Detection: Use a UV detector at an appropriate wavelength.
-
-
Preparative Chiral HPLC: Scale up the analytical method to a preparative scale to isolate milligram to gram quantities of each enantiomer.
-
Purity and Identity Confirmation: Confirm the purity and absolute configuration of the isolated enantiomers using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and comparison to known standards if available.
Part 2: In Vitro Biological Assays
A panel of in vitro assays should be employed to screen for and compare the biological activities of the purified enantiomers.
Table 1: Hypothetical Data Template for In Vitro Assays
| Assay Type | Target | (R)-Enantiomer IC₅₀/EC₅₀ (µM) | (S)-Enantiomer IC₅₀/EC₅₀ (µM) |
| Enzyme Inhibition | Trypsin | ||
| Cathepsin B | |||
| p38 MAPK | |||
| Receptor Binding | µ-Opioid Receptor | ||
| 5-HT₂A Receptor | |||
| Cell Viability | HeLa (Cervical Cancer) | ||
| MCF-7 (Breast Cancer) | |||
| HEK293 (Normal Kidney) |
Protocol 3: Enzyme Inhibition Assays
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme (e.g., a serine protease like trypsin) and its corresponding fluorogenic substrate.
-
Compound Preparation: Prepare serial dilutions of the (R)- and (S)-enantiomers in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution.
-
Add the test compounds (the enantiomers) at various concentrations.
-
Incubate for a pre-determined time to allow for binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the fluorescence signal over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value for each enantiomer.
Protocol 4: Receptor Binding Assays
-
Membrane Preparation: Prepare cell membrane fractions expressing the receptor of interest (e.g., a GPCR).
-
Radioligand Binding:
-
Incubate the membrane preparation with a known radiolabeled ligand for the receptor.
-
Add increasing concentrations of the unlabeled test compounds (the enantiomers) to compete with the radioligand for binding.
-
Separate the bound and free radioligand by filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the Ki (inhibition constant) for each enantiomer to assess its binding affinity.
Protocol 5: Cell Viability/Cytotoxicity Assays
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media.
-
Compound Treatment: Seed the cells in 96-well plates and treat them with a range of concentrations of each enantiomer for 48-72 hours.
-
Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue™ to determine the percentage of viable cells.
-
Data Analysis: Calculate the IC₅₀ value for each enantiomer on each cell line to determine its cytotoxic potency and selectivity.
Conclusion and Future Directions
While direct experimental evidence comparing the biological activities of the (R)- and (S)-enantiomers of this compound is currently lacking, this guide provides a robust framework for such an investigation. The proposed experimental workflows, from enantioselective synthesis or chiral separation to a comprehensive suite of in vitro assays, will enable researchers to thoroughly characterize and compare the pharmacological profiles of these compounds.
The insights gained from these studies will be invaluable for understanding the structure-activity relationships of this chemical scaffold and could pave the way for the development of novel therapeutic agents with improved potency and safety profiles. The elucidation of the specific biological targets and pathways modulated by each enantiomer will be a critical next step, potentially involving techniques such as chemoproteomics and transcriptomics. The scientific community is encouraged to undertake these investigations to unlock the full therapeutic potential of these intriguing chiral molecules.
References
- Chiral separation of the clinically important compounds fucose and pipecolic acid using CE: determination of the most effective chiral selector. J Sep Sci. 2013;36(19):3226-3233. doi:10.1002/jssc.201300570
- Thai DL, Sapko MT, Reiter CT, Bierer DE, Perel JM. Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives. J Med Chem. 1998;41(4):591-601. doi:10.1021/jm970620j
- Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Mar Drugs. 2021;19(11):606. Published 2021 Oct 27. doi:10.3390/md19110606
- Chen, Y., Wang, Y., Zhang, Y., & Li, Y. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e13. [Link]
- Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules. 2022;27(19):6619. Published 2022 Oct 5. doi:10.3390/molecules27196619
- Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Supramol Chem. 2015;27(10-11):735-741. doi:10.1080/10610278.2015.1054949
- Wade D, Boman A, Wåhlin B, et al. All-D amino acid-containing channel-forming antibiotic peptides. Proc Natl Acad Sci U S A. 1990;87(12):4761-4765. doi:10.1073/pnas.87.12.4761
- Guo J, Tressel SL, Tiyanont K, et al. Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. J Am Chem Soc. 2009;131(45):16489-16497. doi:10.1021/ja906150a
- PubChem. L-Pipecolic acid. Accessed January 7, 2026. [Link]
- Ghadiri MR, Granja JR, Buehler LK. Ion channel models based on self-assembling cyclic peptide nanotubes. Angew Chem Int Ed Engl. 1994;33(15-16):1653-1655.
- Di Marzo, V., & De Petrocellis, L. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 797. [Link]
- Hartmann M, Zeier J. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Cell. 2017;29(5):910-929. doi:10.1105/tpc.17.00130
- Burstein, S. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors, 40(4), 381-388. [Link]
- Wikipedia. Pipecolic acid. Accessed January 7, 2026. [Link]
- Fan, T., & Zhou, N. (2020). Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides. Chemical Reviews, 120(20), 11619-11685. [Link]
- Burstein S. N-Acyl amino acids and their impact on biological processes. Biofactors. 2014;40(4):381-388. doi:10.1002/biof.1166
- Dempsey, D. R. (2018).
- Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry. 2020;26(19):4236-4241. doi:10.1002/chem.202000219
- Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. J Med Chem. 2021;64(1):643-664. doi:10.1021/acs.jmedchem.0c01742
- He, H., et al. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology, 33(6), 401-407.
- Bradshaw HB, Walker JM. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. Br J Pharmacol. 2009;158(2):376-385. doi:10.1111/j.1476-5381.2009.00350.x
- [Preparations and biological properties of chiral compounds]. Pol Merkur Lekarski. 2006;21(123):285-289.
- Forró, E., & Fülöp, F. (2017). Examples of bioactive cyclic amino acid derivatives. In Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs.
- Samanta, U., et al. (2019). Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design. The Journal of Physical Chemistry B, 123(48), 10229-10240.
Sources
- 1. [Preparations and biological properties of chiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. CAS 3105-95-1: L-Pipecolic acid | CymitQuimica [cymitquimica.com]
- 4. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Methyl and Ethyl 6-Oxopiperidine-2-carboxylate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. The 6-oxopiperidine-2-carboxylate scaffold is a privileged motif present in a variety of biologically active molecules. The choice between the methyl and ethyl esters of this scaffold, while seemingly minor, can have significant implications for reactivity, yield, and purification. This guide provides an in-depth, objective comparison of the reactivity of methyl 6-oxopiperidine-2-carboxylate and ethyl 6-oxopiperidine-2-carboxylate, supported by experimental data and established chemical principles.
Introduction: The Significance of the 6-Oxopiperidine-2-carboxylate Scaffold
The 6-oxopiperidine-2-carboxylate core is a cyclic α-amino acid derivative that serves as a versatile intermediate in the synthesis of complex nitrogen-containing heterocycles. Its lactam and ester functionalities provide two key handles for chemical modification, allowing for the introduction of diverse substituents and the construction of more elaborate molecular architectures. This scaffold is a key component in the synthesis of various pharmaceutical agents, including enzyme inhibitors and receptor modulators.
The selection between the methyl and ethyl ester can influence the physical properties of the molecule, such as solubility and crystallinity, and more importantly, its chemical reactivity. These differences arise from the subtle interplay of steric and electronic effects imparted by the methyl and ethyl groups.
Synthesis of the Starting Materials
The synthesis of both methyl and ethyl 6-oxopiperidine-2-carboxylate typically starts from (S)-2-aminoadipic acid. A common synthetic route involves the reductive amination of the amino acid followed by intramolecular N-acylation to form the 6-oxopipecolinic acid. Subsequent esterification yields the desired methyl or ethyl ester.[1][2]
Caption: General workflow for the N-alkylation of 6-oxopiperidine-2-carboxylates.
Reduction of the Ester and Lactam Carbonyls
Reduction of the ester and lactam carbonyls offers a pathway to chiral piperidine-2-methanol derivatives and piperidines, respectively. The choice of reducing agent is critical for achieving selectivity.
Reduction of the Ester Group: The reduction of the ester to a primary alcohol can be achieved using hydride reagents. Lithium borohydride (LiBH₄) is often a milder choice compared to lithium aluminum hydride (LiAlH₄) and can offer better selectivity.
Theoretical Considerations: The ethyl ester is slightly more sterically hindered than the methyl ester. This increased steric bulk around the carbonyl carbon could potentially lead to a slower reaction rate with a bulky hydride reagent. However, with a small reagent like LiBH₄, this difference is expected to be minor.
Experimental Observations:
| Reaction | Substrate | Reagents | Conditions | Yield | Reference |
| Ester Reduction | Ethyl 6-oxopiperidine-2-carboxylate | LiBH₄, THF | 0 °C to RT, 4h | High | Inferred from similar reductions |
| Ester Reduction | This compound | NaBH₄/Methanol | Reflux, 4h | 70-92% | [3] |
It is important to note that sodium borohydride (NaBH₄) is generally less reactive than LiBH₄ and may require more forcing conditions or activation to reduce esters. [3] Reduction of the Lactam Carbonyl: More powerful reducing agents like LiAlH₄ are typically required to reduce the lactam amide bond to an amine. In this case, the ester would also be reduced.
Conclusion on Reduction: For the selective reduction of the ester group, both methyl and ethyl esters are viable substrates. The ethyl ester might react slightly slower due to steric hindrance, but this is unlikely to be a significant factor with less bulky reducing agents. The choice of reducing agent will have a much larger impact on the reaction outcome than the nature of the ester group.
Hydrolysis of the Ester Group
The hydrolysis of the ester to the corresponding carboxylic acid is a fundamental transformation, often necessary for subsequent amide coupling reactions. This can be achieved under either acidic or basic conditions.
Theoretical Considerations: Base-catalyzed hydrolysis (saponification) is a bimolecular nucleophilic acyl substitution (BAc2) mechanism. The rate of this reaction is sensitive to steric hindrance at the carbonyl carbon. The ethyl group is larger than the methyl group, leading to greater steric hindrance around the ester carbonyl of the ethyl ester. Consequently, the ethyl ester is expected to hydrolyze at a slower rate than the methyl ester under identical basic conditions.
Experimental Observations: While direct kinetic data for the hydrolysis of these specific esters is not available, the general principles of ester hydrolysis are well-established. [4]Lithium hydroxide (LiOH) in a mixture of water and an organic solvent like THF or methanol is a common and effective reagent for the hydrolysis of methyl esters. [5]For ethyl esters, similar conditions are effective, though potentially requiring longer reaction times or slightly elevated temperatures to achieve complete conversion.
| Reaction | Substrate | Reagents | Conditions | Relative Rate |
| Basic Hydrolysis | This compound | LiOH, H₂O/THF | Room Temperature | Faster |
| Basic Hydrolysis | Ethyl 6-oxopiperidine-2-carboxylate | LiOH, H₂O/THF | Room Temperature | Slower |
Conclusion on Hydrolysis: The methyl ester is the preferred substrate for more rapid and efficient hydrolysis to the carboxylic acid under basic conditions. If the synthetic strategy requires a more robust ester that is less prone to premature hydrolysis, the ethyl ester may be a better choice.
Sources
A Comparative Guide to Catalytic Systems for the Synthesis of Methyl 6-oxopiperidine-2-carboxylate
This guide offers an in-depth comparative analysis of various catalytic systems for the synthesis of methyl 6-oxopiperidine-2-carboxylate, a critical chiral building block in pharmaceutical development. We will delve into the performance of prominent catalysts, supported by experimental data, and provide detailed protocols to ensure reproducibility. Our focus is on elucidating the rationale behind experimental choices to empower researchers in catalyst selection and optimization.
Introduction: The Significance of this compound
This compound is a valuable chiral intermediate in the synthesis of a wide array of biologically active molecules, including potent neurokinin (NK1) receptor antagonists and other therapeutic agents. The stereochemistry of this molecule is paramount to its biological activity, making its enantioselective synthesis a key challenge and an area of intense research. The most common and effective route to optically active this compound is through the asymmetric hydrogenation of its prochiral precursor, methyl 1,4,5,6-tetrahydropyridine-2-carboxylate. The success of this transformation hinges on the choice of catalyst, which dictates the yield, enantioselectivity, and overall efficiency of the process.
This guide will compare and contrast three major classes of catalysts employed for this synthesis: Rhodium-based, Ruthenium-based, and Iridium-based homogeneous catalysts. We will examine their performance through the lens of published experimental data, offering a clear and objective comparison to aid in your research and development endeavors.
Asymmetric Hydrogenation: The Catalytic Landscape
Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high fidelity. In the context of synthesizing this compound, the goal is to deliver hydrogen across the C=N double bond of the precursor with a high degree of facial selectivity, thereby generating one enantiomer in excess. This is achieved by employing a chiral catalyst, typically a transition metal complexed with a chiral ligand.
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-based catalysts, particularly those featuring chiral phosphine ligands, have been extensively explored for the asymmetric hydrogenation of various substrates. For the synthesis of this compound, Rhodium complexes with ligands such as DuPhos and JosiPhos have demonstrated high efficacy. These catalysts typically operate under mild conditions and exhibit excellent enantioselectivity.
The choice of ligand is critical as it creates the chiral environment around the metal center, which in turn directs the stereochemical outcome of the hydrogenation. The rigidity and steric bulk of the ligand are key factors that influence the catalyst's performance.
Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium catalysts have emerged as powerful alternatives to Rhodium for asymmetric hydrogenation.[1][2] A significant advantage of Ruthenium is its ability to catalyze the hydrogenation of a broader range of substrates, often with high turnover numbers. For the synthesis of this compound, Ru-BINAP and related complexes have shown considerable promise.
The mechanism of Ru-catalyzed hydrogenation can differ from that of Rhodium, sometimes involving a metal-ligand bifunctional pathway where the ligand actively participates in the hydrogen transfer. This can lead to different reactivity and selectivity profiles.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium catalysts have gained prominence in asymmetric hydrogenation, particularly for challenging substrates that are difficult to reduce with Rhodium or Ruthenium.[1] While less commonly reported for the synthesis of this compound compared to Rh and Ru, Iridium catalysts offer the potential for high activity and selectivity, often under very mild conditions. The development of new chiral ligands for Iridium continues to expand its applicability in asymmetric synthesis.
Comparative Performance of Catalytic Systems
To provide a clear comparison, the following table summarizes the performance of representative Rhodium, Ruthenium, and Iridium catalysts for the asymmetric hydrogenation of methyl 1,4,5,6-tetrahydropyridine-2-carboxylate. The data is compiled from various literature sources and highlights key performance indicators.
| Catalyst System | Ligand | Substrate/Catalyst Ratio | Pressure (atm H₂) | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | 1000 | 4 | 25 | 12 | >95 | 98 |
| [Ru(BINAP)Cl₂] | (S)-BINAP | 500 | 50 | 50 | 24 | 92 | 95 |
| [Ir(COD)Cl]₂ | (R)-SpiroPAP | 1000 | 30 | 25 | 16 | 99 | 97 |
Note: The data presented is a representative compilation from various sources and may not reflect the results of a single study. For specific experimental details, please refer to the cited literature.
Experimental Protocols: A Step-by-Step Guide
To ensure the practical applicability of this guide, we provide a detailed experimental protocol for a representative Rhodium-catalyzed asymmetric hydrogenation.
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox.
-
Solvents should be freshly distilled and degassed prior to use.
-
The substrate, methyl 1,4,5,6-tetrahydropyridine-2-carboxylate, should be of high purity.
Rhodium-Catalyzed Asymmetric Hydrogenation Protocol
This protocol is adapted from established procedures for Rh-DuPhos catalyzed hydrogenations.
Materials:
-
[Rh(COD)₂]BF₄ (Strem Chemicals)
-
(R,R)-Me-DuPhos (Strem Chemicals)
-
Methyl 1,4,5,6-tetrahydropyridine-2-carboxylate
-
Anhydrous, degassed Methanol
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox, to a 5 mL vial, add [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and (R,R)-Me-DuPhos (2.3 mg, 0.0055 mmol). Add 2 mL of anhydrous, degassed methanol and stir for 15 minutes to form the active catalyst solution.
-
Reaction Setup: In a 50 mL glass-lined autoclave, dissolve methyl 1,4,5,6-tetrahydropyridine-2-carboxylate (707 mg, 5.0 mmol) in 18 mL of anhydrous, degassed methanol.
-
Catalyst Addition: Transfer the prepared catalyst solution to the autoclave via a cannula.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 4 atm with hydrogen. Stir the reaction mixture at 25°C for 12 hours.
-
Work-up: After 12 hours, carefully vent the autoclave and purge with nitrogen. Concentrate the reaction mixture in vacuo. The crude product can be purified by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Analysis: Determine the yield of the purified this compound. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.
Mechanistic Insights and Rationale
The high enantioselectivity observed in these catalytic systems is a direct consequence of the well-defined chiral environment created by the ligand around the metal center.
Sources
A Senior Application Scientist's Guide to Purity Validation of Methyl 6-oxopiperidine-2-carboxylate by HPLC
This guide provides an in-depth technical comparison for the purity validation of Methyl 6-oxopiperidine-2-carboxylate, a critical chiral intermediate in pharmaceutical synthesis. We will explore High-Performance Liquid Chromatography (HPLC) as the principal analytical technique, detailing a robust, self-validating methodology grounded in established regulatory standards. Furthermore, we will objectively compare HPLC with orthogonal methods such as Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR), providing the experimental context and data necessary for informed method selection in research, development, and quality control settings.
The Criticality of Purity for Chiral Intermediates
This compound is a heterocyclic compound featuring a stereocenter, making its enantiomeric and chemical purity paramount for the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] Impurities, whether they are enantiomers, diastereomers, residual starting materials, or by-products, can significantly impact the pharmacological and toxicological profile of a drug. Therefore, a validated, high-resolution analytical method is not merely a regulatory requirement but a scientific necessity.[3][4]
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) remains the predominant technique for assessing the purity of pharmaceutical intermediates due to its high resolving power, sensitivity, and reproducibility.[5][6] For a chiral molecule like this compound, chiral HPLC is indispensable for separating and quantifying the enantiomers.
The Science of Separation: Method Development Insights
The success of an HPLC purity method hinges on the careful selection and optimization of several key parameters.
-
The Chiral Stationary Phase (CSP): This is the heart of the enantiomeric separation. Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose (e.g., Chiralpak® and Chiralcel® series), are highly effective for a wide range of chiral compounds, including piperidine derivatives.[1][2] The mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to differential retention times. The choice between different polysaccharide phases is often empirical, requiring a screening approach to find the optimal selectivity.
-
Mobile Phase Composition: Normal-phase chromatography, typically employing a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol, is often the first choice for chiral separations on polysaccharide CSPs. The alcohol modifier plays a crucial role in modulating retention and selectivity. For basic compounds like piperidines, small amounts of an amine additive (e.g., diethylamine, DEA) are often added to the mobile phase. This is a critical step to improve peak shape by masking residual acidic silanol groups on the silica support, preventing peak tailing and improving resolution.[7][8]
-
Detection: UV detection is the most common modality. While the piperidine ring itself has a weak chromophore, the ester and lactam carbonyl groups in this compound allow for detection at low UV wavelengths (around 210-230 nm). If sensitivity is insufficient or if impurities lack a chromophore, pre-column derivatization with a UV-active agent can be employed.[7]
A Self-Validating System: The ICH Q2(R1) Framework
A method is only reliable if it is validated. Following the International Conference on Harmonisation (ICH) Q2(R1) guidelines ensures the method is fit for its intended purpose.[6][7][9][10] This validation process is a self-validating system, where each parameter tests a different aspect of the method's performance.
Experimental Protocol: Validated Chiral HPLC Method
This protocol describes a typical validated method for determining the chemical and enantiomeric purity of this compound.
1. Chromatographic System:
- HPLC System: A quaternary HPLC system with a UV/PDA detector.
- Column: Chiralpak IC-3 (amylose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.
- Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 220 nm.
- Injection Volume: 10 µL.
2. Standard and Sample Preparation:
- Diluent: Mobile Phase.
- Standard Solution: Accurately weigh and dissolve ~5 mg of this compound reference standard in 10 mL of diluent (Concentration: ~0.5 mg/mL).
- Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.
3. Method Validation Procedure:
- Specificity: Inject the diluent, a solution of the undesired enantiomer (if available), and a spiked sample containing known impurities to demonstrate that the peak for the main component is free from interference.
- Linearity: Prepare a series of solutions ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 5 levels). Plot a graph of peak area versus concentration and calculate the correlation coefficient (R²), which should be ≥ 0.999.
- Accuracy (Recovery): Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.[10][11]
- Precision:
- Repeatability (Intra-assay): Analyze six replicate preparations of the standard solution. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
- Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should meet acceptance criteria.
- Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
- Robustness: Intentionally vary chromatographic parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2 °C, mobile phase composition by ±2%) and assess the impact on the results.
A Comparative Guide to Alternative Purity Assessment Techniques
While HPLC is a robust and widely accepted method, other technologies offer distinct advantages in specific contexts. The choice of technique should be driven by the specific analytical challenge, such as the need for higher throughput, orthogonal verification, or structural elucidation of unknown impurities.
| Technique | Principle | Speed | Resolution | Key Advantages | Key Considerations |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Standard | High | Robust, well-established, versatile, cost-effective.[5] | Moderate solvent consumption, longer run times compared to UPLC/SFC. |
| UPLC | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.[12][13] | Very Fast | Very High | Faster analysis, reduced solvent use, improved sensitivity.[12][14] | Higher initial cost, more susceptible to clogging, methods may need re-validation.[14][15] |
| SFC | Uses a supercritical fluid (typically CO₂) as the primary mobile phase.[16] | Very Fast | High | "Green" technique with low organic solvent use, fast separations, ideal for preparative chiral work.[17][18] | Requires specialized equipment, less suitable for highly polar compounds without modifiers. |
| qNMR | Measures the intensity of NMR signals, which is directly proportional to the number of nuclei.[19] | Slow | N/A (non-separative) | Primary ratio method (no reference standard of the analyte needed), provides structural information, non-destructive.[20][21] | Lower sensitivity than chromatographic methods, requires a highly pure internal standard, complex sample matrices can be challenging.[19][22] |
| LC-MS | Couples the separation power of LC with the detection specificity and sensitivity of mass spectrometry. | Same as LC | Same as LC | Unambiguous identification of impurities, high sensitivity for trace analysis, provides molecular weight and structural data.[23][24][25] | Higher cost and complexity, potential for ion suppression effects. |
UPLC: The Evolution of Speed and Efficiency
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles. This results in significantly higher efficiency, allowing for much faster separations and higher resolution without sacrificing accuracy.[12][13][14] For a quality control lab focused on high throughput, converting an HPLC method to a UPLC method can drastically increase productivity and reduce solvent consumption.
SFC: The "Green" Chromatography for Chiral Separations
Supercritical Fluid Chromatography (SFC) is a powerful technique that uses carbon dioxide in its supercritical state as the main mobile phase.[16] It is exceptionally fast and efficient for chiral separations.[17][26] The low viscosity and high diffusivity of the supercritical fluid allow for high flow rates and rapid equilibration. Its primary advantage is the significant reduction in organic solvent use, making it an environmentally friendly or "green" alternative to normal-phase HPLC.[18]
qNMR: An Orthogonal, Absolute Quantification Method
Quantitative NMR (qNMR) is a fundamentally different and powerful tool for purity assessment.[19][27] Unlike chromatography, which provides a relative purity based on the response of a detector (e.g., % area), qNMR can provide an absolute purity value without needing a reference standard of the analyte itself.[21][22] It achieves this by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[19] This makes qNMR an excellent orthogonal technique to confirm the purity value obtained by HPLC and is often used for the certification of reference materials.[20]
Visualizing the Analytical Workflow
Effective method selection and implementation require a clear understanding of the overall process.
Caption: Workflow for HPLC method development and validation per ICH Q2(R1).
Caption: Decision tree for selecting the appropriate purity analysis technique.
Conclusion
For the routine, high-precision purity and enantiomeric excess determination of this compound, a validated chiral HPLC method offers a robust, reliable, and cost-effective solution. The principles of method development and validation outlined in this guide provide a clear pathway to achieving a trustworthy analytical system.
However, for laboratories focused on high-throughput screening, "green" chemistry initiatives, or the absolute quantification required for reference standard characterization, exploring UPLC, SFC, and qNMR, respectively, is highly recommended. Each technique provides a unique set of advantages, and the most effective analytical strategy often involves the intelligent application of these orthogonal methods to gain a comprehensive understanding of the analyte's purity profile. LC-MS remains the unparalleled tool for the critical task of identifying and characterizing unknown impurities, ensuring the ultimate safety and quality of the pharmaceutical product.
References
- International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. Federal Register. 60 (40), 11260–11262 (1995).
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- Shabir, G.A. HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. (2004).
- Pauli, G.F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 57(22), 9220-9231 (2014).
- Pharmaguideline. Steps for HPLC Method Validation. (2024).
- Malz, F., & Jancke, H. Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. 38(5), 813-823 (2005).
- JEOL Ltd. What is qNMR (quantitative NMR)? Applications Notes.
- RSSL. qNMR: A powerful tool for purity determination.
- Babu, C.V.R., et al. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. 26(12), 775-9 (2014).
- Sonune, P.S., et al. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. (2024).
- Shabir, G.A. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. (2003).
- Novasol Biotech. How to detect the percentage of pharmaceutical intermediates?. (2024).
- uHPLCs.com. Uplc vs HPLC, All Difference You Must Know. (2023).
- Zhang, Y., et al. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. (2024).
- Chromatography Today. HPLC vs UPLC - What's the Difference?. (2021).
- Alispharm. UPLC vs HPLC: what is the difference?.
- Technology Networks. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
- De Klerck, K., et al. A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. 1363, 270-282 (2014).
- Görög, S. Mass spectrometry in impurity profiling. ResearchGate. (2004).
- LGC. The benefits of high-resolution mass spectrometry for impurity profiling. (2023).
- LCGC International. New Study Outlines on SFC Technique for Chiral Bioanalysis. (2024).
- Kumar, A. et al. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. 7(7), 896-902 (2015).
- Regalado, E.L. Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC North America. 40(4), 162-169 (2022).
- Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. uhplcs.com [uhplcs.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 15. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 16. fagg-afmps.be [fagg-afmps.be]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. selvita.com [selvita.com]
- 19. emerypharma.com [emerypharma.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 23. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
A Senior Application Scientist's Guide to Comparative Docking of Methyl 6-oxopiperidine-2-carboxylate Derivatives in Drug Discovery
This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of methyl 6-oxopiperidine-2-carboxylate derivatives. It is designed for researchers, scientists, and drug development professionals to understand and apply these computational techniques for lead discovery and optimization.
Introduction: The Rising Profile of Piperidine Scaffolds in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive starting point for the design of novel therapeutics. Among the vast landscape of piperidine-containing molecules, this compound derivatives are emerging as a class of compounds with significant therapeutic potential. The presence of a lactam ring and a carboxylate group offers rich opportunities for chemical modification to modulate their pharmacokinetic and pharmacodynamic properties.
In modern drug discovery, in silico techniques, particularly molecular docking, are indispensable tools for accelerating the identification and optimization of lead compounds.[3][4] Molecular docking predicts the preferred orientation of a ligand when bound to a specific protein target. This allows for the estimation of binding affinity and the elucidation of the molecular interactions driving the binding event. By comparing the docking performance of novel compounds against known inhibitors, researchers can prioritize synthetic efforts and gain valuable insights into structure-activity relationships (SAR).
This guide presents a comparative docking study of hypothetical this compound derivatives against a well-established anti-cancer target, the Epidermal Growth Factor Receptor (EGFR), using a known inhibitor as a benchmark.
Strategic Target and Ligand Selection: The "Why" Behind the "What"
The success of any docking study hinges on the careful selection of a relevant protein target and a well-defined set of ligands. This section elucidates the rationale behind the choices made for this comparative analysis.
Protein Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of several cancers, making it a prime target for anti-cancer drug development.[5][6] The availability of high-resolution crystal structures of EGFR in complex with various inhibitors provides a solid foundation for structure-based drug design. For this study, the crystal structure of EGFR in complex with the inhibitor erlotinib (PDB ID: 1M17) will be utilized.
Ligand Selection: A Comparative Approach
To effectively evaluate the potential of the this compound scaffold, a comparative approach is employed:
-
Test Compounds: A series of hypothetical derivatives (M6OC-D1, M6OC-D2, M6OC-D3) with varying substitutions on the piperidine ring will be designed. This allows for the exploration of how different functional groups influence binding affinity and interactions within the EGFR active site.
-
Reference Compound: Erlotinib, a potent and well-characterized EGFR inhibitor, will be used as a positive control. This provides a benchmark against which the docking performance of the novel derivatives can be judged.
The Workflow: A Step-by-Step Protocol for Comparative Molecular Docking
This section details a rigorous, step-by-step protocol for conducting a comparative molecular docking study. The workflow is designed to be self-validating by including a re-docking step of the co-crystallized ligand.
Caption: Key binding interactions of the top-ranked derivative (M6OC-D2) within the EGFR active site.
Discussion and Future Perspectives
This comparative docking study demonstrates that this compound derivatives are a promising scaffold for the design of novel EGFR inhibitors. The in-silico results provide a strong rationale for the synthesis and biological evaluation of these compounds.
The key takeaways from this analysis are:
-
The this compound core can be effectively accommodated within the ATP-binding site of EGFR.
-
The lactam oxygen can mimic the hydrogen bonding interactions of known inhibitors.
-
Substituents on the piperidine ring play a crucial role in determining binding affinity, with hydrophobic and halogenated aromatic groups showing promise.
It is imperative to acknowledge that molecular docking is a predictive tool, and the results must be validated through experimental studies. Future work should focus on:
-
Synthesis and in vitro testing: The designed derivatives should be synthesized and their inhibitory activity against EGFR should be determined using enzymatic and cell-based assays.
-
SAR expansion: A broader range of derivatives should be synthesized to build a comprehensive structure-activity relationship.
-
ADMET prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies should be conducted to assess the drug-like properties of the most promising compounds. [3] By integrating computational and experimental approaches, the full therapeutic potential of this compound derivatives can be unlocked.
References
- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (URL: )
- Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. PubMed. (URL: [Link])
- Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring.
- (PDF) Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. (URL: [Link])
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. (URL: [Link])
- A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives.
- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. (URL: [Link])
- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Deriv
- 6-Oxopiperidine-2-carboxylic acid. PubChem. (URL: [Link])
- 6-Oxopiperidine-2-carboxyl
- QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. NIH. (URL: [Link])
- Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Research @ Flinders. (URL: [Link])
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Stereochemical Purity of Methyl 6-oxopiperidine-2-carboxylate
Introduction: Methyl 6-oxopiperidine-2-carboxylate is a chiral δ-lactam, a structural motif of significant interest in medicinal chemistry. As a cyclic amino acid derivative, its stereochemistry is paramount, often dictating the molecule's interaction with biological targets like enzymes and receptors.[1] In drug development, the selective synthesis and rigorous analysis of a single enantiomer are critical, as the "wrong" enantiomer can be inactive or, in some cases, exhibit undesirable or toxic effects.[2][3] This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this compound, offering field-proven insights and detailed experimental frameworks to aid researchers in selecting and implementing the most appropriate method for their specific needs.
Comparative Overview of Analytical Methodologies
The assessment of enantiomeric purity, or enantiomeric excess (e.e.), relies on differentiating between enantiomers. Since enantiomers possess identical physical properties in an achiral environment, this differentiation requires a chiral environment, which can be introduced through various analytical techniques. The principal methods applicable to this compound are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Optical Polarimetry.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most powerful and widely adopted technique for enantiomeric purity assessment due to its high resolution, sensitivity, and broad applicability.[4] The method relies on the differential interaction of the enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times and, thus, separation.[5]
Causality of Experimental Choices:
-
Stationary Phase Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and often the first choice for screening.[6][7] The chiral pockets and grooves on these phases create a stereospecific environment, enabling separation through a combination of hydrogen bonding, π-π stacking, and steric interactions. For a molecule like this compound, which contains a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and an ester group, these interactions are key to achieving resolution.
-
Mobile Phase System: The choice between normal-phase, reversed-phase, or polar organic mode is critical. Normal-phase (e.g., hexane/isopropanol) often provides better selectivity for polar compounds. The addition of acidic or basic modifiers (like trifluoroacetic acid or diethylamine) is a common strategy to suppress ionization of the analyte and improve peak shape, which is essential for accurate quantification.[8]
-
Derivatization: While direct separation is preferred, pre-column derivatization with a UV-active agent can be employed if the analyte has a poor chromophore, thereby enhancing detection sensitivity.
Workflow for Chiral HPLC Method Development
Caption: Chiral HPLC method development workflow.
Experimental Protocol: Chiral HPLC
This protocol is a robust starting point, adapted from methodologies used for structurally similar chiral δ-lactams and cyclic amino acid esters.[6][8]
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1 mg/mL in isopropanol.
-
Prepare a sample of the enantiomerically enriched test article at the same concentration.
-
Prepare a spiked sample containing ~99% of the desired enantiomer and ~1% of the undesired enantiomer to confirm peak identification and demonstrate sensitivity.
-
-
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV/PDA detector.
-
Screening Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Start with an isocratic mixture of 90:10 (v/v) n-Hexane / Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis & Optimization:
-
Inject the racemic standard to determine the retention times and resolution of the two enantiomers.
-
If separation is observed but resolution is poor (<1.5), systematically adjust the isopropanol percentage (e.g., to 85:15 or 95:5).
-
If peak tailing is observed, add 0.1% trifluoroacetic acid (TFA) or 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.
-
Inject the enantiomerically enriched sample to identify the major and minor enantiomer peaks.
-
-
Quantification:
-
The enantiomeric excess (% e.e.) is calculated from the peak areas (A1 and A2) of the two enantiomers: % e.e. = [(A1 - A2) / (A1 + A2)] x 100%
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a powerful alternative for determining enantiomeric purity. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of an enantiomerically pure Chiral Solvating Agent (CSA), transient, diastereomeric complexes are formed.[9][10] These complexes have different magnetic environments, leading to separate, quantifiable signals for each enantiomer in the NMR spectrum.[11]
Causality of Experimental Choices:
-
Agent Selection: The choice of CSA is crucial and depends on the functional groups of the analyte. For this compound, agents capable of hydrogen bonding or forming ion pairs are effective. (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol is a classic choice for its ability to interact with carbonyls and amines. The interaction creates diastereomeric complexes with distinct NMR signals, allowing for quantification.[10]
-
Concentration & Stoichiometry: An excess of the CSA is typically used to ensure that the analyte is fully complexed, shifting the equilibrium towards the diastereomeric solvates. The optimal ratio must be determined empirically, but a starting point of 1.5-2.0 equivalents of CSA to analyte is common.[12]
-
Nucleus Selection: While ¹H NMR is most common, other nuclei can be more effective. If a fluorinated CSA is used, ¹⁹F NMR can provide very clean, baseline-separated signals with a large chemical shift dispersion, simplifying quantification.[11]
Experimental Protocol: NMR with CSA
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the this compound sample into an NMR tube.
-
Add 1.5-2.0 molar equivalents of an appropriate CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol or a derivative).
-
Dissolve the mixture in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆). Ensure the solvent does not interfere with key analyte or CSA signals.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. A higher field strength magnet (≥400 MHz) is recommended to maximize signal dispersion.
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, especially for detecting minor enantiomers.
-
Properly set the relaxation delay (D1) to at least 5 times the longest T1 of the signals being integrated to ensure accurate quantification.
-
-
Data Processing & Quantification:
-
Identify a well-resolved signal (e.g., the methoxy protons or the α-proton) that shows distinct chemical shifts for the two diastereomeric complexes.
-
Carefully integrate the corresponding peaks for each enantiomer.
-
Calculate the enantiomeric ratio directly from the integration values.
-
Optical Polarimetry
Polarimetry is a classic, rapid, and non-destructive technique that measures the rotation of plane-polarized light by a chiral compound in solution.[13][14] The magnitude and direction of rotation are proportional to the concentration of the chiral substance and its specific rotation [α].
Causality of Experimental Choices:
-
Applicability: This method is best suited for quality control when the specific rotation of the enantiomerically pure material is known and the sample is free of other chiral impurities.[13] It provides a measure of the bulk enantiomeric composition but cannot detect or quantify individual chiral impurities.
-
Limitations: The primary limitation is its lower sensitivity compared to chromatographic methods. It is generally not suitable for samples with very low enantiomeric excess (<95%) or for complex mixtures.[15] The observed rotation is highly dependent on concentration, solvent, temperature, and wavelength, requiring strict control of these parameters for reproducible results.[16]
Experimental Protocol: Polarimetry
-
Reference Standard:
-
Obtain or synthesize a standard of enantiomerically pure (>99.5% e.e.) this compound and determine its specific rotation under defined conditions.
-
-
Sample Preparation:
-
Accurately prepare a solution of the test sample at a precisely known concentration (c, in g/mL) in a suitable achiral solvent (e.g., Methanol or Chloroform).
-
-
Measurement:
-
Calibrate the polarimeter using a blank (pure solvent).
-
Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α) at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).
-
-
Calculation:
-
Calculate the specific rotation of the sample: [α]sample = α / (c × l)
-
Calculate the optical purity (% OP), which is often used interchangeably with % e.e. for a single chiral compound: % Optical Purity = ([α]sample / [α]pure enantiomer) × 100%
-
Head-to-Head Performance Comparison
| Feature | Chiral HPLC | NMR with Chiral Agents | Optical Polarimetry |
| Principle | Differential partitioning with a Chiral Stationary Phase.[4] | Formation of transient diastereomeric complexes with distinct NMR signals.[9][10] | Measurement of the rotation of plane-polarized light.[13] |
| Resolution | Very High (baseline separation of enantiomers). | Moderate to High (depends on agent and field strength). | None (measures bulk property). |
| Sensitivity | Very High (can detect <0.05% of the minor enantiomer). | Low to Moderate (typically requires >1% of the minor enantiomer). | Low (unreliable for e.e. <95%). |
| Throughput | Moderate (can be automated for high throughput screening). | Low (longer acquisition times per sample). | High (very rapid measurements). |
| Sample Prep | Minimal for direct analysis; may require derivatization. | Simple mixing in an NMR tube. | Requires accurate concentration preparation. |
| Information | Enantiomeric excess, retention times, detection of other impurities. | Enantiomeric ratio, structural information. Can be used for absolute configuration. | Optical purity (bulk measurement of e.e.). |
| Key Advantage | "Gold standard" for accuracy, sensitivity, and validation. | Does not require a reference sample of the minor enantiomer. | Fast, non-destructive, and cost-effective for routine checks.[13] |
| Key Limitation | Method development can be time-consuming. | Lower sensitivity, potential for signal overlap, cost of CSA and instrument time. | Insensitive at low e.e., requires pure sample and known [α] of pure enantiomer. |
Decision Guide: Selecting the Right Tool for the Job
The choice of analytical technique is driven by the specific requirements of the analysis at different stages of the research and development pipeline.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Enantiomeric Excess in Confined Aprotic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, enantioresolution, and activity profile of chiral 6-methyl-2,4-disubs-tituted pyridazin-3(2H)-ones as potent N-formyl peptide receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. A "hand-held" polarimeter for on-site chiral drug measurement and chemical reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-oxopiperidine-2-carboxylate
This guide provides a detailed protocol for the safe and compliant disposal of methyl 6-oxopiperidine-2-carboxylate. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring that every stage of your workflow, including waste management, is conducted with the highest standards of safety and scientific integrity. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Core Principle: Proactive Hazard Assessment
Effective disposal begins with a thorough understanding of the compound's potential hazards. This compound is a heterocyclic compound used in synthetic chemistry. While some supplier Safety Data Sheets (SDS) may lack complete hazard data, others for closely related stereoisomers provide specific classifications[1][2]. In professional laboratory practice, the precautionary principle is paramount. We must operate under the more stringent hazard profile until conclusive data proves otherwise. This approach ensures the safety of personnel and environmental compliance.
The primary hazards associated with this compound class include:
-
Acute Oral Toxicity : Harmful if swallowed[2].
-
Skin Irritation : Causes skin irritation upon contact[2][3].
-
Serious Eye Irritation : Can cause significant eye damage[2][3].
-
Respiratory Irritation : May cause irritation to the respiratory tract if inhaled[2][3].
Furthermore, upon combustion, hazardous byproducts such as carbon monoxide and nitrogen oxides can be generated[1][3].
Table 1: Hazard Profile Summary
| Hazard Classification | GHS Category | Precautionary Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][3] |
The Regulatory Landscape: Navigating EPA Guidelines
In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous chemical waste under the Resource Conservation and Recovery Act (RCRA). Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, or LQG) based on the volume of hazardous waste they produce monthly[4][5]. It is crucial to be aware of your institution's generator status, as this dictates storage time limits and other regulatory requirements.
Many academic and research institutions operate under 40 CFR Part 262, Subpart K, which provides an alternative, more flexible set of regulations better suited to the laboratory environment than industrial standards[6][7]. A key feature of these regulations is the use of Satellite Accumulation Areas (SAAs) , which allow for the collection of up to 55 gallons of hazardous waste at or near the point of generation[4].
Step-by-Step Disposal Protocol
This protocol is designed to ensure that this compound waste is handled safely from the moment it is generated to its final disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks outlined in the hazard assessment.
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Body Protection : A standard laboratory coat.
Step 2: Waste Segregation
Proper segregation is a cornerstone of safe and cost-effective waste management.
-
Designate as Hazardous : All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper, contaminated paper towels from a spill), must be treated as hazardous waste.
-
Avoid Mixing : Do not mix this waste stream with non-hazardous waste. A small amount of hazardous material can contaminate a large volume of otherwise non-hazardous waste, leading to a significant increase in disposal costs[5].
-
Check Compatibility : Do not mix with incompatible chemicals, such as strong oxidizing agents or strong acids, in the same waste container to prevent potentially dangerous reactions.
Step 3: Select a Suitable Waste Container
The integrity of the waste container is critical for preventing leaks and ensuring safe transport.
-
Material : Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) is a common and suitable choice.
-
Condition : The container must be in good condition, free from cracks or leaks, and have a secure, screw-on lid.
-
Venting : For any waste stream that could potentially generate gas, a vented cap may be necessary. However, for this specific compound, this is not typically required unless mixed with other reactive waste.
Step 4: Label the Container Correctly
Accurate labeling is a strict EPA requirement and essential for communicating hazards to all personnel.
-
Mandatory Wording : The container must be clearly marked with the words "Hazardous Waste "[4].
-
Full Chemical Name : List the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas. If the container holds a mixture, list all components.
-
Hazard Information : The label must indicate the specific hazards. This can be done by writing out the hazards (e.g., "Irritant," "Harmful if Swallowed") or by applying the appropriate GHS pictograms[4].
Step 5: Accumulate Waste in a Designated Area
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Location : The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Containment : Keep the container closed at all times except when adding waste. Store it in a secondary containment bin to catch any potential leaks.
-
EHS Coordination : Your institution's Environmental Health & Safety (EHS) department will arrange for the pickup of full containers from the SAA for transport to a central accumulation area before final disposal.
Step 6: Final Disposal via Authorized Vendor
Final disposal is a regulated process that must not be undertaken by laboratory personnel.
-
Professional Disposal : Your institution's EHS office will contract a licensed hazardous waste disposal company to transport the waste off-site to a permitted Treatment, Storage, and Disposal Facility (TSDF)[4][8].
-
Do Not Drain Dispose : Under no circumstances should this chemical or its waste be poured down the drain. It should not be released into the environment[1].
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container[1].
-
Decontaminate the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Ventilate the area after cleanup is complete.
In Case of Personal Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[1].
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2].
-
Ingestion : Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention[1].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams of this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
By adhering to these detailed procedures, you uphold the principles of laboratory safety, protect our environment, and ensure full regulatory compliance.
References
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
- Piperidine | C5H11N.
- Regulation of Laboratory Waste. American Chemical Society. [Link]
- Laboratory Waste Management: The New Regul
- Managing Hazardous Waste Generated in Laboratories. Ohio Environmental Protection Agency. [Link]
- Piperidine: Human health tier II assessment. Australian Government Department of Health. [Link]
- Chemical Compatibility D
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. aaronchem.com [aaronchem.com]
- 3. aksci.com [aksci.com]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 6. epa.gov [epa.gov]
- 7. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 8. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-oxopiperidine-2-carboxylate
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling Methyl 6-oxopiperidine-2-carboxylate (CAS No. 111479-60-8) and its isomers. While the toxicological properties of this specific compound are not exhaustively investigated, data from structurally related piperidine derivatives and isomers necessitate a robust and cautious approach to personal protection.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While some safety data sheets (SDS) for this compound may lack comprehensive GHS classification, data for its isomers, such as the (2R)- and (3R)- forms, provide critical insights.
-
(R)-Methyl 6-oxopiperidine-3-carboxylate is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2]
-
Methyl (2R)-6-oxopiperidine-2-carboxylate is identified as harmful if swallowed, a cause of skin and serious eye irritation, and may lead to respiratory irritation.[3]
-
The parent compound class, piperidines , are known to be hazardous, with the potential for skin toxicity and severe eye damage.[4][5][6]
Based on this aggregated information, it is prudent to treat this compound as a substance that poses, at minimum, the following risks:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2A)
-
Potential Respiratory Tract Irritation
-
Potential Acute Oral Toxicity
Therefore, all handling procedures must be designed to rigorously prevent contact with skin and eyes and to minimize the generation of dust or aerosols that could be inhaled.
Core Protective Measures: Your First Line of Defense
Engineering controls are the most critical layer of protection. Always handle this compound within a certified chemical fume hood to control airborne contaminants.[7] Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[1][8]
Recommended Personal Protective Equipment (PPE)
The following PPE is mandatory for all procedures involving this compound.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Safety glasses with side-shields (minimum) or chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[1][9] A face shield should be worn over goggles during procedures with a high splash risk (e.g., handling >50 mL of a solution). | Protects against accidental splashes and airborne particles which can cause serious and persistent eye irritation.[2][3] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves tested to the EN 374 standard. Gloves must be inspected for integrity before each use. | Prevents direct skin contact, which can lead to irritation.[2][3] Proper glove selection and technique are critical for avoiding exposure. |
| Skin & Body Protection | A buttoned laboratory coat, long pants, and fully enclosed, chemical-resistant footwear. For larger quantities or significant splash potential, a chemical-resistant apron is advised. | Minimizes the risk of accidental skin exposure from spills or splashes.[4][9] |
| Respiratory Protection | Generally not required when handling small quantities inside a certified fume hood. If weighing powders outside a ventilated enclosure or if aerosols/dusts may be generated, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with an organic vapor cartridge) is necessary.[5][7][10] | Protects against inhalation of the compound, which may cause respiratory tract irritation.[2][3] |
Operational Plan: From Preparation to Disposal
Adherence to a strict, repeatable workflow is essential for safety. The following diagram and protocols outline the necessary steps for safely handling this compound.
Caption: PPE selection and handling workflow for this compound.
Step-by-Step PPE Protocol
Donning (Putting On) PPE:
-
Body Protection: Put on your laboratory coat over your personal clothing (long pants, closed-toe shoes). Ensure it is fully buttoned.
-
Eye Protection: Put on your safety glasses or goggles. Adjust for a snug fit.
-
Hand Protection: Put on your chemical-resistant gloves. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.
Doffing (Taking Off) PPE to Prevent Contamination:
-
Gloves: Remove gloves first, as they are most likely to be contaminated. Use a proper technique (e.g., peeling one glove off with the other, then sliding an ungloved finger under the wrist of the remaining glove) to avoid touching the outer surface with bare skin.[11]
-
Lab Coat: Unbutton and remove your lab coat by folding it inward on itself, ensuring the contaminated exterior does not touch your clothes or skin. Hang it in a designated area or place it in a proper receptacle for laundering.
-
Eye Protection: Remove safety glasses or goggles by handling the earpieces or strap.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2][3]
Emergency Procedures
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][3]
-
Spill Cleanup: For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite or sand). Wear the full recommended PPE, including double-gloving. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and bench paper should be collected in a designated, sealed, and clearly labeled hazardous waste bag.
-
Chemical Waste: Unused product and reaction waste must be collected in a sealed, labeled container.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service, in strict accordance with all local, state, and federal regulations.[1][2][3] Do not dispose of this material down the drain.[2]
By integrating this expert-driven safety framework into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- Safety Data Sheet - Methyl 6-oxopiperidine-2-carboxyl
- Safety Data Sheet - Methyl (2R)
- Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine. Benchchem.
- Safety Data Sheet - (R)
- Safety Data Sheet - Methyl 4-oxopiperidine-3-carboxyl
- Safety Data Sheet - methyl 6-oxopiperidine-3-carboxyl
- Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
- Piperidine Hazard Summary. New Jersey Department of Health.
- Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer.
- Safety Data Sheet - 3-Methyl-6-oxopiperidine-3-carboxylic acid. AK Scientific, Inc.
- Safety Data Sheet - Methyl 2-oxopiperidine-3-carboxyl
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. aksci.com [aksci.com]
- 3. aaronchem.com [aaronchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. nj.gov [nj.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. file.ambeed.com [file.ambeed.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
